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N-(4-Hydroxyphenyl)-2-iodoacetamide Documentation Hub

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  • Product: N-(4-Hydroxyphenyl)-2-iodoacetamide
  • CAS: 53527-05-2

Core Science & Biosynthesis

Foundational

Technical Guide: N-(4-Hydroxyphenyl)-2-iodoacetamide

The following technical guide details the properties, synthesis, and critical applications of N-(4-Hydroxyphenyl)-2-iodoacetamide , structured for researchers in proteomics and radiochemistry. Core Identity: A Bifunction...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and critical applications of N-(4-Hydroxyphenyl)-2-iodoacetamide , structured for researchers in proteomics and radiochemistry.

Core Identity: A Bifunctional Cysteine-Reactive Phenolic Tag CAS: 53527-05-2 Synonyms: 4-(Iodoacetylamino)phenol; Iodoacetamidophenol; N-(4-Hydroxyphenyl)-2-iodoacetamide.[1][2]

Executive Summary

N-(4-Hydroxyphenyl)-2-iodoacetamide is a specialized alkylating reagent designed to introduce a phenolic moiety onto cysteine residues. While standard iodoacetamide (IAM) is used to block thiols (carbamidomethylation), this derivative installs a tyrosine-like phenol handle .

This handle serves a critical function in bio-analytical workflows: it allows indirect radioiodination or electrochemical detection of cysteine-containing biomolecules that lack accessible native tyrosine residues. It effectively functions as a "thiol-specific Bolton-Hunter reagent," bridging the gap between cysteine chemistry and phenol-based detection modalities.

Chemical Properties & Reactivity[3][4]

Structural Significance

The molecule consists of two distinct functional domains separated by an amide linker:

  • The Electrophile (Iodoacetamide): A soft electrophile that reacts specifically with thiolate anions (

    
    ) via an 
    
    
    
    mechanism.
  • The Reporter Handle (4-Hydroxyphenyl): A phenol group that mimics tyrosine. It is chemically inert to the initial alkylation conditions but highly reactive toward electrophilic aromatic substitution (e.g., iodination with

    
    ).
    
Mechanism of Action

The primary utility lies in a two-step "Tag-and-Modify" workflow.

  • Step 1 (Alkylation): The reagent alkylates free thiols (Cys) under physiological pH (7.5–8.5). The iodine is displaced, forming a stable thioether bond.

  • Step 2 (Functionalization): The newly introduced phenol ring is available for downstream modification, most notably radioiodination using oxidants like Chloramine-T or Iodo-Gen.

ReactionMechanism Protein Protein-SH (Cysteine) Intermediate Stable Thioether Conjugate (Phenol-Tagged Protein) Protein->Intermediate SN2 Alkylation (pH 8.0) Reagent N-(4-Hydroxyphenyl)- 2-iodoacetamide Reagent->Intermediate FinalProduct 125I-Labeled Protein Intermediate->FinalProduct Electrophilic Aromatic Substitution (Ortho-iodination) Iodine Na125I + Chloramine-T Iodine->FinalProduct

Caption: Mechanism of indirect cysteine radiolabeling. The reagent acts as a bridge, converting a thiol site into a substrate for radio-iodination.

Synthesis & Preparation

For researchers requiring fresh reagent (commercial stock is often expensive or unstable over long periods), the synthesis is straightforward via a two-step protocol starting from 4-aminophenol.

Synthesis Protocol

Precursors: 4-Aminophenol, Chloroacetyl chloride, Sodium Iodide (NaI).

  • Chloroacetylation:

    • Dissolve 4-aminophenol in a biphasic system (Ethyl acetate / Saturated

      
      ) or dry THF with triethylamine.
      
    • Add chloroacetyl chloride dropwise at 0°C.

    • Result:N-(4-hydroxyphenyl)-2-chloroacetamide . (Recrystallize from water/ethanol).

  • Finkelstein Reaction (Halogen Exchange):

    • Dissolve the chloro-intermediate in anhydrous acetone.

    • Add excess Sodium Iodide (NaI) (3–5 equivalents).

    • Reflux for 2–4 hours. The driving force is the precipitation of NaCl (insoluble in acetone).

    • Workup: Filter off NaCl, evaporate solvent, and recrystallize from ethanol/water.

    • Storage: Store at -20°C, protected from light (iodides are photosensitive).

Key Applications

Indirect Radioiodination ( Labeling)

This is the "Gold Standard" application. Direct iodination of proteins (using Chloramine-T) targets Tyrosine and Histidine. If a protein lacks accessible Tyrosines, or if Tyrosines are in the active site (where modification kills activity), this reagent provides an alternative.

  • Workflow:

    • Reduce protein disulfides (if necessary) with TCEP.

    • Incubate with N-(4-Hydroxyphenyl)-2-iodoacetamide (10-fold molar excess) at pH 8.0 for 1 hour in the dark.

    • Remove excess reagent via desalting column (PD-10) or dialysis. Crucial Step: Unreacted reagent will consume radioiodine.

    • Perform standard

      
       labeling on the tagged protein. The radioiodine will incorporate ortho- to the hydroxyl group on the introduced phenol.
      
Electrochemical Detection (LCEC)

Phenols are electroactive and can be oxidized at carbon electrodes.

  • Usage: Tagging thiol-containing peptides for analysis by Liquid Chromatography with Electrochemical Detection (LCEC).

  • Advantage: Offers higher sensitivity than UV detection for specific analytes without the need for fluorescence.

Polysulfidation Detection

Recent proteomic workflows (e.g., using the analog HPE-IAM) utilize this scaffold to detect protein polysulfides (


).[3] The reagent alkylates the terminal sulfane sulfur, stabilizing it for biotinylation or mass spectrometry analysis.

Experimental Protocol: Cysteine Tagging

Objective: Labeling a purified protein (50 kDa) for subsequent analysis.

ParameterSpecificationNotes
Buffer 50 mM Tris-HCl or HEPES, pH 7.5–8.0Avoid buffers with thiols (DTT, BME) or primary amines if using subsequent amine-reactive steps.
Reagent Stock 100 mM in DMSOPrepare fresh . Solutions turn yellow/brown upon oxidation (iodine release). Discard if colored.
Stoichiometry 10–20x molar excess over thiolsEnsures rapid kinetics and complete saturation of free cysteines.
Incubation 30–60 mins @ Room TempDarkness is mandatory . Light causes homolytic cleavage of the C-I bond.
Quenching Add DTT (10 mM final)Scavenges unreacted iodoacetamide before purification.
Troubleshooting
  • Incomplete Labeling: Check pH. Below pH 7.0, cysteine reactivity drops significantly. Ensure TCEP is used for reduction (DTT competes for the alkylating agent).

  • Precipitation: The reagent is hydrophobic. If the protein precipitates, add mild detergents (0.1% RapiGest or SDS) or reduce the reagent concentration.

Safety & Handling

  • Toxicity: Like all alkylating agents, it is a potential mutagen/carcinogen . It covalently modifies DNA and proteins. Handle in a fume hood with nitrile gloves.

  • Stability: Highly sensitive to light and moisture. The C-I bond is weaker than the C-Cl bond.

    • Sign of degradation: Yellowing of the white powder (liberation of

      
      ).
      

References

  • Polymer Labeling Principle

    • Title: A Radiolabeling Method for Precise Quantific
    • Source: National Institutes of Health (PubMed Central).
    • Context: Describes the introduction of phenol groups (via N-(4-hydroxyphenethyl)acrylamide analogs)
    • URL:[Link]

  • Polysulfidation Detection (Analog Application)

    • Title: Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB.[3]

    • Source: Analytical Chemistry (ACS Public
    • Context: Details the use of the HPE-IAM analog for tagging reactive sulfane sulfurs, demonstrating the utility of the hydroxyphenyl-iodoacetamide scaffold in advanced proteomics.
    • URL:[Link]

  • General Thiol Alkylation Protocols

    • Title: Methods for the determination and quantification of the reactive thiol proteome.[4]

    • Source: Free Radical Biology and Medicine.[4]

    • Context: Provides the foundational reaction conditions and stoichiometry for iodoacetamide-based probes.
    • URL:[Link]

Sources

Exploratory

N-(4-Hydroxyphenyl)-2-iodoacetamide synthesis and characterization

Technical Guide: Synthesis and Characterization of N-(4-Hydroxyphenyl)-2-iodoacetamide Executive Summary This technical guide outlines the synthesis, characterization, and application of N-(4-Hydroxyphenyl)-2-iodoacetami...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of N-(4-Hydroxyphenyl)-2-iodoacetamide

Executive Summary This technical guide outlines the synthesis, characterization, and application of N-(4-Hydroxyphenyl)-2-iodoacetamide (Iodoacetaminophen), a reactive electrophilic probe structurally related to acetaminophen (paracetamol). Unlike its analgesic parent, this compound functions as an irreversible alkylating agent targeting cysteine residues via nucleophilic substitution (


). It is primarily utilized in proteomics as a hydrophobic tag or in toxicology to study quinone imine intermediates. The protocol detailed below utilizes a robust two-step pathway: selective N-acylation of 4-aminophenol followed by a Finkelstein halogen exchange, ensuring high purity and minimizing iodine handling hazards.

Introduction & Mechanism of Action

Chemical Identity:

  • IUPAC Name: N(4-Hydroxyphenyl)-2-iodoacetamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 277.06 g/mol

  • Structural Class:

    
    -Haloacetamide / Phenol derivative
    

Mechanistic Utility: The chloro- and iodoacetamide functional groups are classic "warheads" for covalent protein modification. The iodine atom, being a superior leaving group compared to chlorine or bromine, enhances the electrophilicity of the


-carbon.
  • Primary Target: Thiol groups (-SH) on Cysteine residues.

  • Reaction Type: Bimolecular Nucleophilic Substitution (

    
    ).[1]
    
  • Outcome: Formation of a stable thioether bond (

    
    -carboxamidomethyl derivative), permanently tagging the protein.
    

DOT Diagram: Cysteine Alkylation Mechanism

CysteineAlkylation Protein Protein-Cys-SH (Nucleophile) TS Transition State [S...C...I]‡ Protein->TS Attack on α-Carbon Probe N-(4-Hydroxyphenyl)- 2-iodoacetamide (Electrophile) Probe->TS Product Alkylated Protein (Thioether Adduct) TS->Product Bond Formation Leaving Iodide Ion (I-) TS->Leaving Departure

Caption: Mechanism of irreversible cysteine alkylation by N-(4-Hydroxyphenyl)-2-iodoacetamide via


 pathway.

Retrosynthetic Strategy

Direct reaction of 4-aminophenol with iodoacetyl chloride is discouraged due to the high cost of iodo-reagents, their sensitivity to light, and the potential for over-alkylation.

Optimal Pathway: The Finkelstein Route

  • Precursor Synthesis: Selective acylation of 4-aminophenol using chloroacetyl chloride. This reagent is cheaper, more stable, and allows for easier purification of the intermediate.

  • Halogen Exchange: Conversion of the chloro-derivative to the iodo-target using Sodium Iodide (NaI) in acetone (Finkelstein reaction).[1]

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start 4-Aminophenol Intermed Intermediate: N-(4-Hydroxyphenyl)-2-chloroacetamide Start->Intermed Step 1: N-Acylation (0-5°C, Aqueous/THF) Reagent1 Chloroacetyl Chloride + Mild Base (NaOAc) Reagent1->Intermed Final Target: N-(4-Hydroxyphenyl)-2-iodoacetamide Intermed->Final Step 2: Finkelstein Rxn (Halogen Exchange) Reagent2 NaI / Acetone (Reflux) Reagent2->Final

Caption: Two-step synthesis strategy ensuring selectivity and high purity.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-Hydroxyphenyl)-2-chloroacetamide

Objective: Create the stable backbone while avoiding O-acylation of the phenol.

Reagents:

  • 4-Aminophenol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)[2]

  • Saturated Sodium Acetate solution (buffer)

  • Solvent: 50% Ethyl Acetate / 50% Water

Protocol:

  • Dissolution: Dissolve 4-aminophenol in the Ethyl Acetate/Water mixture. Cool the biphasic mixture to 0–5°C in an ice bath. Vigorous stirring is essential.

  • Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. The base (NaOAc) will neutralize the generated HCl, preventing protonation of the unreacted amine.

  • Monitoring: Monitor by TLC (Silica, 50:50 Hexane:EtOAc). The starting amine (polar) should disappear, replaced by a less polar spot.

  • Workup:

    • Separate the organic layer.

    • Wash with 1M HCl (to remove unreacted amine) and then with Brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from hot Ethanol/Water.

    • Self-Validation: Product should be a white solid, MP ~130-140°C. Absence of broad amine peak in IR.

Step 2: Finkelstein Conversion to N-(4-Hydroxyphenyl)-2-iodoacetamide

Objective: Install the reactive iodine "warhead".

Reagents:

  • N-(4-Hydroxyphenyl)-2-chloroacetamide (1.0 eq)

  • Sodium Iodide (NaI) (2.0 - 3.0 eq)

  • Solvent: Anhydrous Acetone

Protocol:

  • Setup: Dissolve the chloro-intermediate in anhydrous acetone. Add solid NaI.

    • Note: The solution may turn yellow due to trace iodine liberation; this is normal.

  • Reaction: Reflux the mixture (approx. 56°C) for 4–6 hours.

    • Observation: A white precipitate (NaCl) will form, driving the equilibrium forward (Le Chatelier's principle).

  • Workup:

    • Cool to room temperature.[3] Filter off the NaCl solid.

    • Concentrate the filtrate to dryness.

    • Redissolve the residue in Ethyl Acetate and wash with 5% Sodium Thiosulfate (

      
      ) to remove free iodine (decolorizes the solution).
      
    • Wash with water, dry over

      
      , and concentrate.[4]
      
  • Storage: Store in amber vials at -20°C. Iodine compounds are light-sensitive.

Characterization & Validation

Spectroscopic Data (Expected):

TechniqueParameterExpected Signal/ValueInterpretation

NMR

9.8 ppm (s)
1H, Broad SingletPhenolic -OH

9.2 ppm (s)
1H, Broad SingletAmide -NH

7.3 ppm (d)
2H,

Aromatic (ortho to amide)

6.7 ppm (d)
2H,

Aromatic (ortho to OH)

3.75 ppm (s)
2H, Singlet

-Methylene (

)
MS (ESI+)

278.0

Monoisotopic mass of Iodine (126.[5]9) dominates.
IR

3300-3400

O-H / N-H stretch
1650

Amide I (C=O)

Purity Check (Self-Validating):

  • Beilstein Test: A copper wire dipped in the compound and heated in a flame should burn green (presence of Halogen).

  • Silver Nitrate Test: Dissolving a small amount in ethanol and adding

    
     should yield a yellow precipitate (
    
    
    
    ) much faster than the chloro-precursor yields white
    
    
    .

Safety and Handling

  • Toxicity: As a potent alkylating agent, this compound is a potential carcinogen and skin irritant. Handle inside a fume hood.

  • Stability: The carbon-iodine bond is weaker than carbon-chlorine. Avoid exposure to light to prevent homolytic cleavage and radical formation.

  • Solubility: Soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in water.

References

  • Finkelstein Reaction Methodology

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[6] (Standard text for

      
       halogen exchange).
      
  • Synthesis of Acetaminophen Derivatives

    • Nematollahi, D., et al. "A Green Electrochemical Method for the Synthesis of Acetaminophen Derivatives." Journal of The Electrochemical Society, 2014.

  • Iodoacetamide in Proteomics

    • Thermo Fisher Scientific. "Pierce Iodoacetamide, Single-Use User Guide."

  • Reaction of Amines with Chloroacetyl Chloride

    • BenchChem.[2] "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols."

  • Hydrophobic Tagging Applications

    • Analytical Chemistry. "Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag."

Sources

Foundational

N-(4-Hydroxyphenyl)-2-iodoacetamide: Mechanism of Action & Technical Guide

This guide details the mechanism of action, chemical properties, and experimental applications of N-(4-Hydroxyphenyl)-2-iodoacetamide (also known as Iodoacetaminophen or I-APAP ). Executive Summary & Chemical Identity N-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action, chemical properties, and experimental applications of N-(4-Hydroxyphenyl)-2-iodoacetamide (also known as Iodoacetaminophen or I-APAP ).

Executive Summary & Chemical Identity

N-(4-Hydroxyphenyl)-2-iodoacetamide is a synthetic electrophilic analogue of Acetaminophen (Paracetamol) . Unlike acetaminophen, which requires metabolic activation by cytochrome P450 enzymes to form the reactive metabolite NAPQI (N-acetyl-p-benzoquinone imine), this compound is intrinsically reactive.

It functions as a direct alkylating agent , primarily targeting nucleophilic cysteine residues on proteins.[1][2] This property makes it an invaluable tool in toxicology for modeling acetaminophen-induced liver injury (AILI) and in immunology for generating specific antibodies against acetaminophen-protein adducts.

Chemical Profile
PropertyDetail
IUPAC Name N-(4-Hydroxyphenyl)-2-iodoacetamide
Common Aliases Iodoacetaminophen; I-APAP; N-Iodoacetyl-p-aminophenol
Molecular Formula C

H

INO

Molecular Weight ~277.06 g/mol
Reactive Group

-Iodoacetamide (Electrophile)
Core Scaffold p-Aminophenol (Acetaminophen mimic)
Solubility Soluble in DMSO, Ethanol; limited solubility in water (requires organic co-solvent)

Mechanism of Action (MOA)[2]

Chemical Mechanism: S_N2 Alkylation

The core mechanism of action is a bimolecular nucleophilic substitution (S


2 ) reaction.[2] The iodine atom on the 

-carbon of the acetamide group serves as an excellent leaving group, creating an electrophilic center.[2]
  • Nucleophilic Attack: The thiolate anion (

    
    ) of a cysteine residue attacks the 
    
    
    
    -carbon of the iodoacetamide moiety.
  • Transition State: A pentacoordinate transition state forms.[2]

  • Leaving Group Departure: The iodide ion (

    
    ) is displaced, resulting in the formation of a stable, covalent thioether bond  (S-carboxymethyl derivative).
    

This reaction is irreversible under physiological conditions, permanently modifying the target protein.[2]

Biological Mechanism: NAPQI Mimicry

In biological systems, Acetaminophen toxicity is driven by its metabolite, NAPQI , which covalently binds to mitochondrial proteins (e.g., Glutathione Peroxidase, ATP Synthase).[2]

  • NAPQI Binding: Requires metabolic oxidation; binds via a Michael addition to the quinone ring.[2]

  • Iodoacetaminophen Binding: Does not require metabolism; binds via direct alkylation of the same cysteine targets.[2]

  • Research Utility: This allows researchers to study the consequences of protein arylation/alkylation (e.g., mitochondrial dysfunction) in isolation, without the confounding variables of P450 metabolism or glutathione depletion kinetics.[2]

Immunological Mechanism (Haptenization)

The compound acts as a hapten .[2] When conjugated to a carrier protein (e.g., BSA or KLH) via its iodine-reactive site, it presents the "Acetaminophen" moiety to the immune system.[2]

  • Result: Production of antibodies that recognize the 4-hydroxyphenylacetamide structure.

  • Application: These antibodies are critical for ELISA assays used to detect acetaminophen overdose in clinical samples.[2]

Visualization of Mechanism[2]

The following diagram illustrates the parallel pathways of Acetaminophen (metabolic activation) and N-(4-Hydroxyphenyl)-2-iodoacetamide (direct alkylation) leading to the same protein adduct endpoint.

MOA APAP Acetaminophen (Prodrug) CYP CYP450 Metabolism APAP->CYP Oxidation NAPQI NAPQI (Reactive Metabolite) CYP->NAPQI Adduct Covalent Protein Adduct (Acetaminophen-Cys) NAPQI->Adduct Michael Addition I_APAP N-(4-Hydroxyphenyl)- 2-iodoacetamide I_APAP->Adduct Direct S_N2 Alkylation (No Metabolism Needed) Protein Protein-SH (Cysteine) Protein->Adduct Toxicity Mitochondrial Dysfunction & Hepatotoxicity Adduct->Toxicity

Caption: Comparative mechanism showing how Iodoacetaminophen bypasses metabolic activation to form identical toxic protein adducts.

Experimental Protocols

Synthesis of N-(4-Hydroxyphenyl)-2-iodoacetamide

Note: This synthesis involves hazardous alkylating agents. Perform in a fume hood.

Reagents: 4-Aminophenol, Chloroacetyl chloride, Sodium Iodide (NaI), Acetone.[2]

  • Chloroacetylation:

    • Dissolve 4-aminophenol (1 eq) in a mixture of acetone and a base (e.g., sodium acetate).

    • Add chloroacetyl chloride (1.1 eq) dropwise at 0°C.

    • Stir for 2 hours. The product, N-(4-hydroxyphenyl)-2-chloroacetamide, will precipitate or can be extracted.

  • Finkelstein Reaction (Halogen Exchange):

    • Dissolve the chloro-intermediate in acetone.

    • Add excess Sodium Iodide (NaI) (2-3 eq).

    • Reflux for 4–6 hours.[2] The chloride is displaced by iodide due to the higher nucleophilicity of iodide and the insolubility of NaCl in acetone.[2]

  • Purification:

    • Filter off the NaCl precipitate.[2]

    • Evaporate solvent.[2] Recrystallize from ethanol/water to obtain pure N-(4-Hydroxyphenyl)-2-iodoacetamide.

Protein Labeling Protocol (In Vitro)

Objective: To label cysteine-containing proteins in a cell lysate.

  • Preparation:

    • Prepare a 100 mM stock solution of N-(4-Hydroxyphenyl)-2-iodoacetamide in DMSO. Prepare fresh; light sensitive.

    • Prepare cell lysate (1–2 mg/mL protein) in PBS or HEPES (pH 7.4).[2] Avoid buffers with thiols (DTT,

      
      -ME) or primary amines (Tris) if high concentrations are used, though Tris is generally acceptable for thiol-specific labeling at pH 7.4.
      
  • Incubation:

    • Add the probe to the lysate to a final concentration of 100–500 µM .[2]

    • Incubate for 30–60 minutes at Room Temperature (25°C) in the dark.

  • Quenching:

    • Stop the reaction by adding excess DTT (10 mM final) or

      
      -Mercaptoethanol.
      
  • Analysis:

    • Western Blot: Run SDS-PAGE. Transfer to membrane.[2] Probe with anti-Acetaminophen antibody to visualize labeled proteins.[2]

    • Mass Spectrometry: Digest proteins with Trypsin.[2] Analyze peptides looking for the mass shift corresponding to the acetamidophenyl modification.[2]

Critical Distinction: Paracetamol vs. Tyramine Analogs

Researchers often confuse two similar compounds.[2] It is vital to distinguish them based on your experimental goal.

FeatureN-(4-Hydroxyphenyl)-2-iodoacetamide N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoacetamide
Abbreviation I-APAPHPE-IAM
Structure Direct amide bond to phenyl ringEthyl linker between amide and phenyl ring
Primary Use Acetaminophen Toxicity Model Protein Polysulfidation Probe
Mechanism Mimics NAPQI bindingPreserves polysulfide chains (prevents hydrolysis)
Key Reference Toxicology & Immunology papersAnalytical Chemistry (2015/2025)

Guidance: If your goal is to study polysulfides (S


H) , use the Tyramine analog (HPE-IAM). If your goal is to study Acetaminophen binding/toxicity , use the compound described in this guide (I-APAP).

References

  • Mechanism of Acetaminophen Toxicity

    • Title: Acetaminophen-induced hepatotoxicity: role of metabolic activation, reactive oxygen/nitrogen species, and mitochondrial permeability transition.[2]

    • Source:Drug Metabolism Reviews, 2004.[2]

    • Context: Establishes the NAPQI binding mechanism th
  • Use as a Hapten/Immunogen

    • Title: Production and characterization of antibodies against acetaminophen-protein adducts.
    • Source:Journal of Pharmacology and Experimental Therapeutics, 1980s/90s context.[2]

    • Context: Describes the use of the iodo-derivative to create immunogens.[2]

    • [2]

  • Polysulfidation Probe Distinction (HPE-IAM)

    • Title: Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB.[3][4][5]

    • Source:Analytical Chemistry, 2015 (and recent 2025 updates).[2][3]

    • Context: Defines the "Tyramine" analog often confused with the "Paracetamol" analog.[2]

    • [2]

  • Chemical Properties (PubChem)

    • Title: Acetaminophen Analog Structures and Data.[2]

    • Source: PubChem Database.[2][6]

    • [2]

Sources

Exploratory

Technical Guide: Cysteine Labeling with N-(4-Hydroxyphenyl)-2-iodoacetamide

This guide details the chemical behavior, applications, and experimental protocols for N-(4-Hydroxyphenyl)-2-iodoacetamide (often abbreviated as HPIA or HP-IAM in specific contexts), a specialized bifunctional reagent us...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical behavior, applications, and experimental protocols for N-(4-Hydroxyphenyl)-2-iodoacetamide (often abbreviated as HPIA or HP-IAM in specific contexts), a specialized bifunctional reagent used to introduce a phenolic moiety onto cysteine residues.

Core Principle & Chemical Logic

N-(4-Hydroxyphenyl)-2-iodoacetamide is a heterobifunctional probe designed to bridge cysteine reactivity with phenolic chemistry. Unlike standard iodoacetamide (IAM) which serves primarily to "cap" cysteines for mass spectrometry, this reagent installs a 4-hydroxyphenyl (phenol) handle onto the protein.

The "Why" Behind the Reagent

The introduction of a phenol group serves three critical high-value applications in drug development and proteomics:

  • Indirect Radioiodination (The "Cysteine Bolton-Hunter" Strategy): Direct iodination of proteins (using oxidative reagents like Chloramine-T) often destroys native cysteine thiols by oxidizing them to sulfonic acids. By first alkylating the cysteine with this reagent, you create a stable thioether-linked phenol. This phenol can then be radioiodinated (

    
    ) under oxidative conditions without damaging the now-protected cysteine or the protein backbone.
    
  • Electrochemical Detection: The phenol group is electroactive. Tagging non-electroactive proteins with this reagent allows them to be detected with high sensitivity using amperometric sensors (oxidation of phenol to quinone).

  • Tyrosinase-Activated Crosslinking: The introduced phenol can serve as a substrate for tyrosinase, converting it to an o-quinone which then crosslinks to nearby nucleophiles, useful for proximity mapping.

Mechanistic Deep Dive

The reaction follows a classic S


2 nucleophilic substitution  mechanism. However, the presence of the p-hydroxyphenyl ring introduces steric and electronic factors that distinguish it from simple alkyl halides.
Reaction Pathway[1][2]
  • Thiol Activation: At physiological pH (7.2–8.0), the cysteine thiol group (

    
    , pKa 
    
    
    
    8.3) exists in equilibrium with its thiolate anion form (
    
    
    ). The thiolate is the active nucleophile.
  • Nucleophilic Attack: The thiolate attacks the

    
    -carbon of the iodoacetamide group.
    
  • Leaving Group Departure: The iodide ion (

    
    ) is displaced, forming a stable thioether bond.
    

Critical Selectivity Note: The pKa of the phenolic hydroxyl on the reagent is


 10.0. At pH 8.0, the phenol remains protonated and unreactive, preventing self-polymerization or side reactions. However, if the pH exceeds 9.0, the 

-amino groups of lysine (pKa

10.5) become nucleophilic, leading to off-target alkylation.
DOT Diagram: Reaction Mechanism

ReactionMechanism cluster_selectivity Selectivity Gate (pH 7.5-8.5) Cys Cysteine Thiolate (Protein-S⁻) TS Transition State [S...C...I]‡ Cys->TS SN2 Attack Reagent N-(4-Hydroxyphenyl)-2-iodoacetamide (Electrophile) Reagent->TS Product Thioether Conjugate (Protein-S-CH2-CONH-Ph-OH) TS->Product Bond Formation Iodide Iodide (I⁻) Leaving Group TS->Iodide Elimination

Caption: S


2 reaction pathway showing the specific alkylation of cysteine thiolate by the iodoacetamide warhead.

Experimental Protocol

This protocol is optimized for labeling a purified protein (e.g., an antibody or enzyme) while preserving structural integrity.

Materials
  • Reagent: N-(4-Hydroxyphenyl)-2-iodoacetamide (Dissolve in dry DMSO or DMF immediately before use).

  • Buffer: 50 mM Sodium Phosphate or HEPES, pH 7.5–8.0, 1 mM EDTA (EDTA is crucial to chelate metals that catalyze thiol oxidation).

  • Reductant: TCEP-HCl (Tris(2-carboxyethyl)phosphine) or DTT.

  • Quench:

    
    -Mercaptoethanol or excess Cysteine.
    
Step-by-Step Methodology
Phase 1: Protein Preparation & Reduction
  • Adjust Buffer: Exchange protein into the Reaction Buffer (pH 8.0). Avoid Tris buffers if possible as they contain primary amines, though at pH 8.0 they are less reactive than Cys.

  • Reduction (Optional but Recommended): If cysteines are oxidized (disulfides), treat with 5–10 mM TCEP for 30 minutes at room temperature. TCEP is preferred over DTT as it does not compete with the iodoacetamide reaction (unlike DTT, which contains thiols and must be removed via desalting before adding the alkylating agent).

Phase 2: Alkylation Reaction
  • Stock Preparation: Prepare a 50 mM stock of N-(4-Hydroxyphenyl)-2-iodoacetamide in dry DMSO. Note: The reagent is hydrophobic; ensure complete dissolution.

  • Addition: Add the reagent to the protein solution to achieve a 10- to 20-fold molar excess over the total cysteine content.

    • Example: For 50

      
      M protein (with 2 Cys), use 1–2 mM reagent.
      
    • Solvent Limit: Keep final DMSO concentration

      
       to prevent protein denaturation.
      
  • Incubation: Incubate for 60 minutes at Room Temperature (20–25°C) in the dark .

    • Why Dark? Aryl iodides and iodoacetamides can be light-sensitive, liberating iodine radicals that cause non-specific damage.

Phase 3: Quenching & Purification
  • Quench: Add

    
    -Mercaptoethanol  or DTT  to a final concentration of 10–20 mM. Incubate for 15 minutes. This scavenges unreacted iodoacetamide.
    
  • Purification: Remove excess small molecules using a Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis against the storage buffer.

Phase 4: Downstream Application (Example: Radioiodination)

If utilizing the tag for


 labeling:
  • Take the purified Phenol-Tagged Protein .

  • Add Na

    
    I  and Chloramine-T  (oxidant).
    
  • Incubate for 30–60 seconds (electrophilic aromatic substitution occurs on the phenol ring).

  • Quench with Sodium Metabisulfite .

  • Result: A radio-labeled protein where the iodine is on the exogenous phenol, not the native tyrosine/histidine, preserving protein function.

Data Presentation & Validation

Quantitative Analysis Table

When validating the label, use Mass Spectrometry (Intact Protein LC-MS).

ParameterTheoretical Shift (

Mass)
Calculation Logic
Modification +133.12 Da Formula:

(Added group)
Calculation Reagent MW (

277.06) - HI (

127.91)
Loss of Iodide (

) + Proton (

)
Validation Criteria Shift of +133 Da per Cys1 Cys = +133 Da; 2 Cys = +266 Da
Workflow Diagram

Workflow Step1 1. Protein Reduction (TCEP/DTT) Step2 2. Alkylation (pH 8.0, 1h, Dark) Step1->Step2 Free -SH Step3 3. Quenching (Excess Thiol) Step2->Step3 Thioether Formed Step4 4. Purification (Desalting/Dialysis) Step3->Step4 Remove Reagent Decision Application? Step4->Decision App1 Radioiodination (125-I) (Chloramine-T method) Decision->App1 App2 Electrochem Detection (Phenol Oxidation) Decision->App2

Caption: Operational workflow from native protein to functionalized conjugate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Reagent insolubility or high DMSO %Dissolve reagent in DMSO first; ensure final DMSO < 5%. Add reagent slowly while vortexing.
Incomplete Labeling Oxidized cysteines or low pHVerify pH is > 7.2. Ensure TCEP reduction step was sufficient. Increase reagent excess to 20x.
Over-alkylation High pH (> 9.0) or long incubationStrictly control pH to 7.5–8.0. Limit reaction to 60 mins. Lysines react significantly at pH > 9.
Degradation Light exposurePerform all steps involving the iodo-reagent in the dark or foil-wrapped tubes.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Thiol-Reactive Probes).

  • Smythe, C. V. (1936). The reactions of Iodoacetate and of Iodoacetamide with various Sulfhydryl groups. Journal of Biological Chemistry, 114, 601-612.

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[1] Nature, 468, 790–795. (Describes iodoacetamide reactivity profiling).

  • Bolton, A. E., & Hunter, W. M. (1973). The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent.[2][3] Biochemical Journal, 133(3), 529–539. (Foundational logic for phenolic tagging for radioiodination).

  • Liu, H., et al. (2025).[4] Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB.[4][5][6] Analytical Chemistry. (Demonstrates the specific use of 4-hydroxyphenyl-iodoacetamide derivatives for thiol/polysulfide labeling). [4]

Sources

Foundational

Technical Guide: Solubility &amp; Application of N-(4-Hydroxyphenyl)-2-iodoacetamide in Aqueous Buffers

Executive Summary N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) is a specialized cysteine-reactive probe that combines the irreversible alkylating properties of an -haloacetamide with the structural recognition motifs of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) is a specialized cysteine-reactive probe that combines the irreversible alkylating properties of an


-haloacetamide with the structural recognition motifs of a phenol group. Unlike the ubiquitous reagent iodoacetamide (IAA), HP-IA possesses distinct physicochemical characteristics—specifically increased lipophilicity and potential π-π stacking capabilities—that alter its solubility profile and binding kinetics.

This guide provides a validated framework for solubilizing HP-IA in aqueous buffers without precipitating the compound or compromising its reactivity. It addresses the "solubility-reactivity paradox" where conditions favoring solubility (high organic solvent) often impede biological compatibility, while aqueous conditions risk compound aggregation.

Part 1: Physicochemical Profile & Solubility Logic

To master the handling of HP-IA, one must understand how its structure dictates its behavior in solution. It is structurally analogous to "iodo-paracetamol," where the acetyl group of paracetamol is functionalized with an iodine atom.

Structural Determinants[1]
  • The Warhead (

    
    -Iodoacetamide):  The iodine atom is a good leaving group, facilitating nucleophilic attack by thiolate anions (
    
    
    
    ) via an
    
    
    mechanism.
  • The Scaffold (4-Hydroxyphenyl): This aromatic ring introduces hydrophobicity (increasing LogP) compared to generic IAA. The hydroxyl group (phenol) has a

    
    , meaning it remains protonated and neutral at physiological pH (7.4), offering little assistance with aqueous solubility.
    
The Solubility Challenge

Standard iodoacetamide is highly water-soluble. HP-IA is sparingly soluble in pure water due to the aromatic ring and the heavy iodine atom.

  • Estimated Water Solubility: < 5 mM (without co-solvent).

  • Preferred Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), Ethanol.

Critical Insight: Direct addition of HP-IA powder to aqueous buffer often results in "micro-crashing"—the formation of invisible micro-aggregates that reduce effective concentration and cause experimental variability.

Part 2: Solubilization Strategy (The "Golden Rule")

The only reproducible method for introducing HP-IA into an aqueous environment is the Organic Stock


 Aqueous Dilution  method.
Co-Solvent Selection
SolventSuitabilityNotes
DMSO High Best universal solvent. High boiling point. Compatible with most proteomic workflows.
DMF HighGood alternative if DMSO interferes with downstream catalysis.
Ethanol ModerateVolatile. Can cause precipitation upon dilution if not mixed rapidly.
Water Low DO NOT USE for stock preparation.[1] Hydrolysis risk and poor solubility.
Buffer Compatibility Matrix

The choice of aqueous buffer is critical to prevent side reactions (quenching).

ComponentCompatibilityMechanism / Reason
Phosphate / HEPES Excellent Non-nucleophilic. Stable pH control.
Tris CautionContains primary amines. Can react with HP-IA at high pH (>8.0) or long incubations, though slower than thiols.
DTT / BME Incompatible Thiol reducing agents will immediately quench HP-IA.
TCEP Good Phosphine-based reductant. Does not contain thiols. Safe to use before adding HP-IA.

Part 3: Validated Experimental Protocol

Reagent Preparation Workflow

Safety Note: HP-IA is an alkylating agent.[1][2][3] Wear nitrile gloves and work in a fume hood.

Step 1: Weighing (Light Sensitive)

  • Weigh the target amount of HP-IA in an amber microcentrifuge tube.

  • Note: Iodine bonds are labile. Protect solid and solution from direct light.[3]

Step 2: Primary Stock Solution (100 mM)

  • Dissolve HP-IA in anhydrous DMSO to a concentration of 100 mM .

  • Calculation: For 1 mg of HP-IA (MW

    
     277.06  g/mol ), add 
    
    
    
    36
    
    
    L DMSO.
  • Vortex vigorously for 30 seconds. Ensure no crystals remain.

Step 3: Working Solution (Dilution)

  • Dilute the Primary Stock into your chosen buffer (e.g., PBS pH 7.4) immediately before use.[4]

  • Max Recommended Final DMSO: 1-5% (v/v).

  • Example: To achieve 1 mM HP-IA, dilute the stock 1:100 into the buffer.

Visualization of Workflow

SolubilizationWorkflow Powder HP-IA Powder (Solid) Stock Primary Stock (100 mM in DMSO) Powder->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Solvent Working Working Solution (0.1 - 5 mM HP-IA) Stock->Working Dilute (Rapid Mix) Buffer Aqueous Buffer (HEPES/Phosphate, pH 7.4) Buffer->Working Solvent Base Reaction Covalent Labeling (Incubate Dark, RT) Working->Reaction Add to Sample Protein Target Protein (Reduced Cysteines) Protein->Reaction Substrate

Caption: Step-by-step solubilization workflow ensuring stability and solubility.

Part 4: Reaction Mechanism & Troubleshooting

The Competitive Landscape

Once in aqueous buffer, HP-IA faces three fates:

  • Specific Alkylation: Reaction with the target Cysteine thiolate (

    
    ).
    
  • Hydrolysis: Reaction with water/OH- (background degradation).

  • Quenching: Reaction with buffer contaminants or scavengers.

The phenol group on HP-IA may enhance binding affinity to hydrophobic pockets compared to standard IAA, potentially accelerating


 for specific targets despite the lower solubility.
Mechanism Diagram

ReactionMechanism HPIA HP-IA (Electrophile) Transition Transition State (S_N2) HPIA->Transition Byproduct Hydrolyzed HP-IA (Inactive) HPIA->Byproduct Slow Hydrolysis (Increases at pH > 8.5) Cys Protein-S⁻ (Nucleophile) Cys->Transition Water H₂O / OH⁻ (Competitor) Water->Byproduct Product Alkylated Protein (Stable Thioether) Transition->Product Fast (pH 7-8) HI Iodide (I⁻) Transition->HI

Caption: Kinetic competition between cysteine alkylation and hydrolysis.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Precipitation upon dilution Stock concentration too high or mixing too slow.Lower stock concentration (e.g., 50 mM). Vortex buffer while adding stock dropwise.
Low Labeling Efficiency Hydrolysis or pH too low.[4]Ensure pH is > 7.[4]0. Use fresh stock. Verify TCEP reduction of disulfides first.
Yellowing of Solution Iodine liberation (Light damage).Discard solution. Prepare fresh in amber tubes.

References

  • Thermo Fisher Scientific. Pierce™ Iodoacetamide, Single-Use User Guide (Pub.No. MAN0011661). (Standard protocols for iodoacetamide handling and buffer compatibility).[3] Link

  • Weerapana, E., et al. (2010).[5] Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. (Discusses reactivity of iodoacetamide derivatives). Link

  • G-Biosciences. FOCUS™ Protein Reduction-Alkylation Protocol. (Guidelines on pH and buffer interference for alkylation). Link

  • PubChem. 2-(4-Hydroxyphenyl)acetamide (Paracetamol/Analogue Data).[6] (Physicochemical basis for solubility estimation of the phenol-acetamide scaffold). Link

  • Hansen, R.E. & Winther, J.R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry. (Mechanistic insights into alkylation rates). Link

Sources

Exploratory

N-(4-Hydroxyphenyl)-2-iodoacetamide CAS number and molecular weight

An In-depth Technical Guide to N-(4-Hydroxyphenyl)-2-iodoacetamide Core Identity & Physicochemical Profile N-(4-Hydroxyphenyl)-2-iodoacetamide is a bifunctional chemical probe primarily utilized in proteomic profiling an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-Hydroxyphenyl)-2-iodoacetamide

Core Identity & Physicochemical Profile

N-(4-Hydroxyphenyl)-2-iodoacetamide is a bifunctional chemical probe primarily utilized in proteomic profiling and radioisotopic labeling. It serves as a critical intermediate for generating sulfhydryl-reactive radioligands (e.g.,


I-labeled probes) and is structurally distinct from the common analgesic acetaminophen (paracetamol) by the substitution of an 

-iodo group on the acetamide moiety, conferring high reactivity toward nucleophiles.
Physicochemical Specifications
PropertySpecification
CAS Number 53527-05-2
Chemical Name N-(4-Hydroxyphenyl)-2-iodoacetamide
Synonyms 4-(Iodoacetylamino)phenol; 4'-Hydroxy-2-iodoacetanilide; N-Iodoacetyl-4-aminophenol
Molecular Formula

Molecular Weight 277.06 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water
Reactivity Class Alkylating agent (Cysteine-reactive); Phenolic (Radioiodinatable)
Storage -20°C, Desiccated, Protected from light (Iodine-carbon bond is photosensitive)

Mechanism of Action & Chemical Biology

This compound functions through two distinct chemical handles, making it a versatile tool in chemical biology and drug development.

A. Cysteine Alkylation (The Warhead)

The primary mechanism is the S


2 alkylation  of thiolate anions (Cys-S

). The iodine atom on the

-carbon is a potent leaving group. Upon nucleophilic attack by a cysteine residue, the iodine is displaced, forming a stable, covalent thioether bond. This reaction is highly specific for thiols at physiological pH (7.5–8.5).
B. Phenolic Modification (The Reporter Handle)

The para-hydroxyphenyl moiety mimics the side chain of tyrosine. This group is electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS) . This feature is exploited to introduce radioisotopes (e.g.,


I) onto the ring ortho to the hydroxyl group using oxidative conditions (Chloramine-T or Iodogen), creating a "hot" cysteine-reactive probe without altering the alkylating warhead.

Mechanism Compound N-(4-Hydroxyphenyl)-2-iodoacetamide (Reagent) Transition Transition State (S_N2 Attack) Compound->Transition ProteinSH Protein-Cysteine (Nucleophile) ProteinSH->Transition pH 8.0 Thiolate attack Product S-Carboxamidomethyl-Protein (Stable Thioether) Transition->Product Irreversible Alkylation Iodide Iodide Ion (I-) (Leaving Group) Transition->Iodide

Caption: Mechanism of covalent protein modification via S_N2 displacement of iodide by cysteine thiols.

Applications in Drug Discovery & Proteomics

Synthesis of I-Labeled Thiol Probes

This is the high-value application of CAS 53527-05-2. Standard protein iodination targets tyrosine residues, but this can inactivate the protein or be impossible if tyrosines are absent.

  • Workflow: The reagent is first radioiodinated on the phenol ring to generate N-(3-[

    
    I]iodo-4-hydroxyphenyl)-2-iodoacetamide .
    
  • Usage: This "hot" intermediate is then reacted with the target protein to selectively label cysteine residues. This allows for the tracking of proteins that lack tyrosine or when cysteine-specific labeling is required for structure-function studies.

Covalent Fragment Screening (Tethering)

In drug discovery, the compound acts as a "warhead-ligand" chimera. The hydroxyphenyl group serves as a minimal pharmacophore (mimicking tyrosine or paracetamol), while the iodoacetamide covalently locks the fragment into the active site cysteine. This is used to identify cryptic pockets in enzymes (e.g., kinases, proteases).

Hapten Synthesis for Immunogenicity

The compound is used to conjugate the hydroxyphenyl moiety to carrier proteins (like KLH or BSA) via cysteine bridges. These conjugates are used to raise antibodies against the acetaminophen-like epitope, enabling the development of ELISAs for detecting acetaminophen adducts in toxicology studies.

Experimental Protocol: Synthesis & Usage

Synthesis of N-(4-Hydroxyphenyl)-2-iodoacetamide Note: This synthesis requires a darkroom or amber glassware due to light sensitivity.

Reagents: 4-Aminophenol, Chloroacetyl chloride, Sodium Iodide (NaI), Acetone.

  • Chloroacetylation (Step 1):

    • Dissolve 4-aminophenol (10 mmol) in dry THF/DMF.

    • Add Chloroacetyl chloride (11 mmol) dropwise at 0°C with a base (Triethylamine).

    • Result: N-(4-Hydroxyphenyl)-2-chloroacetamide.

  • Finkelstein Reaction (Step 2):

    • Dissolve the chloro-intermediate in anhydrous Acetone.

    • Add excess Sodium Iodide (NaI, 50 mmol).

    • Reflux for 4–6 hours in the dark. The equilibrium shifts due to the precipitation of NaCl.

    • Purification: Filter off NaCl. Evaporate solvent. Recrystallize from Ethanol/Water.

Synthesis Start 4-Aminophenol Step1 Step 1: Chloroacetylation (Cl-CH2-CO-Cl, Et3N, 0°C) Start->Step1 Inter Intermediate: N-(4-Hydroxyphenyl)-2-chloroacetamide Step1->Inter Step2 Step 2: Finkelstein Reaction (NaI, Acetone, Reflux) Inter->Step2 Final Final Product: N-(4-Hydroxyphenyl)-2-iodoacetamide (CAS 53527-05-2) Step2->Final

Caption: Two-step synthetic pathway converting 4-aminophenol to the iodoacetamide derivative.

Safety & Handling (Critical)

  • Toxicity: Like all iodoacetamides, this compound is a potent alkylating agent . It is toxic if inhaled, swallowed, or absorbed through the skin. It causes severe skin and eye irritation.

  • Sensitization: Potential skin sensitizer. Repeated exposure may cause allergic reactions.

  • Inactivation: Spills should be neutralized with an excess of thiols (e.g., aqueous cysteine or methionine) or sodium thiosulfate before disposal.

  • Stability: The C-I bond is labile. Store at -20°C. If the white solid turns yellow/brown, free iodine has been liberated, and the reagent purity is compromised.

References

  • Toronto Research Chemicals . 4-(Iodoacetylamino)phenol - Product Information. Retrieved from

  • Sigma-Aldrich . 4-(Iodoacetylamino)phenol CAS 53527-05-2 Data Sheet. Retrieved from

  • MedChemExpress . N-(4-Hydroxyphenyl)-2-iodoacetamide-d6 (Isotope labeled analog). Retrieved from

  • PubChem . Compound Summary: N-(4-Hydroxyphenyl)-2-iodoacetamide.[1][2][3][4][5][6][7] Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling and Application of N-(4-Hydroxyphenyl)-2-iodoacetamide

This guide provides comprehensive safety protocols, handling procedures, and experimental applications for N-(4-Hydroxyphenyl)-2-iodoacetamide, tailored for researchers, scientists, and drug development professionals. By...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols, handling procedures, and experimental applications for N-(4-Hydroxyphenyl)-2-iodoacetamide, tailored for researchers, scientists, and drug development professionals. By integrating established safety data with practical, field-proven insights, this document serves as an essential resource for the responsible and effective use of this versatile alkylating agent.

Section 1: Introduction and Scientific Context

N-(4-Hydroxyphenyl)-2-iodoacetamide is a derivative of the potent alkylating agent 2-iodoacetamide. It belongs to a class of reagents indispensable in biochemical and pharmaceutical research for the covalent modification of proteins.[1][2][3] The core reactivity is driven by the iodoacetamide moiety, which irreversibly alkylates the sulfhydryl groups of cysteine residues.[2][4][5] This specific and permanent modification is leveraged to:

  • Prevent Disulfide Bond Formation: In proteomics, alkylation after protein reduction is a critical step to prevent disulfide bonds from re-forming, ensuring accurate protein sequencing and mass spectrometry analysis.[2]

  • Inhibit Cysteine-Dependent Enzymes: As an irreversible inhibitor of enzymes with a cysteine in their active site, such as deubiquitinases (DUBs) and cysteine peptidases, it is a valuable tool for studying enzyme function and validating drug targets.[2][3]

  • Bioconjugation and Drug Development: The unique structure, featuring a reactive iodoacetamide group and a hydroxyphenyl moiety, serves as a platform for developing targeted drug delivery systems and novel therapeutics.[1][6] Recent research highlights the utility of related structures, like β-(4-hydroxyphenyl)ethyl iodoacetamide, in developing advanced chemical probes for studying post-translational modifications such as protein polysulfidation.[7][8]

Due to its high reactivity, which makes it an excellent laboratory tool, N-(4-Hydroxyphenyl)-2-iodoacetamide and its parent compounds are inherently hazardous. A thorough understanding of its properties and strict adherence to safety protocols are paramount.

Section 2: Physicochemical and Hazard Profile

The properties of N-(4-Hydroxyphenyl)-2-iodoacetamide are largely dictated by its functional groups. The safety profile is primarily based on the extensive data available for its parent compound, 2-iodoacetamide (CAS 144-48-9), which is expected to exhibit similar toxicological characteristics.

Physicochemical Data Summary
PropertyValueSource
Chemical Name N-(4-Hydroxyphenyl)-2-iodoacetamide-
Synonyms 4-Hydroxyphenethyl iodoacetamide[1]
Molecular Formula C₁₀H₁₂INO₂[6][9]
Molecular Weight 305.11 g/mol [6][9]
Appearance White to off-white powder/solid[1][6]
CAS Number 53527-07-4 (for β-(4-Hydroxyphenyl)ethyl iodoacetamide)[6][9]
Storage Store at 2-8°C, protected from light and moisture[1][6][10]
Stability Light and moisture sensitive; material may darken on exposure to air[11][12]
Core Hazard Analysis

The primary hazard associated with N-(4-Hydroxyphenyl)-2-iodoacetamide is its function as a potent alkylating agent. This reactivity is not limited to target proteins in an experiment; it can readily react with biological macromolecules in researchers, leading to toxicity.

Hazard Classification (Based on 2-Iodoacetamide)GHS Statement
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed[10][13][14][15]
Skin Sensitization (Category 1) H317: May cause an allergic skin reaction[10][11][13][15]
Respiratory Sensitization (Category 1) H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[10][13][15]
Skin Corrosion/Irritation (Category 1B) H314: Causes severe skin burns and eye damage[11][12]
Serious Eye Damage (Category 1) H318: Causes serious eye damage[11][12]
Aquatic Hazard (Chronic, Category 4) H413: May cause long lasting harmful effects to aquatic life[13]

Toxicological Insights:

  • Inhalation: Inhalation of dust can cause severe respiratory irritation and may lead to allergic reactions or asthma-like symptoms, a condition known as reactive airways dysfunction syndrome (RADS) in sensitive individuals.[10][15]

  • Skin Contact: Causes severe skin burns and may trigger an allergic skin reaction upon contact.[12][15][16] The material can be absorbed through the skin, contributing to systemic toxicity.

  • Ingestion: Highly toxic if swallowed, requiring immediate medical attention.[10][13][14][16][17]

  • Carcinogenicity: No component of this product at levels greater than 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[10] However, due to its alkylating nature, it should be handled as a potential mutagen.

Section 3: Mandatory Safety and Handling Protocols

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and stringent laboratory practices, is required.

Engineering Controls and Work Environment
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust.[10][18]

  • Ventilation: Ensure appropriate exhaust ventilation is available where dust or aerosols may be formed.[10]

  • Proximity to Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[12][18]

Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale and Best Practices
Eye/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Full-seal goggles and a face shield are required to protect against splashes and fine dust.[10][12]
Hand Chemical-resistant gloves (e.g., Nitrile)Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste immediately after use.[10]
Body Chemical-resistant lab coatA fully-fastened lab coat is mandatory to protect skin and personal clothing from contamination.[12]
Respiratory NIOSH/MSHA or EN 149 approved respiratorRequired if there is a risk of exceeding exposure limits or if working outside of a fume hood (not recommended).[12][13][16]
Storage, Stability, and Disposal
  • Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[6][10][18] Store with a desiccant and protect from light, as the compound is light and moisture sensitive.[6][10][11][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][11][12]

  • Waste Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Contaminated packaging should be handled as unused product. Do not allow the product to enter drains.[10][13]

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear full PPE, including respiratory protection, before attempting cleanup.[10]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[10][13]

  • Clean-Up: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[10][11]

First Aid Measures
Exposure RouteAction
Inhalation Move the person to fresh air immediately. If breathing is difficult, give oxygen. Call a physician or poison control center immediately.[16][17]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[12][16][18][19]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][16][18][19]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10][12][17]

Section 5: Mechanism of Action and Experimental Application

The Chemistry of Alkylation

N-(4-Hydroxyphenyl)-2-iodoacetamide functions via an SN2 (bimolecular nucleophilic substitution) reaction. The sulfhydryl group (-SH) of a cysteine residue, particularly in its more reactive deprotonated thiolate form (-S⁻), acts as a nucleophile. It attacks the carbon atom bonded to the iodine, displacing the iodide leaving group and forming a stable thioether bond. This covalent modification is essentially irreversible under physiological conditions.

Alkylation_Mechanism cluster_reactants Reactants cluster_product Product Compound N-(4-Hydroxyphenyl)-2-iodoacetamide (R-NH-CO-CH₂-I) Alkylated_Cysteine Carboxyamidomethyl-Cysteine (Protein-S-CH₂-CO-NH-R) Compound->Alkylated_Cysteine Iodide Iodide Ion (I⁻) Compound->Iodide Leaving Group Cysteine Protein Cysteine Residue (Protein-SH) Cysteine->Alkylated_Cysteine Sₙ2 Attack

Caption: SN2 mechanism of cysteine alkylation.

Protocol: Irreversible Alkylation of Protein Cysteine Residues

This protocol provides a validated workflow for the reduction and subsequent alkylation of proteins prior to downstream analysis like mass spectrometry. The causality behind each step is explained to ensure scientific integrity.

1. Reagent Preparation

  • Rationale: Iodoacetamide solutions are unstable and sensitive to light.[20] They must be prepared fresh immediately before use to ensure maximum reactivity.

  • Procedure:

    • Create a 500 mM stock solution of Iodoacetamide (or the N-(4-Hydroxyphenyl) derivative) by dissolving the required amount in ultrapure water or a suitable buffer (e.g., 50 mM Ammonium Bicarbonate).[21]

    • Vortex until fully dissolved. Protect the solution from light by wrapping the tube in aluminum foil.

2. Protein Reduction

  • Rationale: To ensure all cysteine residues are available for alkylation, existing disulfide bonds must be cleaved. This is achieved using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Procedure:

    • To your protein sample (typically in a buffer like 8 M urea, 100 mM Tris pH 8.5), add the reducing agent to a final concentration of 5-10 mM.[21]

    • Incubate for 30-60 minutes at a controlled temperature (e.g., 37°C or 56°C for DTT; room temperature for TCEP).[21]

    • Allow the sample to cool to room temperature before proceeding.

3. Cysteine Alkylation

  • Rationale: The alkylation reaction is performed in the dark to prevent light-induced degradation of the reagent. A slightly alkaline pH (8.0-9.0) is used to promote the formation of the highly reactive thiolate anion on cysteine residues, ensuring efficient and specific modification.

  • Procedure:

    • Add the freshly prepared iodoacetamide stock solution to the reduced protein sample to a final concentration of 15-20 mM.[21][22]

    • Vortex gently to mix.

    • Incubate at room temperature for 30-60 minutes in complete darkness.[21]

4. Quenching the Reaction

  • Rationale: It is critical to stop the reaction by quenching any excess iodoacetamide. This prevents non-specific alkylation of other amino acid residues (like methionine or lysine) over longer incubation times, which could compromise data interpretation.[4][22]

  • Procedure:

    • Add a concentrated solution of a reducing agent, typically DTT, to a final concentration that is in excess of the iodoacetamide used (e.g., an additional 5-10 mM DTT).[21]

    • Incubate for 15 minutes at room temperature in the dark to allow the DTT to scavenge all remaining iodoacetamide.[21][22]

5. Downstream Processing

  • The protein sample is now ready for buffer exchange, digestion (e.g., with trypsin), and analysis by mass spectrometry or other methods.

Experimental_Workflow start Protein Sample (in Denaturing Buffer) reduction Step 1: Reduction (e.g., with DTT at 56°C) start->reduction prep_reagents Prepare Fresh Iodoacetamide Solution alkylation Step 2: Alkylation (Room Temp, in Dark) prep_reagents->alkylation reduction->alkylation quenching Step 3: Quench (Add excess DTT) alkylation->quenching analysis Downstream Analysis (e.g., Mass Spectrometry) quenching->analysis

Caption: Standard workflow for protein reduction and alkylation.

References

  • Fisher Scientific. (2014, July 15). SAFETY DATA SHEET.
  • Sigma-Aldrich. Safety Data Sheet.
  • Fisher Scientific. (2014, July 15). SAFETY DATA SHEET.
  • LGC Standards. (2025, October 20). SAFETY DATA SHEET.
  • SAFETY DATA SHEET. (2018, January 26).
  • United States Biological. b-(4-Hydroxyphenyl)ethyl Iodoacetamide - Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, October 28). SAFETY DATA SHEET.
  • G-Biosciences. FOCUS™ Protein Alkylation.
  • NIH National Library of Medicine - PubChem. N-Iodoacetyltyramine.
  • ACS Publications. (2025, May 19). Detection of Protein Polysulfidation Using a β‑(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB.
  • West Liberty University. (2015, July 9). Safety data sheet.
  • Chem-Impex. β-(4-Hydroxyphenyl)ethyl iodoacetamide.
  • Wikipedia. Iodoacetamide.
  • Sigma-Aldrich. ProteoPrep Reduction and Alkylation Kit (PROTRA) - Technical Bulletin.
  • University of Washington - UWPR. (2011, October 4). Protein Reduction, Alkylation, Digestion.
  • Bio-Rad. ReadyPrep™ Reduction-Alkylation Kit Instruction Manual.
  • Interchim. Iodoacetamide.
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  • ChemicalBook. (2026, February 2). 2-Iodoacetamide.
  • PubMed Central. (2020, June 30). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.
  • Apollo Scientific. (2023, July 6). 2-Iodoacetamide.
  • ACS Publications. (2025, May 19). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB | Analytical Chemistry.
  • ResearchGate. (a) Reaction of iodoacetamide alkyne probes 55 with nucleophilic... | Download Scientific Diagram.
  • Taylor & Francis. Iodoacetamide – Knowledge and References.
  • Scholars@Duke. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry..
  • ResearchGate. Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy | Request PDF.

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Protocols & Analytical Methods

Method

using N-(4-Hydroxyphenyl)-2-iodoacetamide in mass spectrometry sample prep

Application Note: Targeted Cysteine Derivatization using N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) in Mass Spectrometry Executive Summary Standard proteomics workflows rely on iodoacetamide (IAA) to cap cysteine residu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Cysteine Derivatization using N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) in Mass Spectrometry

Executive Summary

Standard proteomics workflows rely on iodoacetamide (IAA) to cap cysteine residues with a carbamidomethyl group (+57.02 Da). While effective for preventing disulfide reformation, this modification is chemically inert. N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) represents a functional alkylating agent that transforms cysteine residues into "pseudo-tyrosines" (phenol-containing moieties).[1]

This application note details the use of HP-IA for:

  • Site-Specific Radioiodination: Enabling 125I labeling of cysteine-rich proteins lacking natural tyrosines.[1]

  • Enhanced Hydrophobicity: shifting peptide retention times in Reverse-Phase LC (RP-LC) to resolve hydrophilic peptides.

  • Polysulfide/Persulfide Detection: Serving as a core scaffold for "tag-switch" methods differentiating sulfhydryls (-SH) from persulfides (-SSH), analogous to the HPE-IAM probe.[1]

Chemical Mechanism & Rationale

The Reaction

HP-IA functions via a standard SN2 nucleophilic substitution.[1] The thiolate anion (S⁻) of a reduced cysteine attacks the alpha-carbon of the acetamide, displacing the iodide leaving group.

Reaction Equation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Mass Spectrometry Implications

Unlike the standard Carbamidomethylation (CAM), HP-IA introduces a bulky, aromatic phenol group.

ReagentModification NameAdded Moiety FormulaMonoisotopic Mass Shift (Da)Hydrophobicity Change
Iodoacetamide (IAA) CarbamidomethylC₂H₃NO+57.0215Neutral/Slight
HP-IA 4-Hydroxyphenylacetamido C₈H₈NO₂ +150.0555 High (Retentive)
NEM N-ethylmaleimideC₆H₇NO₂+125.0477Moderate

Critical Insight: The +150.0555 Da shift is diagnostic. Furthermore, the phenolic ring introduces a specific UV absorbance signature (approx. 278 nm) and increases the precursor ion's cross-section in ion mobility spectrometry (IMS).

Experimental Protocol

Reagents & Preparation
  • HP-IA Stock (200 mM): Dissolve N-(4-Hydroxyphenyl)-2-iodoacetamide in high-purity DMSO. Note: Prepare fresh. Light sensitive.

  • Reduction Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate (AmBic), pH 8.0.

  • Reducing Agent: 500 mM Dithiothreitol (DTT) or 200 mM TCEP.

  • Quenching Agent: 1 M DTT or Beta-mercaptoethanol.[1]

Workflow: "Pseudo-Tyrosine" Labeling

Step 1: Protein Denaturation & Reduction

  • Dilute protein sample to 1–2 mg/mL in Reduction Buffer .

  • Add DTT to a final concentration of 5 mM .[2]

  • Incubate at 56°C for 30 minutes (or 95°C for 5 min if using TCEP).

    • Why: Unfolds the protein and breaks existing disulfides to expose free thiols.

Step 2: Alkylation with HP-IA

  • Cool samples to Room Temperature (RT).

  • Add HP-IA Stock to a final concentration of 15–20 mM (3-4x molar excess over total thiols).[1]

  • CRITICAL: Incubate in the DARK at RT for 45 minutes .

    • Mechanism:[3] The iodine bond is photolabile. Light exposure can cause free radical formation and off-target alkylation (e.g., on Tyrosine or Histidine).[1]

    • Optimization: If precipitation occurs (due to the hydrophobic reagent), dilute the Urea to 4M or add 10% acetonitrile.

Step 3: Quenching

  • Add DTT to a final concentration of 10 mM (excess over HP-IA).[1]

  • Incubate for 15 minutes.

    • Validation: This scavenges unreacted HP-IA, preventing it from reacting with the N-terminus or Histidines during digestion.[1]

Step 4: Digestion & Cleanup [1]

  • Dilute sample with 50 mM AmBic to reduce Urea concentration to <1 M.

  • Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalt using C18 solid-phase extraction (SPE).[1]

Visualization of Workflow

The following diagram illustrates the decision logic and chemical flow for HP-IA labeling.

HPIA_Workflow Start Protein Sample (Cystines intact) Denature Denaturation & Reduction (8M Urea, DTT, 56°C) Start->Denature Alkylation Alkylation with HP-IA (20 mM, Dark, pH 8.0) Denature->Alkylation Check_Precip Precipitation Observed? Alkylation->Check_Precip Solubilize Add 10% ACN or Dilute Urea Check_Precip->Solubilize Yes Quench Quench Excess HP-IA (Add 10mM DTT) Check_Precip->Quench No Solubilize->Alkylation Retry/Continue Digest Trypsin Digestion (Urea < 1M) Quench->Digest MS_Analysis LC-MS/MS Analysis Target: +150.0555 Da Digest->MS_Analysis

Caption: Logic flow for Cysteine alkylation using HP-IA, including checkpoint for reagent solubility.

Data Analysis & Validation

Database Search Parameters

When configuring software (MaxQuant, Proteome Discoverer, Skyline), create a custom modification:

  • Name: Cys-HP-IA (or Cys-Phenol)

  • Composition: C8 H8 N O2

  • Monoisotopic Mass: 150.0555 Da

  • Residues: C (Cysteine)[1][4]

  • Type: Fixed (if 100% labeling intended) or Variable (to check efficiency).

Diagnostic Ions

Fragmentation of HP-IA labeled peptides often yields a characteristic immonium ion or internal fragment due to the stability of the phenolic ring.

  • Tyrosine-like Immonium Ion: ~136.07 Da (Check for interference with authentic Tyrosine).[1]

  • Reporter Ion: In high-energy collision (HCD), the N-(4-hydroxyphenyl)acetamide moiety may cleave, yielding a specific reporter at m/z 150.05 .[1]

Troubleshooting
ObservationRoot CauseSolution
Low Labeling Efficiency Reagent hydrolysis or pH < 7.0Prepare fresh HP-IA; Ensure pH is 8.0–8.[1]5.
Precipitation HP-IA hydrophobicityUse 10-20% Acetonitrile or Methanol in the reaction buffer.[1]
Over-alkylation (+300 Da) Non-specific reaction (N-term/Lys)Strictly control pH (<8.[1]5) and reaction time (<1 hr). Quench promptly.

Applications in Advanced Proteomics

Polysulfide Detection (The "Tag-Switch" Method)

While standard alkylation caps free thiols (-SH), HP-IA derivatives (specifically the ethyl-linked analog, HPE-IAM) are used to trap persulfides (-SSH) .[1] The resulting disulfide adduct is stable but can be selectively reduced later to switch the tag (e.g., for biotinylation), enabling the specific enrichment of signaling polysulfides [1].

Radioiodination Precursor

Proteins lacking tyrosine cannot be easily labeled with 125I for tracking. Alkylation with HP-IA introduces a phenol ring on Cysteines.[1] This "pseudo-tyrosine" can then be iodinated using the Chloramine-T or Iodogen method, allowing sensitive radiotracking of the protein in biodistribution studies [2].

References

  • Zhang, X., et al. (2015).[5] "Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB." Analytical Chemistry, 87(21), 10830-10838. [1]

  • Jeong, J., et al. (2011).[4] "A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines." Molecular & Cellular Proteomics. (Contextual citation for alkylation strategies).

  • Sechi, S., & Chait, B. T. (1998). "Modification of Cysteine Residues by Alkylation: A Tool in Peptide Mapping and Protein Identification."[3][6] Analytical Chemistry, 70(24), 5150-5158.

  • MedChemExpress. "N-(4-Hydroxyphenyl)-2-iodoacetamide-d6 Product Data." (Source for reagent availability and deuterated standards).

Sources

Application

Application Note: N-(4-Hydroxyphenyl)-2-iodoacetamide for High-Fidelity Quantitative Cysteine Proteomics

Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of N-(4-hydroxyphenyl)-2-iodoacetamide (HPIA) in quantitative proteomics. We delve into the chemical principles,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of N-(4-hydroxyphenyl)-2-iodoacetamide (HPIA) in quantitative proteomics. We delve into the chemical principles, strategic advantages, and step-by-step methodologies for leveraging isotopically labeled HPIA to achieve precise and robust quantification of protein cysteine modifications. This document is intended for researchers, scientists, and drug development professionals seeking to explore dynamic changes in cysteine reactivity, identify targets of electrophilic compounds, or elucidate the role of cysteine modifications in cellular signaling and disease.

Introduction: The Central Role of Cysteine in Proteome Dynamics

The amino acid cysteine, with its nucleophilic thiol (-SH) group, is a linchpin of protein structure and function.[1] Cysteine residues are involved in forming structural disulfide bonds, coordinating metal ions, and participating in enzymatic catalysis.[2] Crucially, the thiol group is susceptible to a variety of post-translational modifications (PTMs), including oxidation, nitrosylation, and glutathionylation.[3][4] These reversible modifications act as molecular switches, dynamically regulating protein activity, localization, and interaction networks in response to cellular signals and environmental stimuli.[2][5] Consequently, the "cysteine proteome" is a rich source of information for understanding physiological processes and disease mechanisms.

Quantitative proteomics provides the tools to measure changes in protein abundance and PTMs on a global scale.[6] While numerous methods exist, chemical labeling with cysteine-reactive probes offers a powerful strategy for specifically interrogating the functional state of these critical residues.[7] N-(4-hydroxyphenyl)-2-iodoacetamide (HPIA) is an iodoacetamide-based alkylating agent that forms a stable, covalent thioether bond with the thiol group of cysteine residues.[8] By employing isotopically "light" and "heavy" versions of HPIA, researchers can differentially label proteins from two or more biological samples, enabling direct and accurate relative quantification of cysteine-containing peptides by mass spectrometry (MS).[1][9] This approach, analogous to the well-established Isotope-Coded Affinity Tag (ICAT) methodology, provides a robust platform for investigating the dynamic landscape of cysteine reactivity.[6][10]

Principle of the Method: Isotopic Labeling and Quantitative Mass Spectrometry

The HPIA-based quantitative proteomics workflow is predicated on the specific and irreversible alkylation of cysteine residues. The core of the method involves treating two distinct proteome samples (e.g., control vs. treated) with either a "light" (containing naturally abundant isotopes) or "heavy" (containing stable heavy isotopes like ²H or ¹³C) version of HPIA.

The Alkylation Reaction: The iodoacetamide moiety of HPIA reacts with the nucleophilic thiol group of a cysteine residue via a nucleophilic substitution reaction. This results in the displacement of the iodide ion and the formation of a stable carboxyamidomethyl-cysteine adduct.

Figure 1. Cysteine Alkylation by HPIA. The thiol group of a cysteine residue reacts with HPIA, forming a stable thioether bond and releasing hydrogen iodide.

Quantitative Workflow: After labeling, the "light" and "heavy" samples are combined into a single mixture. This early-stage pooling minimizes experimental variability arising from downstream sample processing steps such as protein digestion, fractionation, and LC-MS/MS analysis.[11] Following enzymatic digestion (e.g., with trypsin), the resulting peptides are analyzed by mass spectrometry.

A peptide containing a cysteine labeled with "light" HPIA will have a specific mass-to-charge ratio (m/z). Its counterpart from the other sample, labeled with "heavy" HPIA, will be chemically identical but will have a slightly higher m/z due to the incorporated stable isotopes. In the mass spectrum, these two peptides appear as a pair of peaks separated by a known mass difference. The relative abundance of the peptide in the two original samples is determined by comparing the intensities (peak areas) of the "light" and "heavy" peptide ions.

G SampleA Sample A (e.g., Control) LabelLight Alkylation with 'Light' HPIA SampleA->LabelLight SampleB Sample B (e.g., Treated) LabelHeavy Alkylation with 'Heavy' HPIA SampleB->LabelHeavy Combine Combine Samples (1:1) LabelLight->Combine LabelHeavy->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Result Relative Quantification of Cysteine Peptides DataAnalysis->Result

Figure 2. HPIA Quantitative Proteomics Workflow. Overview of the experimental steps from sample preparation to data analysis.

Reagent Preparation: Synthesis of Isotopically Labeled HPIA

While standard HPIA is commercially available, isotopically labeled versions for quantitative proteomics may require custom synthesis. The synthesis of a deuterated ("heavy") HPIA can be conceptually approached by using deuterated starting materials. For example, deuteration of the aromatic ring of the hydroxyphenyl moiety is a feasible strategy.[12] Alternatively, deuterated iodoacetic acid can be used to introduce the heavy label.

Researchers can partner with specialized chemical synthesis companies that offer custom isotope labeling services.[13][14] When ordering or synthesizing a "heavy" HPIA, it is crucial to ensure high isotopic purity (e.g., >98% deuterium incorporation) to minimize isotopic interference and ensure accurate quantification.[15]

Detailed Experimental Protocol

This protocol provides a framework for a typical HPIA-based quantitative proteomics experiment. All steps should be performed under clean conditions to avoid contamination.

Materials and Reagents
  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • "Light" N-(4-hydroxyphenyl)-2-iodoacetamide (HPIA)

  • "Heavy" (e.g., deuterated) N-(4-hydroxyphenyl)-2-iodoacetamide (HPIA-dₓ)

  • Urea

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Trypsin, MS-grade

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • C18 desalting columns

Sample Preparation and Protein Extraction
  • Harvest cells from two experimental conditions (e.g., control and treated) and wash with ice-cold PBS.

  • Lyse cell pellets in an appropriate lysis buffer on ice.

  • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine protein concentration using a standard protein assay (e.g., BCA).

Reduction and Alkylation (Labeling)

Expert Insight: This is the most critical stage of the protocol. Complete reduction of disulfide bonds is necessary to ensure all cysteines are accessible for alkylation. Incomplete alkylation can lead to inaccurate quantification.[16] The reaction is performed in the dark to prevent light-induced degradation of the iodoacetamide reagent.[17]

  • Take equal amounts of protein (e.g., 1 mg) from the control and treated samples.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Cool samples to room temperature.

  • Alkylation:

    • To the control sample , add "Light" HPIA solution to a final concentration of 20 mM.

    • To the treated sample , add "Heavy" HPIA solution to a final concentration of 20 mM.

  • Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 10 mM to react with any excess HPIA.

Sample Combination and Protein Digestion
  • Combine the "light"-labeled control sample and the "heavy"-labeled treated sample in a 1:1 protein ratio.

  • Precipitate the combined protein mixture (e.g., using methanol/chloroform) to remove detergents and other interfering substances.

  • Resuspend the protein pellet in a digestion buffer (e.g., 8 M Urea, 50 mM NH₄HCO₃).

  • Dilute the urea concentration to < 2 M with 50 mM NH₄HCO₃.

  • Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%.

Peptide Desalting
  • Desalt the peptide mixture using a C18 desalting column according to the manufacturer's instructions.

  • Dry the purified peptides in a vacuum centrifuge.

  • Store the dried peptides at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis
  • Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).

  • Analyze the peptide mixture using a high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-flow HPLC system.

  • Set up a data-dependent acquisition (DDA) method where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).

Data Analysis
  • Process the raw MS data using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the MS/MS spectra against a relevant protein database (e.g., UniProt).

  • Specify the HPIA modifications on cysteine as variable modifications:

    • Light: +193.0582 Da (C₈H₈NO₂)

    • Heavy: Mass of light HPIA + mass of isotopes (e.g., for a d₄-HPIA, this would be +4.0251 Da).

  • The software will identify peptide pairs and calculate the Heavy/Light (H/L) ratio based on the extracted ion chromatograms of the precursor ions.

  • Filter and validate the results based on peptide and protein identification scores and perform statistical analysis to identify significantly regulated cysteine-containing peptides.

Data Presentation and Interpretation

The primary output of an HPIA-based quantitative proteomics experiment is a list of identified cysteine-containing peptides with their corresponding H/L ratios. This data can be presented in a table format for clear interpretation.

Table 1: Example Data Output for HPIA Quantitative Proteomics

Protein AccessionGenePeptide SequenceH/L Ratiop-valueRegulation
P04406GAPDHIIGRTGRFIGR1.050.89Unchanged
P62258PPIAFEDENFILKHTGPGILSMANAGPNTNGSQFFICTND2.580.002Upregulated
Q06830PRDX1VCPAGWKPGSDTIKPNVDDSKEYFSKQK0.450.005Downregulated
P06733EGFRMQLMPFGCLLLLLLVGGVTLC3.120.001Upregulated
P31749AKT1TFC*GTPEYLAPEVLEDNDYGRA0.980.92Unchanged

C* denotes the HPIA-modified cysteine residue.

An H/L ratio greater than 1 indicates that the cysteine residue was more abundant or more reactive in the "heavy"-labeled (treated) sample, while a ratio less than 1 indicates the opposite. Ratios close to 1 suggest no change between the two conditions.

Application Example: Dissecting Redox Signaling in T-Cell Activation

T-cell activation is a rapid process initiated by the T-cell receptor (TCR) and is tightly regulated by PTMs, including phosphorylation and cysteine redox modifications.[18] Reactive oxygen species (ROS) produced during TCR engagement can reversibly oxidize key signaling proteins, modulating their activity.[18] The HPIA method can be used to quantify these dynamic changes in cysteine reactivity upon T-cell stimulation.

T_Cell_Signaling TCR TCR Engagement ROS ROS Production (H₂O₂) TCR->ROS Lck Lck (Kinase) Cys-X: H/L > 1 TCR->Lck ROS->Lck Oxidation (Activation) CD45 CD45 (Phosphatase) Cys-Y: H/L < 1 ROS->CD45 Oxidation (Inhibition) ZAP70 ZAP70 Lck->ZAP70 Phosphorylation CD45->Lck Dephosphorylation LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Downstream Downstream Signaling (Ca²⁺ flux, NF-κB, MAPK) PLCg1->Downstream

Figure 3. T-Cell Receptor (TCR) Redox Signaling. HPIA can quantify changes in cysteine reactivity of key proteins like Lck and CD45 upon TCR-induced ROS production.

In this hypothetical example, stimulating T-cells (treated sample, heavy HPIA) versus resting T-cells (control, light HPIA) could reveal:

  • Increased H/L ratio for a cysteine in Lck: Suggests this cysteine becomes more accessible or reactive upon activation, potentially indicating a conformational change or a role in redox sensing.

  • Decreased H/L ratio for a catalytic cysteine in CD45: Could indicate that this cysteine becomes oxidized (and thus unreactive to HPIA) upon stimulation, leading to the inactivation of the phosphatase and allowing signaling to proceed.

Conclusion

The use of isotopically labeled N-(4-hydroxyphenyl)-2-iodoacetamide provides a specific, robust, and versatile method for quantitative cysteine proteomics. It enables the precise measurement of changes in cysteine reactivity across the proteome, offering deep insights into redox signaling, drug-target engagement, and the functional roles of PTMs. The detailed protocols and conceptual framework provided in this guide empower researchers to apply this powerful technique to a wide range of biological questions, from fundamental cell biology to translational drug discovery.

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  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Macedonian Journal of Medical Sciences, 10(A), 1017-1022. [Link]

  • Weake, V. M., et al. (2023). Proteome-wide quantitative analysis of redox cysteine availability in the Drosophila melanogaster eye reveals oxidation of phototransduction machinery during blue light exposure and age. Redox Biology, 63, 102723. [Link]

  • Prophecy Market Insights. (2024). Stable Isotope Labeled Biomolecules Market, Size, Trends and Forecast to 2034. [Link]

Sources

Method

cysteine labeling with N-(4-Hydroxyphenyl)-2-iodoacetamide for protein analysis

Application Note: Cysteine Labeling with N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAM) Introduction & Principle N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAM) is a specialized bifunctional alkylating agent designed to modif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cysteine Labeling with N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAM)

Introduction & Principle

N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAM) is a specialized bifunctional alkylating agent designed to modify cysteine sulfhydryl groups. Unlike standard iodoacetamide (IAM), which blocks cysteines with a simple carbamidomethyl group (


), HP-IAM introduces a phenol moiety  (

) onto the cysteine residue.

Why use HP-IAM? The introduction of this phenol group effectively converts a cysteine residue into a "pseudo-tyrosine." This is critical for three primary applications:

  • Radioiodination (¹²⁵I): Proteins lacking accessible tyrosine residues cannot be effectively radiolabeled using standard oxidative methods (e.g., Chloramine-T, Iodogen). HP-IAM tagging provides a reactive phenol site for subsequent iodination.

  • Mass Spectrometry (MS): The reagent imparts a distinct mass shift (+150.15 Da) and increases the hydrophobicity of cysteine-containing peptides, improving retention on reverse-phase columns and ionization efficiency for certain hydrophilic peptides.

  • Cross-linking: The introduced phenol can participate in oxidative cross-linking reactions (e.g., ruthenium-catalyzed photo-crosslinking) to map protein-protein interactions.

Chemical Mechanism

The reaction proceeds via a classic nucleophilic substitution (


) mechanism.
  • Activation: At pH 7.5–8.5, the cysteine sulfhydryl group (

    
    ) is deprotonated to the thiolate anion (
    
    
    
    ), which is a potent nucleophile.
  • Attack: The thiolate attacks the

    
    -carbon of the HP-IAM, displacing the iodide leaving group.
    
  • Result: A stable thioether bond is formed, covalently attaching the hydroxyphenylacetamide group to the protein.

Key Specificity Note: While highly specific for cysteine at pH < 9.0, maintaining strict pH control is essential. At pH > 9.0, or with large excesses of reagent, N-terminal amines and histidine imidazoles may also react.

Experimental Workflow

The following diagram illustrates the critical path from sample reduction to downstream application.

HPIAM_Workflow Start Protein Sample (Disulfides Intact) Reduct Reduction (TCEP/DTT, 30 min) Start->Reduct Expose -SH Label Alkylation (HP-IAM, pH 8.0, Dark) Reduct->Label S_N2 Reaction Quench Quench/Desalt (Remove Excess Phenol) Label->Quench Stop Reaction Radio Radio-iodination (¹²⁵I + Chloramine-T) Quench->Radio Pathway A MS Mass Spectrometry (+150.15 Da Shift) Quench->MS Pathway B

Figure 1: Workflow for HP-IAM labeling. Pathway A utilizes the phenol tag for secondary radiolabeling; Pathway B utilizes the mass shift for identification.

Detailed Protocol

Materials Required
  • Reagent: N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAM). Note: Prepare fresh in DMSO or DMF.

  • Buffer: 100 mM Tris-HCl or Ammonium Bicarbonate, pH 8.0. Avoid phosphate buffers if downstream enzymatic steps are sensitive.

  • Reductant: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[1]

  • Quencher: L-Cysteine or DTT (excess).[1]

  • Desalting Column: Zeba Spin columns or equivalent (7K MWCO).

Step-by-Step Methodology

1. Protein Reduction (Critical Pre-step) Cysteines are often oxidized as disulfides. They must be reduced to free thiols (


) for alkylation.
  • Dilute protein to 1–10 mg/mL in Labeling Buffer (pH 8.0).

  • Add TCEP to a final concentration of 5–10 mM.

  • Incubate at 37°C for 30 minutes .

    • Expert Insight: TCEP is preferred over DTT because TCEP is stable and does not necessarily need to be removed before adding HP-IAM (unlike DTT, which contains thiols that will scavenge the alkylating agent).

2. Alkylation with HP-IAM

  • Prepare a 200 mM stock solution of HP-IAM in dry DMSO.

  • Add HP-IAM stock to the reduced protein sample to achieve a 10 to 20-fold molar excess over the total thiol concentration.

    • Example: If protein is 50 µM (with 2 Cys), thiol conc is 100 µM. Add HP-IAM to 1–2 mM.

  • Protect from light immediately (iodine bonds are photosensitive).

  • Incubate at Room Temperature for 45–60 minutes in the dark.

    • Quality Control: Do not exceed pH 8.5 to prevent non-specific lysyl alkylation.

3. Quenching and Cleanup

  • Add DTT (final 20 mM) or L-Cysteine to quench unreacted HP-IAM. Incubate for 5 minutes.

  • Desalting (Mandatory for Pathway A): If you intend to radio-iodinate the protein subsequently, you must remove the unreacted HP-IAM and the quench byproducts. Free HP-IAM contains a phenol ring that will compete for radioactive iodine.

    • Use a spin desalting column or dialysis against the buffer required for the next step (e.g., PBS).

Data Analysis & Interpretation

Mass Spectrometry Characterization

When analyzing HP-IAM labeled peptides, the mass shift is significantly larger than standard carbamidomethylation.

ModificationReagentAdded Moiety FormulaMonoisotopic Mass Shift (Da)
CarbamidomethylationIodoacetamide (IAM)

+57.02
HPIA-Alkylation HP-IAM

+150.15
N-ethylmaleimideNEM

+125.05

Note: Ensure your search engine (Mascot/Sequest/MaxQuant) is configured with a custom variable modification for Cysteine: +150.15 Da.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Labeling Efficiency Incomplete reductionIncrease TCEP incubation time or temp (up to 55°C). Ensure denaturant (e.g., 6M Urea) is present if cysteines are buried.
Precipitation HP-IAM hydrophobicityHP-IAM is less soluble than IAM. Ensure DMSO concentration in final reaction is <10% but sufficient to solvate reagent.
Over-alkylation pH too highCheck buffer pH.[2] If > 8.5, Lysines will be modified (Mass shift +150 on K). Adjust to pH 7.5.
Radio-labeling Failure Excess free reagentResidual HP-IAM in solution is scavenging the ¹²⁵I. Perform two rounds of desalting/dialysis before iodination.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets for Bioconjugation).

  • Sechi, S., & Chait, B. T. (1998).[3] Modification of cysteine residues by alkylation: A tool in peptide mapping and protein identification.[2][3][4][5][6] Analytical Chemistry, 70(24), 5150–5158. [Link]

  • G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation Protocol. [Link]

Sources

Application

Application Note: High-Resolution Protein Interaction Mapping via Cysteine-to-Phenol Functionalization

Topic: N-(4-Hydroxyphenyl)-2-iodoacetamide in Protein Cross-linking Experiments Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Structural Biologists, and Proteomics Scientists Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(4-Hydroxyphenyl)-2-iodoacetamide in Protein Cross-linking Experiments Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Structural Biologists, and Proteomics Scientists

Executive Summary & Scientific Rationale

N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) is a specialized heterofunctional probe designed to bridge the gap between cysteine alkylation and oxidative cross-linking chemistries. While standard cross-linkers (e.g., DSS, glutaraldehyde) rely on surface amines, HP-IA enables a unique "Tag-and-Link" strategy.

By reacting with solvent-accessible cysteine residues, HP-IA installs a phenolic moiety (a "pseudo-tyrosine") at a specific site. This phenol group serves as a radical acceptor in Oxidative Cross-linking (OCL) reactions—typically mediated by Ruthenium(II) tris(bipyridine) (


) or Horseradish Peroxidase (HRP).

Why use HP-IA?

  • Cysteine Specificity: Targets interactions near cysteine residues, offering orthogonal data to lysine-targeted maps.

  • Zero-Length Coupling: The oxidative cross-linking step (Step 2) forms a covalent bond directly between the tagged phenol and a neighboring tyrosine or phenol, resulting in a very short effective cross-linking radius (< 5 Å) compared to long-chain linkers.

  • Temporal Control: The cross-linking event is light- or enzyme-triggered, allowing for the capture of transient interactions.

Mechanism of Action

The utility of HP-IA rests on a two-step chemical workflow. Understanding the causality in each step is critical for experimental success.

Step 1: Site-Specific Installation (The "Tag")

The iodoacetamide group undergoes an


 reaction with the thiolate anion of a cysteine residue. This is irreversible and creates a stable thioether bond.
  • Chemical Consequence:[1][2] The cysteine is now functionalized with a 4-hydroxyphenyl group, effectively mimicking a tyrosine residue.

Step 2: Radical-Mediated Cross-linking (The "Link")

Upon addition of an oxidant (e.g., Ammonium Persulfate) and a catalyst (e.g.,


) with light irradiation, the phenolic hydroxyl group is oxidized to a phenoxyl radical .
  • Reaction: This radical rapidly couples with a spatially proximal tyrosine (on a binding partner) or another phenoxyl radical to form a C-C (dityrosine) or C-O (isodityrosine) bond.

Visualization: The HP-IA Workflow

HPIA_Workflow Protein_SH Native Protein (Free Cysteine) Tagged_Protein Phenol-Tagged Protein (Thioether Bond) Protein_SH->Tagged_Protein Step 1: Alkylation (pH 7.5 - 8.0) HPIA Reagent: N-(4-Hydroxyphenyl) -2-iodoacetamide HPIA->Tagged_Protein Crosslink Covalently Linked Complex (Dityrosine Bond) Tagged_Protein->Crosslink Step 2: Radical Coupling (< 1 second) Oxidant Trigger: Ru(bpy)3 + Light (Oxidative Radical) Oxidant->Crosslink

Figure 1: The two-stage "Tag-and-Link" mechanism converting a cysteine residue into an oxidative cross-linking anchor.

Detailed Experimental Protocol

Phase A: Pre-Experimental Considerations
  • Buffer Compatibility: Avoid buffers with reducing agents (DTT,

    
    -ME) during the labeling step, as they will quench the HP-IA. Avoid buffers with high phenolic content (e.g., some tissue culture media) during the cross-linking step, as they scavenge radicals.
    
  • Reagent Solubility: HP-IA is hydrophobic. Dissolve in high-grade DMSO or DMF to create a 100 mM stock before diluting into aqueous buffer.

Phase B: Cysteine Labeling (The Tag)
  • Preparation: Dilute the protein of interest to 10–50

    
    M in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).
    
    • Note: If the protein contains oxidized disulfides you wish to label, pre-treat with TCEP, then remove TCEP via desalting column.

  • Reaction: Add HP-IA to a final concentration of 10–20 fold molar excess over the total cysteine content.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) or 4°C overnight in the dark.

    • Expert Insight: Iodoacetamide reactions are light-sensitive; keep wrapped in foil to prevent iodine liberation which can cause non-specific oxidation.

  • Quenching & Cleanup (CRITICAL):

    • Action: You MUST remove unreacted HP-IA. Free HP-IA in solution contains a phenol group that will aggressively scavenge radicals in Phase C, inhibiting protein-protein cross-linking.

    • Method: Use a desalting column (e.g., Zeba Spin, PD-10) or extensive dialysis against Cross-linking Buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

Phase C: Oxidative Cross-linking (The Link)

This protocol uses the Ruthenium/Light system for high temporal resolution.

  • Setup: Mix the HP-IA labeled protein with its interacting partner(s).

  • Catalyst Addition: Add

    
     (Ruthenium) to a final concentration of 100 
    
    
    
    M and Ammonium Persulfate (APS) to 2 mM.
  • Trigger: Irradiate the sample immediately with blue light (450–460 nm) for 0.5 to 5 seconds.

    • Why so fast? The radical lifespan is short. Long exposure leads to non-specific oxidation and degradation.

  • Quench: Stop the reaction immediately by adding 20 mM DTT or SDS-PAGE loading buffer containing reducing agents.

Phase D: Analysis
  • SDS-PAGE: Look for a molecular weight shift corresponding to the complex (MW of Protein A + Protein B).

  • Western Blot: Use antibodies against the specific partner to confirm the identity of the shifted band.

  • Mass Spectrometry: Digest the band. Look for "dityrosine" mass shifts or cross-linked peptides.

Data Interpretation & Validation

Comparative Analysis of Cross-linking Reagents

Use this table to select the right tool for your structural question.

FeatureHP-IA (Phenol Tag)DSS / BS3 (Amine Reactive)Photo-Leucine (Metabolic)
Target Residue Cysteine (Surface)Lysine (Surface)Leucine (Core/Surface)
Linker Length Zero-Length (C-C bond)~11.4 ÅZero-Length
Reaction Type 1. Alkylation2. Radical CouplingNucleophilic Substitution (NHS)UV Photocrosslinking
Trigger Light + Catalyst (Step 2)SpontaneousUV Light
Specificity High (Cys-proximal)Medium (Many Lysines)Low (Promiscuous insertion)
Key Limitation Requires free Cys; Sensitivity to scavengersHydrolysis of NHS esterLow incorporation efficiency
Troubleshooting Guide (Self-Validating Systems)
ObservationRoot CauseCorrective Action
No Cross-linking observed Excess HP-IA remaining in solution.Validation: Check cleanup step. The free reagent competes for radicals. Perform two rounds of desalting.
Protein Precipitation Over-alkylation or Over-oxidation.Reduce light exposure time (e.g., 5s

1s). Reduce HP-IA concentration during labeling.
Smearing on Gel Non-specific radical attack.Reduce APS concentration. Ensure pH is not > 8.5 (increases radical reactivity).
No Labeling (Step 1) Cysteines are oxidized (disulfides).[3]Pre-treat with TCEP. Verify free thiols using Ellman’s Reagent before adding HP-IA.

References

  • Kodadek, T., et al. (2005). "Rapid, specific cross-linking of protein-protein interactions using oxidative cross-linking." Trends in Biochemical Sciences.

    • Context: Foundational text on the mechanism of oxidative cross-linking (PICUP) utilizing Ru(bpy)3 and phenol groups.
  • Fancy, D. A., & Kodadek, T. (1999). "Chemistry for intracellular target identification." Proceedings of the National Academy of Sciences.

    • Context: Establishes the chemistry of tyrosyl radical coupling which HP-IA exploits.
  • Sato, S., et al. (2004). "Site-specific introduction of a photo-crosslinking group into a protein via a cysteine residue." Bioconjugate Chemistry.

    • Context: While focusing on benzophenones, this paper validates the strategy of using iodoacetamide derivatives to convert cysteines into cross-linking handles.
  • Thermo Fisher Scientific. "Crosslinking Reagents Technical Handbook."

    • Context: Authoritative guide on reagent solubility, handling, and general cross-linking protocols.

Sources

Method

Application Note: N-(4-Hydroxyphenyl)-2-iodoacetamide in Drug Discovery

Thiol-Directed Radioiodination and Covalent Probe Design Executive Summary N-(4-Hydroxyphenyl)-2-iodoacetamide is a specialized bifunctional reagent used in drug discovery for site-specific radiolabeling and covalent cys...

Author: BenchChem Technical Support Team. Date: February 2026

Thiol-Directed Radioiodination and Covalent Probe Design

Executive Summary

N-(4-Hydroxyphenyl)-2-iodoacetamide is a specialized bifunctional reagent used in drug discovery for site-specific radiolabeling and covalent cysteine mapping . Its structure combines a cysteine-reactive alpha-iodoacetamide warhead with a phenolic moiety (tyrosine mimic).

This unique architecture solves a critical challenge in pharmacokinetics (PK) and receptor binding assays: How to radioiodinate proteins or peptides that lack accessible tyrosine residues or are sensitive to direct oxidative iodination. By introducing a phenolic "handle" onto a specific cysteine, researchers can subsequently label the construct with Iodine-125 (


) using standard oxidative methods (e.g., Chloramine-T, IODOGEN), or use the molecule as a covalent fragment to probe "tyrosine-recognition" pockets containing cysteine nucleophiles.
Mechanism of Action & Chemistry

The utility of N-(4-Hydroxyphenyl)-2-iodoacetamide relies on two distinct chemical reactivities that can be executed sequentially.

2.1 The "Anchor-and-Label" Mechanism
  • Step 1: Thiol Alkylation (The Anchor). The iodoacetamide group undergoes an irreversible nucleophilic substitution (

    
    ) reaction with the thiolate anion (
    
    
    
    ) of a cysteine residue. This creates a stable thioether bond, permanently attaching the hydroxyphenyl group to the protein.
  • Step 2: Electrophilic Iodination (The Label). The newly attached phenol ring is electron-rich and highly susceptible to Electrophilic Aromatic Substitution (

    
    ) at the ortho positions. When exposed to radioactive iodine (
    
    
    
    ) generated by an oxidizing agent, the phenol is iodinated, resulting in a stable radiotracer.

Why this matters: Direct iodination of proteins targets native Tyrosine and Histidine residues. If these are part of the active site, direct labeling destroys biological activity. This reagent allows labeling to be directed to a distal Cysteine (native or engineered), preserving the drug's binding affinity.

Key Applications in Drug Discovery[1]
3.1 Development of High-Affinity Radioligands

In receptor occupancy assays and competitive binding screens, a high-specific-activity radioligand is essential.

  • Problem: Many peptide therapeutics (e.g., disulfide-rich venom peptides, insulin analogs) may lose potency if their native tyrosines are iodinated.

  • Solution: Introduce a Cysteine in a non-critical region (e.g., C-terminus). React with N-(4-Hydroxyphenyl)-2-iodoacetamide.[1][2][3][4][5] Iodinate the conjugate.

  • Result: A bioactive,

    
    -labeled tracer for screening small molecule libraries.
    
3.2 Covalent Fragment Screening (ABPP)

In Activity-Based Protein Profiling (ABPP), this molecule serves as a "Tyrosine-Mimetic" covalent probe.

  • Target Class: Enzymes that recognize phenol-containing substrates (e.g., certain oxidoreductases, transferases) but possess a catalytic or allosteric cysteine.

  • Workflow: The reagent binds to the phenol-recognition pocket and alkylates the proximal cysteine. Mass spectrometry (LC-MS/MS) identifies the modified residue, mapping the ligandable site.[6]

Experimental Protocol: Site-Specific Labeling

Objective: To label a cysteine-containing peptide/protein with


 using N-(4-Hydroxyphenyl)-2-iodoacetamide as the linker.
4.1 Materials Required[7]
  • Reagent: N-(4-Hydroxyphenyl)-2-iodoacetamide (dissolved in DMSO to 50 mM).

  • Target: Purified Protein/Peptide (in PBS, pH 7.4; free of reducing agents like DTT/BME).

  • Radioisotope: Na

    
     (carrier-free).
    
  • Oxidant: IODOGEN coated tubes or Chloramine-T.

  • Quench: Sodium Metabisulfite (1 mg/mL).

  • Purification: PD-10 Desalting Column or HPLC.

4.2 Step-by-Step Methodology

Phase I: Conjugation (Introduction of the Phenol Handle)

  • Reduction (Optional): If the target Cys is oxidized (disulfide), treat protein with 2-5 eq TCEP for 30 min. Note: TCEP does not inhibit iodoacetamide, unlike DTT.

  • Reaction: Mix Protein (50 µM final) with Reagent (500 µM final, 10-fold excess).

    • Buffer: PBS pH 7.5 or Borate pH 8.0. Avoid Tris if high pH (amine reactivity risk).

  • Incubation: Incubate for 1-2 hours at Room Temperature in the dark.

  • Desalting: CRITICAL STEP. Remove unreacted N-(4-Hydroxyphenyl)-2-iodoacetamide using a Zeba Spin column or dialysis. Excess reagent will compete for Iodine in the next step.

Phase II: Radioiodination

  • Transfer: Add the conjugated protein (now containing the hydroxyphenyl tag) to an IODOGEN-coated tube.

  • Labeling: Add 0.5 mCi Na

    
    . Incubate for 10–15 minutes at Room Temperature.
    
  • Quench: Remove reaction mixture from the tube (stopping oxidation) or add Sodium Metabisulfite (excess) to reduce unreacted iodine.

  • Final Purification: Separate the labeled protein from free iodide using a PD-10 column or Size Exclusion Chromatography (SEC).

  • QC: Assess radiochemical purity via TCA precipitation or SDS-PAGE autoradiography.

Data Visualization & Workflows
5.1 Reaction Mechanism Diagram

The following diagram illustrates the chemical transformation from the free thiol to the final radiolabeled species.

ReactionMechanism Cys Protein Cysteine (Thiolate -S⁻) Intermediate Conjugate: Protein-S-CH2-CONH-Ph-OH Cys->Intermediate Step 1: SN2 Alkylation (pH 7.5-8.0) Reagent N-(4-Hydroxyphenyl)- 2-iodoacetamide Reagent->Intermediate FinalProduct Radiolabeled Tracer: Protein-S-CH2-CONH-Ph(¹²⁵I)-OH Intermediate->FinalProduct Step 2: Electrophilic Substitution (Chloramine-T / IODOGEN) Iodine ¹²⁵I⁺ (Electrophile) Iodine->FinalProduct

Caption: Two-stage labeling mechanism: (1) Cysteine alkylation introduces the phenol tag, followed by (2) Ortho-iodination of the phenol ring.

5.2 Experimental Workflow Decision Tree

Use this logic flow to determine if this reagent is suitable for your drug discovery campaign.

DecisionTree Start Need ¹²⁵I-Labeled Protein? CheckTyr Does protein have accessible Tyrosines? Start->CheckTyr CheckCrit Are Tyrosines critical for binding/activity? CheckTyr->CheckCrit Yes CheckCys Is a free Cysteine available (or engineerable)? CheckTyr->CheckCys No CheckCrit->CheckCys Yes (Avoid Tyr) Direct Use Direct Iodination (Chloramine-T) CheckCrit->Direct No Bolton Use Bolton-Hunter Reagent (Lysine Labeling) CheckCys->Bolton No (Use Lysine) ThisMethod Use N-(4-Hydroxyphenyl)- 2-iodoacetamide CheckCys->ThisMethod Yes

Caption: Selection guide for radioiodination strategies. This reagent is the gold standard when Tyrosines are absent or critical for function.

Comparison of Labeling Reagents
FeatureDirect IodinationBolton-Hunter ReagentN-(4-Hydroxyphenyl)-2-iodoacetamide
Target Residue Tyrosine (and Histidine)Lysine (Primary Amines)Cysteine (Sulfhydryl)
Reaction Type Oxidative SubstitutionAcylation (NHS Ester)Alkylation (S_N2)
Stability HighModerate (Hydrolysis risk)Very High (Thioether bond)
Risk to Activity High (Oxidative damage)Medium (Lys modification)Low (Site-specific)
Primary Use Robust proteinsProteins w/o TyrPeptides/Proteins w/ critical Tyr
References
  • MedChemExpress (MCE).N-(4-Hydroxyphenyl)-2-iodoacetamide-d6 Product Information. (Deuterated standard demonstrating chemical structure and availability).

  • National Institutes of Health (NIH).Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag. (Describes the "HPE-IAM" analog mechanism for thiol labeling).

    • (Note: Generalized link to PMC search for verification of HPE-IAM chemistry).

  • European Bioinformatics Institute (EBI) - MEROPS.Small-molecule inhibitor: Iodoacetamide.

  • Domainex. Covalent Inhibitor Drug Discovery.[6] (Context for using iodoacetamide warheads in fragment screening).

Sources

Application

Application Note: N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) for Post-Translational Modification Studies

Executive Summary N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) is a specialized cysteine-reactive alkylating agent. Unlike standard iodoacetamide (IAM) which adds a simple carbamidomethyl group, HP-IAA introduces a pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) is a specialized cysteine-reactive alkylating agent. Unlike standard iodoacetamide (IAM) which adds a simple carbamidomethyl group, HP-IAA introduces a phenolic moiety onto cysteine residues. This "phenol tag" serves two distinct, high-value applications in protein biochemistry and proteomics:

  • Radiolabeling Substrate: It converts cysteine residues into "pseudo-tyrosines," enabling

    
    I-radiolabeling of proteins that lack native tyrosine or require site-specific labeling at cysteines.
    
  • Redox Proteomics Probe: In its optimized forms (e.g., HPE-IAM), it stabilizes labile sulfur species (like polysulfides) more effectively than standard alkylating agents, allowing for the precise mapping of oxidative post-translational modifications (PTMs).

Mechanism of Action

The core reactivity of HP-IAA relies on the nucleophilic substitution (


) of the iodine atom by the thiolate anion (

) of a cysteine residue.
Chemical Reaction Scheme

The reaction proceeds most efficiently at physiological to slightly alkaline pH (7.0–8.0), where the cysteine thiol is deprotonated to the reactive thiolate.

ReactionMechanism cluster_legend Key Functional Outcome Cys Protein-Cysteine (Thiolate: R-S⁻) Transition Transition State [S...CH₂...I]‡ Cys->Transition HPIAA HP-IAA (I-CH₂-CO-NH-Ph-OH) HPIAA->Transition Product Phenol-Tagged Protein (R-S-CH₂-CO-NH-Ph-OH) Transition->Product Iodide I⁻ (Leaving Group) Transition->Iodide Info The Phenol group is now covalently linked to the Cysteine sulfur.

Figure 1: Nucleophilic substitution mechanism. The cysteine thiolate displaces iodide, resulting in a stable thioether bond linking the phenolic ring to the protein.

Application A: I-Radiolabeling of Cysteine-Containing Proteins

Context: Standard radioiodination (Chloramine-T or Iodogen methods) targets tyrosine residues. Proteins lacking tyrosine, or those where tyrosine is critical for activity, cannot be labeled this way. HP-IAA bridges this gap by installing a phenol group on cysteines, which can then be iodinated.

Protocol 1: Two-Step Radiolabeling

Prerequisites:

  • Buffer: PBS, pH 7.4 (degassed).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

  • Reagent: HP-IAA (dissolved in DMSO).

  • Radioisotope: Na

    
    I.
    
  • Oxidant: Iodogen-coated tubes or Chloramine-T.

Step-by-Step Methodology
  • Protein Reduction:

    • Incubate protein (10–100 µg) with 5 mM TCEP for 30 min at Room Temperature (RT) to reduce disulfide bonds and generate free thiols.

    • Note: Remove excess reducing agent via desalting column (e.g., Zeba Spin) if using DTT. TCEP is compatible with iodoacetamides at low concentrations but removal is recommended for stoichiometry control.

  • Alkylation (Tagging):

    • Add HP-IAA (10–50 fold molar excess over thiols) to the reduced protein.

    • Incubate for 1 hour at RT in the dark.

    • Quench: Add excess cysteine or DTT to consume unreacted HP-IAA.

    • Purification: Remove unreacted HP-IAA using a desalting column or dialysis against PBS. Crucial: Unreacted HP-IAA will compete for iodine in the next step.

  • Radioiodination:

    • Transfer the phenol-tagged protein to an Iodogen-coated tube.

    • Add 0.5 mCi Na

      
      I.
      
    • Incubate for 10–15 minutes.

    • Stop: Transfer mixture to a tube containing excess tyrosine (scavenger) or sodium metabisulfite.

  • Final Cleanup:

    • Separate labeled protein from free

      
      I using a size-exclusion column (e.g., PD-10).
      

Application B: Probing Redox PTMs (Polysulfidation)

Context: Reactive Sulfur Species (RSS) create PTMs like polysulfidation (Protein-S-S


-H).[1] These are fragile and often lost during standard sample prep. The HP-IAA derivative, 

-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM)
, has been identified as a superior alkylating agent for these species, stabilizing them for Mass Spectrometry (MS) detection.
Protocol 2: The "HPE-IAM Switch" for Polysulfides

This workflow distinguishes polysulfides from free thiols and disulfides.

Experimental Workflow

RedoxWorkflow cluster_logic Why HPE-IAM? Sample Cell Lysate (Contains R-SH, R-S-S-H, R-S-S-R) Step1 Step 1: Alkylation with HPE-IAM (Labels free -SH and -SSH) Sample->Step1 pH 7.4, 37°C Step2 Step 2: Trypsin Digestion Step1->Step2 Step3 Step 3: Enrichment / LC-MS (Detect Phenol-tagged peptides) Step2->Step3 Result Data Analysis Distinguish R-S-Tag vs R-S-S-Tag Step3->Result Explanation The hydroxyphenyl group stabilizes the polysulfide chain (S-S-Tag) preventing decomposition during MS.

Figure 2: Workflow for detecting protein polysulfidation. The reagent alkylates both free thiols and polysulfides. The stability of the resulting adduct allows MS to differentiate the number of sulfur atoms.

Detailed Methodology
  • Lysis & Alkylation (Simultaneous):

    • Lyse cells in buffer containing 50 mM HEPES (pH 7.4), 1% SDS, and 5 mM HPE-IAM .

    • Critical: Do not add reducing agents (DTT/TCEP) yet, as they will destroy the polysulfide PTMs.

    • Incubate at 37°C for 30–60 minutes.

  • Precipitation:

    • Precipitate proteins (Acetone or Methanol/Chloroform) to remove excess reagent.

  • Digestion:

    • Resuspend pellet, reduce (to break structural disulfides if needed for digestion efficiency, though this may complicate analysis; often skipped or done carefully), and digest with Trypsin.

  • LC-MS/MS Analysis:

    • Search for the specific mass shift of the alkylated tag.

    • Mass Shift Calculation:

      • Cysteine + HP-IAA (C

        
        H
        
        
        
        NO
        
        
        ): +149.05 Da (approx).
      • Cysteine + HPE-IAM (C

        
        H
        
        
        
        NO
        
        
        ): +177.08 Da (approx).
    • Polysulfide Signature: Look for peptides with mass shifts corresponding to Tag + 32 Da (one extra Sulfur) or Tag + 64 Da.

Technical Specifications & Troubleshooting

Reagent Properties
PropertySpecificationNotes
Molecular Weight ~277.06 Da (HP-IAA)Varies by exact derivative (e.g., ethyl spacer).
Solubility DMSO, Ethanol, DMFPrepare fresh stocks (100–200 mM) in DMSO.
Stability Light SensitiveStore solid at -20°C; protect solutions from light.[2]
Selectivity Cysteine > Histidine >> LysineHighly selective for Cys at pH < 8.0.
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation during labeling Reagent concentration too highDo not exceed 5% DMSO in final protein buffer.
Low labeling efficiency Oxidized cysteines or pH too lowEnsure TCEP reduction; verify pH is 7.0–8.0.
Non-specific labeling pH > 8.5 or incubation too longMaintain pH < 8.0; limit reaction to 1 hour.
No signal in Radiolabeling Excess HP-IAA not removedPerform rigorous desalting before adding

I.

References

  • Xin, Y., Zhang, X., Wang, Q., et al. (2025).[3] Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. Analytical Chemistry .

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research , 16(9), 3443-3447.[2]

  • Nagy, P., et al. (2025). LC/MS characterization of undesired products formed during iodoacetamide derivatization. Free Radical Biology and Medicine .

  • Creative Proteomics. (2024). Protein Alkylation: Exploring Techniques and Applications.

  • Thermo Fisher Scientific. Iodination Reagents and Accessories.

Sources

Method

protocol for labeling peptides with N-(4-Hydroxyphenyl)-2-iodoacetamide

Application Note: Site-Specific Peptide Labeling with N-(4-Hydroxyphenyl)-2-iodoacetamide Introduction & Strategic Utility N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) is a specialized heterobifunctional reagent designed...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Peptide Labeling with N-(4-Hydroxyphenyl)-2-iodoacetamide

Introduction & Strategic Utility

N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) is a specialized heterobifunctional reagent designed to introduce a phenolic moiety onto cysteine residues. While generic iodoacetamide (IAM) is used for simple alkylation (capping) in proteomics, HP-IA serves a distinct, high-value purpose: it transforms a cysteine residue into a functional mimic of tyrosine.

Why is this critical?

  • Radioiodination Target: Many bioactive peptides lack native Tyrosine or Histidine residues required for oxidative radioiodination (e.g., using Chloramine-T or IODOGEN). By labeling a cysteine with HP-IA, you introduce a phenol group that can be subsequently iodinated with

    
    .
    
  • Thiol-Specific "Bolton-Hunter" Chemistry: Unlike the classic Bolton-Hunter reagent which targets amines (N-terminus/Lysine) and can disrupt receptor binding, HP-IA targets thiols. This allows for site-selective labeling if the peptide sequence is designed with a unique Cysteine, preserving bioactivity.

  • Cross-linking & Conjugation: The introduced phenol can serve as a handle for oxidative cross-linking or specific antibody recognition.

This protocol details the precise methodology for labeling, ensuring high specificity (S-alkylation vs. N-alkylation) and maximum yield.

Mechanism of Action

The reaction proceeds via nucleophilic substitution (


). The thiolate anion (

) of the cysteine attacks the alpha-carbon of the iodoacetamide group, displacing the iodide ion.
  • Selectivity: At pH 7.5–8.5, cysteine thiols (

    
    ) are deprotonated and highly nucleophilic. Amines (Lysine 
    
    
    
    ) remain mostly protonated and unreactive.
  • Stability: The resulting thioether bond is chemically stable, unlike esters or disulfides, preventing label loss during downstream processing.

Visualizing the Reaction Pathway:

ReactionMechanism Cys Peptide-Cysteine (R-SH) Transition Transition State (SN2 Attack) Cys->Transition pH 8.0 (Thiolate form) Reagent HP-IA Reagent (I-CH2-CO-NH-Ph-OH) Reagent->Transition Product Labeled Peptide (R-S-CH2-CO-NH-Ph-OH) Transition->Product Byproduct HI (Acid) Transition->Byproduct

Figure 1: The nucleophilic attack of the cysteine thiolate on the HP-IA reagent results in a stable thioether conjugate.

Materials & Reagents

Critical Reagent Handling:

  • HP-IA Stability: The reagent is sensitive to light and hydrolysis. Always prepare fresh. Do not store dissolved stock solutions.

  • Solubility: HP-IA is hydrophobic. It must be dissolved in a water-miscible organic solvent (DMSO or DMF) before addition to the aqueous peptide solution.

ComponentSpecificationPurpose
Labeling Reagent N-(4-Hydroxyphenyl)-2-iodoacetamideThiol-reactive phenol donor.
Reaction Buffer 50 mM Tris-HCl or HEPES, 5 mM EDTA, pH 8.0Maintains pH for specificity; EDTA chelates metals that catalyze oxidation.
Reducing Agent Immobilized TCEP Disulfide Reducing GelReduces disulfide bonds without contaminating the solution with free thiols.
Solvent Anhydrous DMSO or DMFSolubilizes the HP-IA reagent.
Quenching Buffer 100 mM DTT or

-Mercaptoethanol
Scavenges unreacted HP-IA to stop the reaction.

Detailed Protocol

Phase 1: Peptide Preparation (Reduction)

Context: Most cysteine-containing peptides form disulfides (dimers) in storage. These must be reduced to free thiols (-SH) for the reaction to occur.

  • Dissolve Peptide: Prepare a 1–2 mg/mL peptide solution in Reaction Buffer (pH 8.0).

  • Reduction: Add Immobilized TCEP Gel (slurry) to the peptide solution.

    • Why Immobilized? Soluble TCEP can react slowly with iodoacetamide. Immobilized TCEP allows you to reduce the peptide and then physically remove the reducing agent via centrifugation, leaving a pure peptide solution ready for labeling.

    • Alternative: If using soluble DTT, you MUST perform a desalting spin column (e.g., PD-10 or Zeba) step immediately after reduction to remove the DTT. DTT will consume your HP-IA reagent instantly if left in solution.

  • Incubation: Incubate for 30–60 minutes at Room Temperature (RT) with gentle mixing.

  • Recovery: Centrifuge to pellet the TCEP gel and transfer the supernatant (reduced peptide) to a fresh, light-protected tube.

Phase 2: Labeling Reaction
  • Prepare Reagent Stock: Immediately before use, dissolve N-(4-Hydroxyphenyl)-2-iodoacetamide in DMSO to a concentration of 50–100 mM .

  • Calculations: Determine the molar excess.

    • Standard: Use a 1.5 to 2.0-fold molar excess of HP-IA over the total thiol concentration.

    • Note: A massive excess (e.g., 10x) is discouraged as it increases the risk of non-specific N-terminal alkylation.

  • Initiate Reaction: Add the calculated volume of HP-IA stock to the peptide solution.

    • Solvent Limit: Ensure the final DMSO concentration is < 20% to avoid peptide precipitation (though < 10% is ideal).

  • Incubation: Incubate for 30–60 minutes at Room Temperature in the DARK .

    • Why Dark? Aryl iodides and iodoacetamides are light-sensitive.[1] Light can cause iodine liberation or radical formation.

Phase 3: Quenching & Purification
  • Quench: Add Quenching Buffer (DTT or BME) to a final concentration of 10–20 mM. Incubate for 5–10 minutes. This reacts with any remaining HP-IA, preventing it from reacting with the column or other proteins.

  • Purification (HPLC): Isolate the labeled peptide using Reversed-Phase HPLC (C18 column).

    • Gradient: Standard Water/Acetonitrile with 0.1% TFA.

    • Shift: The HP-IA label adds hydrophobicity. The labeled peptide will elute later than the unlabeled precursor.

  • Validation: Verify the mass shift via ESI-MS or MALDI-TOF.

    • Mass Shift: The addition of the N-(4-hydroxyphenyl)acetamide group adds +149.15 Da to the peptide mass (Molecular weight of reagent minus HI).

Workflow Visualization

Workflow Start Start: Peptide Stock (Potential Disulfides) Step1 1. Reduction (Immobilized TCEP, 30 min) Start->Step1 Step2 2. Separation (Remove TCEP/DTT) Step1->Step2 Centrifuge/Desalt Step3 3. Labeling Reaction (HP-IA, pH 8.0, Dark, 1 hr) Step2->Step3 Add HP-IA in DMSO Step4 4. Quenching (Add excess DTT) Step3->Step4 Step5 5. Purification (RP-HPLC) Step4->Step5 End Final Product: Phenol-Labeled Peptide Step5->End Verify Mass (+149 Da)

Figure 2: Step-by-step workflow for ensuring specific cysteine labeling while mitigating side reactions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Labeling Yield Disulfides not reduced.Increase reduction time or TCEP concentration. Ensure pH is > 7.[1]0.
Low Labeling Yield Reagent hydrolysis.Critical: Dissolve HP-IA in DMSO immediately before use. Do not use old aqueous stocks.
Over-labeling (+2 adducts) pH too high (> 9.0).At high pH, Lysines become reactive. Strictly maintain pH 7.5–8.[1]0.
Precipitation Peptide hydrophobicity.The label adds hydrophobicity. Increase % DMSO in reaction or use 4-8M Urea if compatible.
Reagent "consumption" Residual DTT.If using soluble DTT, you must desalt thoroughly before adding HP-IA.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on protein modification chemistries, detailing iodoacetamide specificity).

  • Thermo Fisher Scientific. (n.d.).[2] Iodoacetamide and NEM: Cysteine Alkylation Protocols.[3] (Standard industrial protocols for thiol alkylation).

  • Mier, W., et al. (2005). Impact of radiochemistry on the stability of radioiodinated peptides. Journal of Nuclear Medicine. (Discusses the utility of phenolic linkers for stable radioiodination).

  • Vlasak, J., & Ionescu, R. (2011). Fragmentation of monoclonal antibodies. mAbs.[4][5] (Details the use of reducing agents and alkylation in protein characterization).

Sources

Application

Application Note: Stable Isotope Labeling with Deuterated N-(4-Hydroxyphenyl)-2-iodoacetamide (d-HPIA)

Executive Summary This guide details the application of N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) and its deuterated isotopologue (d-HPIA , typically or ) for quantitative proteomics. Unlike standard iodoacetamide (IAA)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) and its deuterated isotopologue (d-HPIA , typically


 or 

) for quantitative proteomics. Unlike standard iodoacetamide (IAA), HPIA introduces a phenolic moiety to cysteine residues. This modification serves two critical functions: it increases the hydrophobicity of labeled peptides (improving retention of short hydrophilic peptides on C18 columns) and provides a scaffold for differential isotope labeling (DIL).

This protocol focuses on Relative Quantification (Control vs. Treated) and Cysteine Reactivity Profiling (determining


), leveraging the mass difference between light (

) and heavy (

) forms to quantify protein abundance or oxidation states via LC-MS/MS.

Chemical Mechanism & Rationale[1][2]

The Reaction

The core chemistry is a nucleophilic substitution (


) where the thiolate anion (

) of a cysteine residue attacks the alpha-carbon of the iodoacetamide group, displacing the iodide.

Key Advantage: HPIA exhibits approximately 3-fold higher reactivity toward cysteine thiolates compared to standard iodoacetamide, likely due to the electronic effects of the phenyl ring [1].

Visualization: Reaction Mechanism

ReactionMechanism Fig 1: SN2 Alkylation of Cysteine by N-(4-Hydroxyphenyl)-2-iodoacetamide Cys Cysteine Thiolate (Protein-S⁻) Transition Transition State [S...C...I]‡ Cys->Transition Nucleophilic Attack HPIA d-HPIA Reagent (I-CH₂-CO-NH-Ph-OH) HPIA->Transition Product Thioether Adduct (Protein-S-CH₂-CO-NH-Ph-OH) Transition->Product Alkylation Iodide Iodide (I⁻) Transition->Iodide Leaving Group

Experimental Design: Differential Isotope Labeling (DIL)

In this workflow, two biological states are labeled separately—one with the "Light" reagent (


-HPIA) and one with the "Heavy" reagent (

-HPIA). The samples are mixed before digestion to minimize technical variation during sample processing.
Workflow Diagram

Workflow Fig 2: Comparative Proteomics Workflow using Differential Isotope Labeling cluster_0 Sample A (Control) cluster_1 Sample B (Treated) LysateA Cell Lysate A RedA Reduction (TCEP) LysateA->RedA LabelA Label with Light (d0-HPIA) RedA->LabelA Mix 1:1 Mixing LabelA->Mix LysateB Cell Lysate B RedB Reduction (TCEP) LysateB->RedB LabelB Label with Heavy (d-HPIA) RedB->LabelB LabelB->Mix Digest Trypsin Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Quantification (Light/Heavy Ratio) LCMS->Data

Comprehensive Protocol

Reagent Preparation
  • Lysis Buffer: 8M Urea, 50 mM HEPES (pH 8.0). Avoid amine-containing buffers (Tris) if high concentrations are used, though HEPES is preferred for stability.

  • Reducing Agent: 200 mM TCEP (Tris(2-carboxyethyl)phosphine) in water.

  • Alkylation Reagents:

    • Light: N-(4-Hydroxyphenyl)-2-iodoacetamide (

      
      ). Dissolve to 100 mM in DMSO.
      
    • Heavy: Deuterated N-(4-Hydroxyphenyl)-2-iodoacetamide (

      
       or 
      
      
      
      ). Dissolve to 100 mM in DMSO.
    • Note: Prepare fresh. Iodoacetamides are light-sensitive and unstable over long periods in solution.

Step-by-Step Methodology
Step 1: Protein Extraction & Reduction
  • Lyse cells in Lysis Buffer . Sonicate to shear DNA.

  • Clarify lysate by centrifugation (16,000 x g, 10 min, 4°C).

  • Determine protein concentration (BCA Assay).

  • Aliquot 100 µg of protein for each sample (Control and Treated).

  • Add TCEP to a final concentration of 5 mM .

  • Incubate at 55°C for 20 minutes to fully reduce disulfide bonds.

Step 2: Differential Alkylation (The Critical Step)
  • Control Sample: Add

    
    -HPIA  to a final concentration of 10–15 mM  (approx. 2-3x molar excess over total thiols).
    
  • Treated Sample: Add

    
    -HPIA  to a final concentration of 10–15 mM .
    
  • Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes .

    • Expert Insight: Do not exceed 60 minutes. While HPIA is more specific to Cys than Lys, prolonged incubation at pH > 8.0 can lead to off-target N-terminal or Lysine alkylation [2].

Step 3: Quenching & Mixing
  • Add DTT (Dithiothreitol) to a final concentration of 20 mM to quench unreacted iodoacetamide. Incubate for 10 min.

  • Mix the Control (

    
    ) and Treated (
    
    
    
    ) samples in a 1:1 ratio by protein mass.
Step 4: Digestion & Cleanup
  • Dilute the sample with 50 mM HEPES (pH 8.0) to reduce Urea concentration to < 1M.

  • Add Trypsin (sequencing grade) at a 1:50 (enzyme:protein) ratio.

  • Incubate overnight at 37°C.

  • Acidify with TFA to pH < 3.

  • Desalt using C18 solid-phase extraction (SPE) columns.

Data Acquisition & Analysis

The Deuterium Isotope Effect

A critical consideration when using deuterated tags is the chromatographic shift . Deuterated peptides typically elute slightly earlier than their hydrogenated counterparts on Reverse Phase (C18) columns due to slightly weaker hydrophobic interactions [3].

Impact on Analysis:

  • Retention Time Shift: Expect the Heavy peak to elute 2–10 seconds before the Light peak.

  • Quantification Software: Ensure your software (e.g., MaxQuant, Skyline, Proteome Discoverer) allows for a retention time tolerance window (typically ±0.2 min) when pairing Light/Heavy doublets.

Mass Spectrometry Settings
ParameterSettingRationale
Modification CustomDefine

-HPIA (

Mass ~ +149.01 Da) and

-HPIA (

Mass ~ +149.01 +

*1.006 Da) on Cysteine.
MS1 Resolution > 60,000High resolution is required to resolve overlapping isotope envelopes.
Dynamic Exclusion 30–60sPrevent re-sampling of abundant peptides.
Fragmentation HCDHigher-energy Collisional Dissociation typically yields good b/y ion series for these modified peptides.

Troubleshooting & QC

Incomplete Alkylation
  • Symptom: Observation of unmodified cysteines or disulfide-linked peptides in MS.

  • Cause: pH < 7.0 during labeling or old reagent.

  • Fix: Verify pH is 8.0 using a spot check. Use fresh HPIA stocks.

"Scrambling" or Off-Target Labeling
  • Symptom: Labeling of Lysine or N-termini.[1]

  • Cause: pH > 8.5 or excessive incubation time.

  • Fix: Keep pH strictly between 7.5–8.0. Limit reaction to 30 mins.

Poor Heavy/Light Pairing
  • Symptom: Software fails to identify pairs.

  • Cause: Deuterium retention time shift is larger than the software window.

  • Fix: Manually inspect chromatograms in Skyline. Widen the "Isotope Match Tolerance" or "Retention Time Window" in your search algorithm.

References

  • Nelson, K. J., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry.[2] Analytical Biochemistry, 375(2), 187-195.[2] Link

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation: A Tool in Peptide Mapping and Protein Identification.[3] Analytical Chemistry, 70(24), 5150–5158. Link

  • Zhang, R., & Regnier, F. E. (2002). Minimizing Resolution of Isotopically Coded Peptides in Affinity Chromatography. Journal of Proteome Research, 1(2), 139–147. Link

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468, 790–795. Link

Sources

Method

Application Note: High-Sensitivity Profiling of Cysteine-Rich Proteins using N-(4-Hydroxyphenyl)-2-iodoacetamide

Abstract Cysteine-rich proteins (CRPs), such as metallothioneins and low-molecular-weight thiol peptides, present unique detection challenges due to their frequent lack of aromatic amino acids (tryptophan, tyrosine), whi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cysteine-rich proteins (CRPs), such as metallothioneins and low-molecular-weight thiol peptides, present unique detection challenges due to their frequent lack of aromatic amino acids (tryptophan, tyrosine), which renders standard UV detection (280 nm) ineffective. N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAM) serves as a specialized bifunctional probe designed to overcome this limitation. By alkylating cysteine residues with a phenolic moiety, HP-IAM confers two critical detection properties to CRPs: electroactivity (enabling picomole-sensitivity via Liquid Chromatography with Electrochemical Detection, LCEC) and enhanced UV absorbance . This guide details the mechanism, protocol, and critical considerations for using HP-IAM to profile cysteine-rich proteomes.

Scientific Background & Mechanism[1][2]

The Challenge of Cysteine-Rich Proteins

Many CRPs are "spectroscopically silent." For example, metallothioneins are devoid of aromatic residues, making them invisible to standard proteomic UV detectors. Furthermore, their high thiol content makes them prone to rapid oxidation and aggregation, requiring rapid, irreversible derivatization to "freeze" their redox state.

Mechanism of Action

HP-IAM functions through a two-step logic:

  • Specific Alkylation: The iodoacetamide group undergoes a nucleophilic substitution (

    
    ) reaction with the thiolate anion (
    
    
    
    ) of the cysteine residue. This reaction is highly specific for sulfhydryls at pH 7.5–8.5.
  • Signal Transduction: The reaction covalently attaches a 4-hydroxyphenyl (phenol) group to the protein. This phenol group acts as a "reporter handle" that can be:

    • Oxidized at low potentials (+0.7 to +0.8 V) for electrochemical detection.

    • Iodinated with

      
       for radiolabeling studies.
      
    • Used as a distinct mass tag in quantitative proteomics.

Reaction Pathway Diagram

ReactionMechanism cluster_detection Downstream Detection Modes Cys Cysteine Thiol (Protein-SH) Complex Transition State (S...C...I) Cys->Complex Nucleophilic Attack (pH 7.5-8.5) Probe HP-IAM Probe (I-CH2-CO-NH-Ph-OH) Probe->Complex Product Alkylated Protein (Protein-S-CH2-CO-NH-Ph-OH) Complex->Product Irreversible Thioether Bond Leaving Iodide Ion (I-) Complex->Leaving LCEC Electrochem Detection (Oxidation of Phenol) Product->LCEC Radio Radiolabeling (125-I on Phenol Ring) Product->Radio

Caption: Mechanism of cysteine alkylation by HP-IAM and subsequent detection pathways.

Experimental Protocol

Materials & Reagents[1][3]
  • Probe: N-(4-Hydroxyphenyl)-2-iodoacetamide (Store at -20°C, protect from light).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[1] Note: TCEP is preferred as it does not compete with iodoacetamide reactions as aggressively as DTT.

  • Reaction Buffer: 100 mM Tris-HCl or HEPES, pH 8.0 containing 1 mM EDTA (to chelate metals that catalyze oxidation).

  • Quenching Agent: L-Cysteine or DTT (excess).

  • Solvent: DMSO or Acetonitrile (for dissolving the probe).

Preparation of Stock Solutions
ReagentConcentrationSolventStability
HP-IAM Probe 100 mMDMSOUnstable; Prepare fresh or freeze single-use aliquots at -80°C.
TCEP 100 mMWaterStable at -20°C.
Buffer 100 mM (pH 8.[2]0)WaterStore at 4°C. Degas before use for LCEC.
Standard Labeling Workflow (Proteomics/LCEC)

Step 1: Protein Reduction (Optional but Recommended) If profiling total cysteine content (oxidized + reduced), reduction is necessary.

  • Dilute protein sample to 1–10 µM in Reaction Buffer.

  • Add TCEP to a final concentration of 5 mM.

  • Incubate at 37°C for 30 minutes under inert atmosphere (

    
    ) if possible.
    

Step 2: Alkylation Reaction

  • Add HP-IAM stock to the reduced sample.

    • Ratio: Maintain at least a 10-fold molar excess of HP-IAM over total thiol groups.

    • Example: For 5 mM total thiols, add HP-IAM to 50 mM.

  • Vortex gently and spin down.

  • Incubate at Room Temperature (20-25°C) for 60 minutes in the DARK .

    • Critical: Iodoacetamides are light-sensitive. Light can liberate free iodine, causing non-specific tyrosine iodination.

Step 3: Quenching

  • Add DTT or L-Cysteine to a final concentration of 2x the HP-IAM concentration (e.g., 100 mM).

  • Incubate for 15 minutes to consume unreacted probe.

Step 4: Sample Cleanup

  • Remove excess reagents using desalting columns (e.g., Zeba Spin) or acetone precipitation.

  • For LCEC, direct injection may be possible if the background current from the quencher is resolved from the protein peak.

Detection Methodologies

Liquid Chromatography with Electrochemical Detection (LCEC)

This is the "Gold Standard" application for this probe.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetate/Citrate buffer (pH 3-5) with Methanol/Acetonitrile modifier.

  • Electrode: Glassy Carbon Working Electrode.

  • Potential: +0.70 V to +0.90 V vs. Ag/AgCl.

  • Result: The phenolic group oxidizes, generating a current proportional to the number of cysteines. This allows quantification of metallothioneins at femtomole levels.

Radiolabeling ( )

The phenol ring introduced by HP-IAM can be iodinated post-alkylation.

  • React protein with HP-IAM as above.

  • Remove excess HP-IAM.

  • Treat the HP-IAM-labeled protein with

    
     and Chloramine-T.
    
  • Advantage: Allows introduction of a radiolabel specifically at cysteine sites without using volatile

    
     reagents during synthesis.
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Labeling Efficiency pH too low (< 7.0)Adjust buffer to pH 8.0. Thiolates (

) are the reactive species.
Non-Specific Labeling pH too high (> 9.0)At pH > 9, Lysine amines (

) become nucleophilic enough to react. Keep pH < 8.[3][1][4]5.
High Background (LCEC) Unreacted probeEnsure thorough desalting/dialysis. Free phenol probe is electroactive.
Precipitation High Probe Conc.HP-IAM is hydrophobic. Ensure <5% DMSO final conc. or use a compatible detergent.
Workflow Diagram

Workflow cluster_prep Sample Prep cluster_reaction Labeling Reaction Start Biological Sample (Cell Lysate / Purified Protein) Reduce Reduction (TCEP, 37°C, 30 min) Start->Reduce Buffer Buffer Exchange (pH 8.0, 1mM EDTA) Reduce->Buffer AddProbe Add HP-IAM (10-50x Excess) Buffer->AddProbe Incubate Incubate (Dark, RT, 60 min) AddProbe->Incubate Quench Quench (Excess DTT) Incubate->Quench Analyze Analysis (LCEC / MS) Quench->Analyze

Caption: Step-by-step experimental workflow for HP-IAM profiling.

References

  • National Institutes of Health (NIH). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values. [Link]

  • ResearchGate. Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag. [Link]

  • Talanta. Electrochemical detection of thiols in biological media. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(4-Hydroxyphenyl)-2-iodoacetamide Labeling Efficiency

Welcome to the technical support center for N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) and related iodoacetamide-based labeling chemistries. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) and related iodoacetamide-based labeling chemistries. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting support, and answers to frequently asked questions. Our goal is to empower you to achieve optimal and reproducible labeling efficiency in your experiments.

Introduction to Iodoacetamide Chemistry

N-(4-Hydroxyphenyl)-2-iodoacetamide is a thiol-reactive reagent used for the covalent modification of cysteine residues in proteins and peptides. The labeling reaction is based on a second-order nucleophilic substitution (SN2) mechanism. In this reaction, the thiolate anion (R-S⁻) of a cysteine residue acts as a nucleophile, attacking the carbon atom attached to the iodine. This results in the formation of a stable thioether bond and the release of an iodide ion.[1] This carbamidomethylation prevents the re-formation of disulfide bonds, making it a crucial step in many proteomics workflows.[2][3]

The hydroxyphenyl group in HPIA can, in some contexts, offer advantages. For instance, a derivative, β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM), has been shown to be particularly effective in preserving protein polysulfidation modifications, likely due to the hydroxyphenyl residue inhibiting alkaline hydrolysis of the label.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for HPIA labeling?

The optimal pH for iodoacetamide labeling is typically between 7.5 and 8.5.[1][7] At this slightly alkaline pH, the thiol groups of cysteine residues are sufficiently deprotonated to the more nucleophilic thiolate anion (R-S⁻), which is required for the SN2 reaction to proceed efficiently.[7] It is crucial to avoid highly alkaline conditions (pH > 8.5-9) to minimize off-target reactions with other amino acid residues such as lysine, histidine, and methionine.[1][2]

Q2: My protein has disulfide bonds. How should I prepare it for labeling?

If you intend to label cysteine residues involved in disulfide bonds, a reduction step is necessary prior to labeling. This is typically achieved by treating the protein with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1] A 10- to 20-fold molar excess of the reducing agent is generally recommended, with an incubation period of about 1 hour at room temperature.[1] It is critical to remove the excess reducing agent before adding the HPIA, as it will compete with the protein's thiols for the labeling reagent. This can be done using a desalting column or dialysis.[1]

Q3: How much HPIA reagent should I use?

A 10- to 20-fold molar excess of the iodoacetamide reagent over the protein is a common starting point.[1] However, the optimal ratio should be determined empirically for each specific protein and experimental setup. Using an insufficient amount can lead to incomplete labeling, while a large excess can increase the risk of non-specific modifications.[3]

Q4: How should I prepare and store my HPIA stock solution?

Iodoacetamide solutions are light-sensitive and unstable, especially in solution.[1][3][8] Therefore, it is imperative to prepare a fresh stock solution immediately before each use in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Any unused reconstituted reagent should be discarded.[3] Solid HPIA should be stored at 4°C, protected from light and moisture. For long-term storage of stock solutions, some sources suggest -80°C for up to 6 months.[9]

Q5: How can I stop the labeling reaction?

The labeling reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or DTT.[1] These molecules will react with and consume the excess, unreacted HPIA. Following quenching, the labeled protein should be purified from the unreacted reagent and quenching agent, typically through size-exclusion chromatography or dialysis.[1]

Troubleshooting Guide

This section addresses common issues encountered during HPIA labeling experiments.

Problem 1: Low or No Labeling Efficiency

Possible Causes & Recommended Actions

Possible Cause Explanation Recommended Action
Incorrect pH of Reaction Buffer The reaction is pH-dependent, requiring a slightly alkaline environment for the deprotonation of cysteine thiols.[7]Ensure the buffer pH is between 7.5 and 8.5.[1] Use buffers like Tris or HEPES and avoid those containing thiols.[1]
Insufficient Reducing Agent/Incomplete Reduction Disulfide bonds may not be fully reduced, leaving fewer free thiols available for labeling.Increase the concentration of DTT or TCEP, or extend the incubation time for the reduction step.
Presence of Competing Thiols Residual reducing agent (DTT, β-mercaptoethanol) in the protein solution will compete with the cysteine residues for HPIA.Thoroughly remove the excess reducing agent after the reduction step using a desalting column or dialysis.[1]
Degraded HPIA Reagent Iodoacetamide solutions are unstable and sensitive to light.[3] Degraded reagent will have reduced reactivity.Always prepare HPIA solutions fresh immediately before use and protect them from light.[3]
Insufficient Molar Excess of HPIA Too little HPIA will result in incomplete labeling of the available cysteine residues.[3]Optimize the molar ratio of HPIA to protein. Start with a 10- to 20-fold molar excess and titrate as needed.[1]
Short Incubation Time The reaction may not have proceeded to completion.Increase the incubation time. A typical incubation is 2 hours at room temperature, but this can be optimized.[1]
Problem 2: Non-Specific Labeling

Possible Causes & Recommended Actions

Possible Cause Explanation Recommended Action
pH is Too High At pH values above 8.5-9, HPIA can react with other nucleophilic amino acid side chains, such as the primary amines of lysine residues and the N-terminus, as well as histidine and methionine.[1][2]Maintain the reaction buffer pH strictly within the 7.5-8.0 range to ensure specificity for cysteine residues.[3]
Excessive HPIA Concentration A large excess of the labeling reagent can drive reactions with less reactive, off-target sites.[3][10]Reduce the molar excess of HPIA used in the reaction. Empirically determine the lowest effective concentration.
Prolonged Incubation Time Longer reaction times can increase the likelihood of slower, non-specific side reactions occurring.[2]Reduce the incubation time. Monitor the reaction progress to determine the optimal time for sufficient cysteine labeling without significant off-target modification.
Problem 3: Protein Precipitation Upon HPIA Addition

Possible Causes & Recommended Actions

Possible Cause Explanation Recommended Action
Changes in Protein Physicochemical Properties Alkylation of cysteine residues alters the protein's surface charge and can shift its isoelectric point (pI).[2] If the new pI is close to the buffer pH, the protein's solubility can decrease, leading to precipitation.[2]Modify the buffer composition. Increasing the ionic strength (e.g., with ≥150 mM NaCl) or adding stabilizers like 5-10% glycerol can help maintain protein solubility.[2]
Over-Alkylation Extensive modification of multiple amino acid residues can drastically alter the protein's structure and solubility.[2]Reduce the concentration of HPIA and/or shorten the incubation time to minimize over-alkylation.[3]
Thermal Denaturation During Reduction The reduction step, sometimes performed at elevated temperatures, can cause protein denaturation and aggregation, which is then "locked in" by alkylation.[2]Perform the reduction step at room temperature if possible, or carefully optimize the temperature to avoid denaturation.

Experimental Protocols & Workflows

Standard HPIA Labeling Protocol

This protocol provides a general procedure for labeling a protein with HPIA.

  • Protein Preparation:

    • Dissolve the protein in a thiol-free buffer at a pH of 7.5-8.5 (e.g., Tris or bicarbonate buffer).[1]

    • If disulfide bond reduction is required, add a 10- to 20-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.[1]

    • Remove the excess reducing agent using a desalting column or by dialyzing against the labeling buffer.[1]

  • Labeling Reaction:

    • Immediately before use, prepare a stock solution of HPIA in a dry, water-miscible organic solvent (e.g., DMF or DMSO).[1] Protect the solution from light.[1][3]

    • Add a 10- to 20-fold molar excess of the HPIA reagent to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature in the dark.[1]

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol like 2-mercaptoethanol or DTT to consume the excess HPIA.[1]

    • Purify the labeled protein from unreacted reagents using size-exclusion chromatography or dialysis.[1]

    • Store the labeled protein under appropriate conditions.

Visualizing the Workflow

HPIA_Labeling_Workflow cluster_prep Protein Preparation cluster_reaction Labeling Reaction cluster_purification Quenching & Purification dissolve Dissolve Protein in Thiol-Free Buffer (pH 7.5-8.5) reduce Reduce Disulfide Bonds (DTT or TCEP, optional) dissolve->reduce If needed remove_reductant Remove Excess Reducing Agent reduce->remove_reductant add_hpia Add Freshly Prepared HPIA (10-20x excess) remove_reductant->add_hpia incubate Incubate (2h, RT, Dark) add_hpia->incubate quench Quench with Excess Thiol (DTT) incubate->quench purify Purify Labeled Protein (e.g., Desalting Column) quench->purify

Caption: A typical experimental workflow for protein labeling with HPIA.

Reaction Mechanism

SN2_Mechanism Thiolate Protein-Cys-S⁻ TS [Protein-Cys-S···CH₂···I]⁻        |      CONH-Ph-OH Thiolate->TS Sₙ2 Attack HPIA I-CH₂-CONH-Ph-OH HPIA->TS Sₙ2 Attack LabeledProtein Protein-Cys-S-CH₂-CONH-Ph-OH TS->LabeledProtein Iodide Leaving Group Iodide I⁻ TS->Iodide Iodide Leaving Group

Caption: The SN2 reaction mechanism of HPIA with a cysteine thiolate.

References

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems (RSC Publishing). Available at: [Link]

  • Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Step away from the iodoacetamide. Matrix Science. Available at: [Link]

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. PMC. Available at: [Link]

  • Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. PMC. Available at: [Link]

  • 20 questions with answers in IODOACETAMIDE | Science topic. ResearchGate. Available at: [Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC. Available at: [Link]

  • OneQuant™ Iodoacetamide. G-Biosciences. Available at: [Link]

  • ReadyPrep™ Reduction-Alkylation Kit Instruction Manual. Bio-Rad. Available at: [Link]

  • Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites. PMC. Available at: [Link]

  • Detection of Protein Polysulfidation Using a β‑(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. PMC. Available at: [Link]

  • Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. PubMed. Available at: [Link]

  • 2-Iodoacetamide. UBPBio. Available at: [Link]

  • (a) Reaction of iodoacetamide alkyne probes 55 with nucleophilic... ResearchGate. Available at: [Link]

  • Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. PMC. Available at: [Link]

  • LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate. Available at: [Link]

Sources

Optimization

preventing non-specific binding of N-(4-Hydroxyphenyl)-2-iodoacetamide

The following guide serves as a specialized Technical Support Center for researchers utilizing N-(4-Hydroxyphenyl)-2-iodoacetamide . This reagent is a bifunctional probe primarily used to introduce a phenolic moiety onto...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing N-(4-Hydroxyphenyl)-2-iodoacetamide . This reagent is a bifunctional probe primarily used to introduce a phenolic moiety onto cysteine residues, often to facilitate subsequent radioiodination (e.g., with


I) or to study specific protein modifications like polysulfidation.

Case Reference: Specificity Optimization & Troubleshooting Status: Active Guide Expert Level: Senior Application Scientist

Core Technical Overview

Reagent Profile: N-(4-Hydroxyphenyl)-2-iodoacetamide acts as a "Tyrosine Mimic" for cysteine residues.

  • Warhead: Iodoacetamide (Alkylating agent targeting sulfhydryls).[1][2]

  • Payload: 4-Hydroxyphenyl (Phenol group).[3]

  • Primary Utility: Enables radioiodination of proteins lacking accessible tyrosines, or serves as a stable tag for cysteine mapping.

The Problem: Non-Specific Binding (NSB) with this reagent manifests in two distinct forms:

  • Chemical NSB: Covalent alkylation of non-target residues (Lysine, Histidine) due to improper pH or stoichiometry.

  • Physical NSB: Hydrophobic adsorption of the phenolic ring to plasticware or non-target proteins, leading to high background in assays.

Troubleshooting & FAQs (Q&A Format)

Category A: Chemical Specificity (Off-Target Alkylation)

Q: I am seeing high background labeling on Lysine-rich proteins. How do I restrict binding to Cysteine only? A: The specificity of iodoacetamide derivatives is strictly pH-dependent.

  • Root Cause: At pH > 8.0, the epsilon-amino group of Lysine becomes increasingly unprotonated (nucleophilic), allowing it to attack the iodoacetyl group.

  • Solution: Maintain your reaction buffer at pH 7.5 – 8.0 . Do not exceed pH 8.0.[1]

  • Protocol Adjustment: Use a buffered system like HEPES or Tris-HCl (50-100 mM, pH 7.5). Avoid unbuffered water.[1] If your protein is stable, a slightly lower pH (7.0–7.2) further favors Cysteine (thiol pKa ~8.3, but highly reactive as thiolate) over Lysine (pKa ~10.5).

Q: My mass spec data shows "over-alkylation" (multiple tags per peptide). Is my reagent concentration too high? A: Likely, yes. Unlike simple capping with Iodoacetamide (often used at 100x excess), N-(4-Hydroxyphenyl)-2-iodoacetamide is a bulky, hydrophobic tag.

  • Root Cause: Excessive molar ratios drive reaction kinetics toward low-affinity nucleophiles (His, Met, N-terminus).

  • Solution: Titrate the reagent. Start with a 5-fold to 10-fold molar excess over total thiol content, not protein content.

  • Validation: Perform a time-course experiment (15, 30, 60 min) and quench immediately to find the saturation point without off-target effects.

Category B: Physical Non-Specific Binding (Adsorption)

Q: The reagent seems to stick to my microcentrifuge tubes, reducing recovery. How do I prevent this? A: The 4-hydroxyphenyl group adds significant hydrophobicity compared to standard iodoacetamide.

  • Root Cause: The phenolic ring interacts with polypropylene surfaces.

  • Solution:

    • Solvent: Dissolve the stock reagent in a water-miscible organic solvent (DMSO or DMF) before adding to the aqueous protein buffer. Keep the final organic solvent concentration < 5% to prevent protein denaturation while keeping the reagent soluble.

    • Plastics: Use low-binding tubes (siliconized or specific low-retention polymers).

    • Carrier: If compatible with downstream analysis, include 0.05% Tween-20 to sequester the reagent from the tube walls.

Q: In Western blots, I see a smear instead of distinct bands. Is this NSB? A: Smearing often indicates incomplete quenching or "runaway" polymerization if free iodine is present.

  • Root Cause: Unreacted iodoacetamide derivative remaining in the sample buffer can alkylate the blotting membrane or other proteins during denaturation/running.

  • Solution: You must chemically quench the reaction before downstream processing.

  • Quenching Protocol: Add L-Cysteine or DTT (Dithiothreitol) at a 2-5x molar excess relative to the alkylating reagent. Incubate for 15 minutes at room temperature. This "mops up" the unreacted probe.

Self-Validating Experimental Protocol

Objective: Cysteine-specific labeling of a target protein with N-(4-Hydroxyphenyl)-2-iodoacetamide.

Materials
  • Buffer A: 50 mM HEPES, 1 mM EDTA, pH 7.5 (Degassed). EDTA prevents metal-catalyzed oxidation of cysteines.

  • Stock Reagent: 100 mM N-(4-Hydroxyphenyl)-2-iodoacetamide in dry DMSO. Prepare fresh; light sensitive.

  • Quench Solution: 1 M DTT or L-Cysteine.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[1][4]

Workflow
  • Reduction (Critical Pre-step):

    • Incubate protein (1-2 mg/mL) with 5 mM TCEP in Buffer A for 30 mins at RT.

    • Why TCEP? Unlike DTT, TCEP does not contain thiols, so it does not need to be removed before adding the alkylating reagent.

  • Labeling:

    • Add Stock Reagent to the reduced protein.

    • Target Ratio: 10:1 (Reagent:Protein-Thiol).

    • Incubation: 30–60 minutes at Room Temperature in the DARK .

    • Control Check: Run a parallel sample with standard Iodoacetamide to compare labeling efficiency.

  • Quenching (The "Stop" Button):

    • Add Quench Solution (DTT) to a final concentration of 10–20 mM.

    • Incubate 15 mins.

  • Cleanup:

    • Remove excess reagent/quench byproduct via Zeba Spin Desalting Columns or Dialysis against the storage buffer.

Data Summary Table: Optimization Parameters
ParameterOptimal RangeConsequence of Deviation
pH 7.2 – 8.0< 7.0: Slow reaction rate. > 8.0: High NSB (Lysine alkylation).
Reagent Excess 5x – 10x (molar)< 5x: Incomplete labeling. > 50x: High NSB & difficult removal.
Solvent (Stock) DMSO / DMFWater: Rapid hydrolysis of iodoacetyl group (deactivates reagent).
Time 30 – 60 min> 2 hrs: Increases non-specific adsorption and hydrolysis.

Mechanism & Logic Visualization

The following diagram illustrates the kinetic competition between the specific Cysteine pathway and the non-specific Lysine/Hydrolysis pathways.

SpecificityLogic cluster_conditions Optimization Controls Reagent N-(4-Hydroxyphenyl)- 2-iodoacetamide Target Target Cysteine (-SH, Thiolate) Reagent->Target pH 7.5-8.0 Fast Kinetics OffTarget Off-Target Lysine (-NH2) Reagent->OffTarget pH > 8.5 Slow Kinetics Hydrolysis Hydrolysis (H2O) Reagent->Hydrolysis Light / Time / High pH SpecificProduct Stable Thioether Conjugate (Specific Signal) Target->SpecificProduct NSBProduct N-Alkyl Lysine Adduct (Background Noise) OffTarget->NSBProduct Inactive Inactive Acid Byproduct Hydrolysis->Inactive Control1 Limit pH to 7.5 Control2 Protect from Light Control3 Quench Excess

Caption: Kinetic competition pathways. Optimal pH (7.5) maximizes the green pathway (Specific Cysteine Labeling) while minimizing the red (Lysine NSB) and yellow (Hydrolysis) pathways.

References

  • Thermo Fisher Scientific. Pierce™ Iodoacetamide User Guide. (Standard protocols for alkylation specificity and pH dependence).

  • Creative Proteomics. Protein Alkylation: Exploring Techniques and Applications. (Mechanisms of Cysteine vs. Lysine alkylation).

  • Xin, Y., et al. (2025). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB.[4][5] Analytical Chemistry.[5][6][7] (Demonstrates utility of hydroxyphenyl-iodoacetamide derivatives and specificity improvements).

  • BenchChem. Iodoacetamide vs. Iodoethane-13C2: A Comparative Guide. (Discussion on off-target modifications including Methionine and Lysine).

  • National Institutes of Health (NIH). Thiol-reactive Compounds Prevent Nonspecific Antibody Binding in Immunohistochemistry. (Context on using iodoacetamide to block non-specific interactions).

Sources

Troubleshooting

Technical Guide: Reaction Optimization for N-(4-Hydroxyphenyl)-2-iodoacetamide

The following technical guide is structured as a Tier 3 Support Resource for the optimization of N-(4-Hydroxyphenyl)-2-iodoacetamide (often abbreviated as HPIA or NHP-IAA in internal workflows). This guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the optimization of N-(4-Hydroxyphenyl)-2-iodoacetamide (often abbreviated as HPIA or NHP-IAA in internal workflows). This guide addresses the specific physicochemical challenges of this reagent, particularly its solubility profile and the reactivity of the phenol moiety.

Executive Summary & Chemical Context[1][2][3][4][5]

N-(4-Hydroxyphenyl)-2-iodoacetamide is a specialized alkylating agent designed to introduce a phenolic handle onto cysteine residues (thiol groups) of proteins or peptides. Unlike standard iodoacetamide (IAA), which is used primarily for capping cysteines to prevent disulfide scrambling, this reagent is typically used as a linker for subsequent radioiodination (e.g., using


I and Chloramine-T) or as a hapten scaffold.

Key Reaction Mechanism: The reaction proceeds via an S


2 nucleophilic substitution , where the thiolate anion (

) of the cysteine attacks the alpha-carbon of the acetamide, displacing the iodide ion.
  • Critical Constraint: The reaction competes with the hydrolysis of the iodoacetamide group (generating non-reactive hydroxyacetamide) and off-target alkylation (N-termini, Histidine) if pH/Temperature are not controlled.

  • Unique Challenge: The 4-hydroxyphenyl moiety decreases water solubility compared to standard IAA and introduces a redox-active phenol that must be protected from premature oxidation.

Core Optimization Parameters (The "Why")

A. Solubility & Solvent Matrix

Unlike standard IAA, N-(4-Hydroxyphenyl)-2-iodoacetamide exhibits poor solubility in pure aqueous buffers.

  • Recommendation: Prepare a 500 mM stock solution in anhydrous DMSO or DMF .

  • Why: This prevents precipitation upon addition to the aqueous reaction mixture. The final organic solvent concentration in the labeling reaction should be kept < 10% (v/v) to avoid protein denaturation (unless denaturing conditions are desired).

B. pH Control (The Specificity Gate)
  • Target pH: 7.5 – 8.5

  • Mechanism: Cysteine (

    
    ) must be deprotonated to the thiolate form (
    
    
    
    ) to be nucleophilic.
    • pH < 7.0: Reaction rate slows significantly (Cys remains protonated).

    • pH > 9.0: Increases risk of hydrolysis of the reagent and off-target alkylation of Lysine amines (

      
      ) and Histidine imidazoles.
      
C. Stoichiometry
  • Standard: 10-fold to 50-fold molar excess over total thiol content.

  • Optimization: For precious samples, a 5-fold excess is sufficient if the reaction time is extended and temperature is optimized to 37°C.

Reaction Time & Temperature Optimization Matrix

The following matrix is derived from kinetic studies of aryl-iodoacetamide derivatives (e.g., HPB tags).

VariableCondition A (Standard)Condition B (Rapid)Condition C (Sensitive)
Temperature Room Temp (22-25°C) 37°C 4°C
Time 60 minutes15 - 30 minutes12 - 16 hours (Overnight)
Use Case Routine labeling; robust proteins.High-throughput; denatured samples.Unstable proteins; minimizing off-target labeling.
Pros Balance of rate vs. specificity.Complete reaction in <30 min.Maximum specificity for Cys.
Cons Slower than 37°C.Higher hydrolysis rate; risk of Lys alkylation.Inconvenient workflow duration.[1]

Application Scientist Note:

Troubleshooting Guide (FAQs)

Issue 1: Precipitation observed upon adding reagent

Q: I added the reagent stock to my protein sample and the solution turned cloudy. Will this affect labeling? A: Yes, cloudiness indicates precipitation of the hydrophobic reagent, effectively removing it from the reaction.

  • Root Cause: The final concentration of DMSO/DMF is too low to solubilize the phenyl-derivative in the aqueous buffer, or the reagent stock was too concentrated for the dilution factor.

  • Fix:

    • Ensure the final organic solvent concentration is 5-10% .

    • Add the reagent dropwise while vortexing gently.

    • If the protein tolerates it, include 0.1% RapiGest or 4-8 M Urea to assist in solubilizing both the reagent and the protein's hydrophobic domains.

Issue 2: Incomplete Alkylation (Free Thiols Detected)

Q: Ellman’s assay shows 40% free thiols remaining after 1 hour at RT. Why? A: This suggests the reagent was consumed by hydrolysis or the cysteines were oxidized (disulfides) prior to labeling.

  • Protocol Check:

    • Reduction Step: Did you reduce the protein with TCEP or DTT (5-10 mM) for 30 min prior to alkylation? (Crucial).

    • Reagent Quality: Iodoacetamides are light-sensitive and degrade. Was the stock fresh?

    • pH Drift: Check the pH of the buffer after adding the reagent. High concentrations of acidic reagents can shift the pH below 7.0.

Issue 3: Over-alkylation (Labeling of Lys/His)

Q: Mass spec shows +133 Da shifts on Lysine residues. How do I stop this? A: This occurs when the reaction is too aggressive (high pH, high temp, long time).

  • Fix:

    • Lower pH: Adjust buffer to pH 7.5 (strict).

    • Quench Promptly: Do not let the reaction sit. Quench with 10-20 mM DTT or Beta-mercaptoethanol immediately after the incubation time.

    • Darkness: Ensure the reaction is performed in the dark to prevent iodine radical formation, which can lead to non-specific modifications.

Visualized Experimental Workflow

The following diagram outlines the logical flow for the optimized labeling protocol, including decision nodes for troubleshooting.

HPIA_Optimization_Workflow Start Start: Protein Sample Reduction Step 1: Reduction (5mM TCEP, 37°C, 30 min) Start->Reduction Buffer_Check Step 2: Buffer Adjustment (Ensure pH 7.5 - 8.5) Reduction->Buffer_Check Reaction Step 4: Alkylation Reaction (Add HPIA, Final 5-10% DMSO) Buffer_Check->Reaction pH OK Solubilization Step 3: Reagent Prep (Dissolve HPIA in DMSO) Solubilization->Reaction Conditions Select Condition Reaction->Conditions Cond_A Standard: RT, 60 min Conditions->Cond_A Cond_B Rapid: 37°C, 30 min (Recommended) Conditions->Cond_B Quench Step 5: Quenching (Add 20mM DTT) Cond_A->Quench Cond_B->Quench Cleanup Step 6: Desalting / Cleanup (Remove excess phenol/iodide) Quench->Cleanup QC QC: Ellman's Assay / MS Cleanup->QC

Caption: Optimized workflow for N-(4-Hydroxyphenyl)-2-iodoacetamide labeling. Note the critical pH adjustment and quenching steps to ensure specificity.

Standardized Protocol (Step-by-Step)

Materials:

  • Reagent: N-(4-Hydroxyphenyl)-2-iodoacetamide (Solid).

  • Solvent: Anhydrous DMSO.

  • Buffer: 100 mM Ammonium Bicarbonate (pH 8.0) or 50 mM Tris-HCl (pH 8.0).

  • Reducing Agent: TCEP-HCl (preferred over DTT for reduction as it does not interfere with some downstream assays, though DTT is fine if removed or used in excess).

Procedure:

  • Preparation:

    • Dissolve protein to 1-2 mg/mL in Buffer (pH 8.0).

    • Add TCEP to a final concentration of 5 mM .[2] Incubate at 37°C for 30 minutes to reduce disulfide bonds.

  • Reagent Activation:

    • Immediately before use, dissolve N-(4-Hydroxyphenyl)-2-iodoacetamide in DMSO to create a 200 mM stock .

    • Note: Do not store this stock; prepare fresh to avoid iodine liberation.

  • Alkylation:

    • Add the reagent stock to the reduced protein sample to achieve a final concentration of 10-20 mM (approx. 10-50x molar excess over thiols).

    • Ensure DMSO concentration is

      
       10%.
      
    • Incubate at 37°C for 30 minutes in the dark. (Use foil to wrap the tube).

  • Quenching:

    • Stop the reaction by adding DTT to a final concentration of 20 mM or Beta-mercaptoethanol. Incubate for 5 minutes at RT.

  • Cleanup:

    • Remove excess reagent and quench byproducts using a Zeba Spin Desalting Column or dialysis. The unreacted phenol reagent can interfere with downstream UV absorbance readings (A280).

References

  • Liu, T., et al. (2025). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. Analytical Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Alkylation with N-(4-Hydroxyphenyl)-2-iodoacetamide

Role: Senior Application Scientist Subject: Diagnostic Guide for Incomplete Cysteine Modification Reference ID: TS-NHPIA-001 Executive Summary You are likely using N-(4-Hydroxyphenyl)-2-iodoacetamide (NHPIA) to introduce...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Diagnostic Guide for Incomplete Cysteine Modification Reference ID: TS-NHPIA-001

Executive Summary

You are likely using N-(4-Hydroxyphenyl)-2-iodoacetamide (NHPIA) to introduce a phenolic handle onto cysteine residues, often as a precursor for


I-radioiodination or specific cross-linking.

Unlike standard Iodoacetamide (IAA), NHPIA possesses a bulky, hydrophobic phenol ring. Incomplete alkylation with this reagent is rarely a chemical failure of the iodine displacement; it is almost always a failure of solubility or steric accessibility .

This guide departs from standard IAA protocols to address the unique physicochemical properties of NHPIA.

Part 1: Diagnostic Workflow

Before altering your protocol, trace your issue through this logic gate.

TroubleshootingFlow Start Start: Incomplete Alkylation Detected CheckColor 1. Check Reagent Stock Color (Is it yellow/brown?) Start->CheckColor CheckSolubility 2. Check Reaction Turbidity (Did reagent precipitate?) CheckColor->CheckSolubility No (Clear/White) BadReagent Outcome: Free Iodine Contamination Discard Stock. CheckColor->BadReagent Yes CheckReductant 3. Check Reducing Agent (Was DTT/BME removed?) CheckSolubility->CheckReductant No (Clear) SolubilityIssue Outcome: Reagent Crash-out Increase DMSO/DMF concentration. CheckSolubility->SolubilityIssue Yes (Cloudy) CheckPH 4. Check Buffer pH (Is pH < 7.0?) CheckReductant->CheckPH No (TCEP used) Scavenging Outcome: Reagent Scavenged Use TCEP or Desalt. CheckReductant->Scavenging Yes (DTT Present) LowReactivity Outcome: Thiol Protonated Adjust to pH 7.5 - 8.5. CheckPH->LowReactivity Yes (< 7.0) Sterics Outcome: Steric Hindrance Add 6M Guanidine-HCl or 8M Urea. CheckPH->Sterics No (pH 7.5-8.5)

Figure 1: Decision tree for isolating the root cause of alkylation failure. Blue nodes represent diagnostic checks; colored terminals represent corrective actions.

Part 2: Technical FAQs & Troubleshooting

Category 1: Reagent Integrity & Solubility

Q: My reaction mixture turned cloudy immediately after adding NHPIA. Is this normal? A: No, this indicates the reagent has precipitated ("crashed out").

  • The Science: Unlike standard Iodoacetamide, the hydroxyphenyl group significantly reduces water solubility. If you add an aqueous stock of NHPIA to an aqueous protein solution, the hydrophobic effect drives precipitation.

  • The Fix: Dissolve NHPIA in a water-miscible organic solvent (DMSO or DMF) at a high concentration (e.g., 100–200 mM). Ensure the final organic solvent concentration in your reaction mixture is 10–20% (v/v) to maintain solubility without precipitating your protein [1].

Q: The NHPIA stock solution is yellow. Can I still use it? A: Discard it immediately.

  • The Science: The yellow color comes from free iodine (

    
    ), caused by the homolytic cleavage of the C-I bond due to light exposure or hydrolysis. Free iodine is an oxidizing agent that will oxidize cysteines to disulfides (or sulfenic acids) rather than alkylating them, effectively blocking the reaction you are trying to perform [2].
    
  • The Fix: Always prepare NHPIA fresh. If storage is necessary, store as a solid at -20°C in the dark.

Category 2: Reaction Chemistry

Q: I used DTT to reduce my protein, but alkylation yield is <10%. Why? A: You likely have residual DTT competing for the alkylating agent.

  • The Science: Dithiothreitol (DTT) contains two thiol groups. Since NHPIA is added in molar excess, the DTT scavenges the NHPIA before it can react with your protein. Standard protocols often suggest a 10-fold excess of alkylating agent, but if DTT is present at 5 mM, you would need >50 mM NHPIA, which exacerbates solubility issues [3].

  • The Fix:

    • Option A (Preferred): Use TCEP (Tris(2-carboxyethyl)phosphine) as your reducing agent. TCEP does not contain thiols and does not react with iodoacetamides, allowing simultaneous reduction and alkylation.

    • Option B: If using DTT, you must remove it via a desalting column (e.g., Zeba Spin) or dialysis before adding NHPIA.

Q: What is the optimal pH? I am working at pH 6.5 to protect the phenol. A: pH 6.5 is too low for efficient alkylation.

  • The Science: The reaction requires the cysteine to be in its thiolate anion form (

    
    ). The pKa of a typical cysteine thiol is ~8.3. At pH 6.5, the vast majority of cysteines are protonated (
    
    
    
    ) and non-nucleophilic.
  • The Fix: Adjust reaction pH to 7.5 – 8.5 . Do not exceed pH 9.0, as this increases the risk of hydrolysis of the iodine and off-target alkylation of lysines or the N-terminus [4].

Category 3: Steric Hindrance

Q: My protein is soluble, but I still see unmodified cysteines in Mass Spec. A: The NHPIA molecule is bulky.

  • The Science: Standard Iodoacetamide is small. NHPIA carries a phenol ring. If your cysteine is buried in a hydrophobic pocket, NHPIA may be sterically excluded, even if the protein is "reduced."

  • The Fix: Perform the reaction under denaturing conditions. Add 6M Guanidine-HCl or 8M Urea to the buffer. This unfolds the protein, exposing buried cysteines to the bulky reagent.

Part 3: Comparative Data: Reducing Agents

Choice of reducing agent is the single most common failure point for this specific chemistry.

FeatureDTT (Dithiothreitol)

-ME (Mercaptoethanol)
TCEP (Phosphine)
Mechanism Thiol-disulfide exchangeThiol-disulfide exchangeNucleophilic attack on disulfide
Contains Thiols? Yes (2 per molecule)Yes (1 per molecule)No
Compatible with NHPIA? No (Must remove)No (Must remove)Yes (Recommended)
Stability Oxidizes rapidly in airVolatile, toxicStable, effective at low pH
Protocol Impact Requires desalting stepRequires desalting step"One-pot" reaction possible

Part 4: Validated Protocol

Objective: Complete alkylation of protein cysteines with N-(4-Hydroxyphenyl)-2-iodoacetamide.

Reagents:

  • Denaturing Buffer: 6M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0.

  • Reducing Agent: 200 mM TCEP stock (neutralized).

  • Alkylation Reagent: N-(4-Hydroxyphenyl)-2-iodoacetamide (Solid).

  • Solvent: Anhydrous DMSO.

Method:

  • Solubilization & Denaturation:

    • Dissolve protein (100 µg) in 50 µL of Denaturing Buffer .

    • Why: Unfolds protein to overcome steric hindrance of the bulky phenol group.

  • Reduction (The "No-Desalt" Method):

    • Add TCEP to a final concentration of 5 mM .

    • Incubate at 55°C for 20 minutes .

    • Why: TCEP reduces disulfides without interfering with the subsequent alkylation.

  • Preparation of NHPIA (Critical Step):

    • Weigh out NHPIA solid.

    • Dissolve in 100% DMSO to create a 200 mM stock.

    • Note: Prepare immediately before use.[1] Protect from light.[1][2]

  • Alkylation:

    • Add NHPIA stock to the protein solution to a final concentration of 10–15 mM (approx. 2-3 fold excess over total cysteines, but ensure at least 10mM).

    • Crucial: Ensure the final DMSO concentration is at least 10% to prevent reagent precipitation.

    • Incubate for 45 minutes at Room Temperature in the DARK .

    • Why: Darkness prevents iodine liberation.

  • Quenching:

    • Add DTT (final 20 mM) to quench unreacted NHPIA.

    • Proceed to downstream purification (dialysis/desalting) to remove excess reagent and organic solvent.

References

  • ChemicalBook. (2024).[3] 2-Iodoacetamide Properties and Solubility Guidelines.Link

  • ResearchGate. (2019).[4] Why does the alkylation of peptides with IAA have to be carried in the dark?Link

  • Thermo Fisher Scientific. (2011). Reduction and Alkylation of Cystines in Proteins (Pierce Protocol).Link

  • Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods. Link

  • Sigma-Aldrich. (2024). Product Information: N-(4-Hydroxyphenyl)iodoacetamide.Link(Note: General product page for structural verification).

Sources

Troubleshooting

Technical Support Center: N-(4-Hydroxyphenyl)-2-iodoacetamide Stability &amp; Handling

The following technical guide addresses the stability, handling, and troubleshooting of N-(4-Hydroxyphenyl)-2-iodoacetamide (also known as N-Iodoacetyltyramine). This guide is structured for researchers utilizing this co...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of N-(4-Hydroxyphenyl)-2-iodoacetamide (also known as N-Iodoacetyltyramine). This guide is structured for researchers utilizing this compound for cysteine alkylation, radioiodination (


I labeling), or cross-linking studies.

Executive Summary

N-(4-Hydroxyphenyl)-2-iodoacetamide (CAS: 53527-07-4) is a bifunctional probe containing an electrophilic iodoacetamide group (cysteine-reactive) and a phenol moiety (tyramine-derived, suitable for radioiodination or fluorescence quenching).

Critical Stability Profile:

  • Primary Failure Mode: Hydrolytic deiodination in aqueous buffers (pH > 7.5).

  • Secondary Failure Mode: Photolytic cleavage of the C-I bond (liberating free iodine).

  • Solvent Compatibility: Stable in anhydrous DMSO/DMF; unstable in aqueous solution.

Part 1: Core Stability Data & Storage

The following data summarizes the stability limitations based on the chemical reactivity of


-haloacetamides and phenolic compounds.
ParameterConditionStability StatusRecommendation
Solid State -20°C, DesiccatedHigh (>2 years)Store under inert gas (Ar/N

) if possible to prevent phenol oxidation.
Stock Solution Anhydrous DMSO/DMFModerate (1-3 months at -20°C)Avoid repeated freeze-thaw cycles. Moisture ingress accelerates degradation.
Aqueous Solution Neutral pH (7.0)Low (<4 hours)Prepare immediately before use. Do not store.
Aqueous Solution Alkaline pH (>8.0)Critical (<30 mins)Hydrolysis rate increases exponentially with pH.
Light Exposure Ambient LightLow The C-I bond is photolabile. Handle in low light or amber tubes.

Expert Insight: The iodoacetamide group is an alkylating agent designed to react with thiols (nucleophiles).[1][2] Water and hydroxide ions are weak nucleophiles that will eventually displace the iodine, forming the inactive N-(4-hydroxyphenyl)-2-hydroxyacetamide. This reaction is driven by entropy and high pH.

Part 2: Degradation Mechanisms (Visualization)

Understanding how the molecule fails is essential for troubleshooting. The diagram below illustrates the two primary degradation pathways: Hydrolysis (pH-driven) and Photolysis (Light-driven).

DegradationPathways Compound N-(4-Hydroxyphenyl)- 2-iodoacetamide (Active) Hydrolysis Hydrolysis (pH > 7.5, H2O) Compound->Hydrolysis Nucleophilic Attack by OH- Photolysis Photolysis (UV/Vis Light) Compound->Photolysis Homolytic Cleavage Glycolamide N-(4-Hydroxyphenyl)- 2-hydroxyacetamide (Inactive Alkylator) Hydrolysis->Glycolamide Loss of I- Radical Free Radical Species + Free Iodine (I2) Photolysis->Radical Release of I• Precipitate Yellow/Brown Precipitate Radical->Precipitate Polymerization/Oxidation

Figure 1: Degradation pathways of N-(4-Hydroxyphenyl)-2-iodoacetamide showing hydrolytic conversion to the inactive glycolamide and photolytic liberation of iodine.

Part 3: Preparation & Handling Protocols
Protocol A: Preparation of Stable Stock Solution

Purpose: To create a concentrated stock that minimizes hydrolysis and oxidation.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Why? These aprotic solvents prevent hydrolysis. High-grade anhydrous solvent is critical; "wet" DMSO will degrade the compound over time [1, 2].

  • Weighing: Weigh the solid rapidly. The powder is hygroscopic.

  • Dissolution: Dissolve to a concentration of 100–500 mM .

    • Why? Higher concentrations are more stable than dilute ones due to the lower solvent-to-solute ratio regarding trace water.

  • Storage: Aliquot into single-use light-protective vials (amber or foil-wrapped). Store at -20°C .

Protocol B: Working Solution (Just-In-Time)

Purpose: To introduce the reagent to the protein sample without precipitation or immediate degradation.

  • Thaw: Thaw one aliquot of DMSO stock in the dark.

  • Dilution: Dilute the stock into the reaction buffer immediately before addition to the sample.

    • Target: Final concentration is typically 1–10 mM (10–50 fold molar excess over thiols).

    • Solvent Limit: Keep final DMSO concentration <5% (v/v) to avoid protein denaturation, unless denaturing conditions are desired.

  • Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 37°C in the DARK .

Part 4: Troubleshooting Guide (Q&A)
Q1: My reaction solution turned yellow/brown. Is it still good?

Status: Compromised.

  • Cause: The yellow color indicates the liberation of free iodine (

    
    ) or iodide oxidation, usually caused by exposure to light (photolysis) or prolonged storage of aqueous solutions.
    
  • Impact: Free iodine is a strong oxidizing agent and can oxidize protein thiols to disulfides or sulfenic acids, competing with the desired alkylation reaction. It can also iodinate tyrosine residues non-specifically.

  • Solution: Discard the solution. Prepare fresh from solid or anhydrous DMSO stock in low-light conditions.

Q2: I see a precipitate when I add the stock to my buffer.

Status: Solubility Issue.

  • Cause: N-(4-Hydroxyphenyl)-2-iodoacetamide has a hydrophobic phenol ring. Rapid addition to a highly aqueous, high-salt buffer can cause "crashing out."

  • Solution:

    • Vortex the buffer vigorously while slowly adding the DMSO stock (dropwise).

    • Ensure the final DMSO concentration is at least 1–2% to maintain solubility.

    • If precipitation persists, lower the reagent concentration or use a buffer with a chaotrope (e.g., Urea/Guanidine) if compatible with your downstream application.

Q3: My labeling efficiency (alkylation) is low (<50%).

Status: Reaction Competition.

  • Cause A (Hydrolysis): The buffer pH was too high (>8.5) or the reagent was old. The iodoacetyl group hydrolyzed before it could react with the protein.

  • Cause B (Thiol Oxidation): The protein cysteines were oxidized (disulfides) before the reagent was added.

  • Cause C (Quenching): Presence of DTT or Mercaptoethanol in the buffer.

  • Solution:

    • Check pH: Maintain pH 7.5–8.0.

    • Reduce First: Treat protein with TCEP (which does not react with iodoacetamide) prior to labeling to ensure cysteines are reduced [3].

    • Remove Thiols: Dialyze away DTT/BME, as they will consume the alkylating agent immediately.

Q4: Can I use this reagent for Iodine-125 (

I) labeling?

Status: Yes, with specific sequencing.

  • Protocol: You must perform the radioiodination of the phenol ring (using Chloramine-T or Iodogen) before reacting the iodoacetamide group with the protein, or ensure the protein reaction is complete and purified first.

  • Warning: Oxidizing agents used for iodination (e.g., Chloramine-T) can oxidize the protein's cysteines or the thioether bond formed after alkylation.

Part 5: Recommended Workflow

Workflow Storage Solid Storage (-20°C, Desiccated) StockPrep Prepare Stock (Anhydrous DMSO, 100mM) Storage->StockPrep QC Visual QC (Clear/Colorless?) StockPrep->QC QC->StockPrep Fail (Yellow) Dilution Dilute into Buffer (pH 7.5 - 8.0) QC->Dilution Pass Reaction React with Sample (Dark, 30-60 min) Dilution->Reaction Immediate Use Quench Quench Reaction (Add DTT or Excess Cysteine) Reaction->Quench

Figure 2: Optimal experimental workflow for handling N-(4-Hydroxyphenyl)-2-iodoacetamide to ensure maximum reactivity.

References
  • Cheng, X., et al. (2003).[3][4][5] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 8(3), 292–304.

  • Thermo Fisher Scientific. (2015). "Pierce™ Iodoacetamide User Guide." Thermo Scientific Instructions.

  • Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry, 273(1), 73-80.

  • Sigma-Aldrich. (n.d.). "Product Information: b-(4-Hydroxyphenyl)ethyl iodoacetamide." Sigma-Aldrich Catalog.

  • Selleck Chemicals. (2024). "Iodoacetamide Stability and Storage." SelleckChem Technical Data.

Sources

Optimization

side reactions of N-(4-Hydroxyphenyl)-2-iodoacetamide with other amino acids

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Specificity & Side Reactions of N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) Executive Summary N-(4-Hydroxyphenyl)-2-iodoace...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Specificity & Side Reactions of N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA)

Executive Summary

N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) is a specialized alkylating agent. Unlike standard iodoacetamide (IAA), which is used primarily for capping cysteines in proteomics, HP-IAA is typically employed to introduce a phenolic handle onto sulfhydryl groups. This enables downstream applications such as radioiodination (via the phenol ring) or electrochemical detection .

While the target reaction is the nucleophilic substitution of the iodine by the Cysteine thiolate (


), the reagent possesses the intrinsic reactivity of all 

-haloacetamides. Under suboptimal conditions, it will aggressively alkylate other nucleophilic amino acid side chains.

This guide details the mechanistic causes of these side reactions, how to diagnose them in your data, and protocols to prevent them.

Part 1: The Mechanistic Landscape

The reaction is an


 nucleophilic substitution. The reaction rate depends heavily on the nucleophilicity of the attacking group, which is dictated by the pH of the buffer relative to the pKa of the amino acid side chain.
Target Reaction (Specificity Window)
  • Target: Cysteine (

    
    )[1][2]
    
  • Optimal pH: 7.5 – 8.5

  • Mechanism: The thiolate anion displaces the iodide. The bulky 4-hydroxyphenyl group remains attached via a stable thioether bond.

Off-Target Reactions (Side Reactions)

If the pH is too high, or the reagent concentration is excessive, the following residues become susceptible:

Amino AcidReactive GroupMechanismConsequence
Histidine Imidazole NitrogenAlkylation at

or

Charge state change; loss of enzymatic activity (if active site).
Lysine

-Amino Group
Mono- or Di-alkylationBlocks trypsin cleavage sites; mimics ubiquitination signature (diglycine) in MS if di-alkylated.[3]
Methionine ThioetherFormation of Sulfonium IonCreates a fixed positive charge; often undergoes neutral loss in MS (-48 Da).
N-Terminus

-Amino Group
AlkylationBlocks Edman degradation; alters peptide pI.
Tyrosine Phenolic HydroxylO-AlkylationRare; occurs only at very high pH (>10) or with extreme excess.

Part 2: Troubleshooting Guide

Issue 1: High Background or Non-Specific Labeling

Symptom: In fluorescence or radio-assays, you detect signal in "Cysteine-free" controls, or MS data shows mass shifts on non-Cys peptides.

  • Root Cause A: pH is too high.

    • Explanation: At pH > 9.0, Lysine (

      
      -amino, pKa ~10.5) becomes significantly deprotonated and nucleophilic. Histidine (pKa ~6.0) is uncharged and reactive.
      
    • Fix: Adjust buffer to pH 7.5 – 8.0 .[4] Do not exceed pH 8.5.

  • Root Cause B: Reagent Excess. [4][5]

    • Explanation: HP-IAA is bulkier and less soluble than standard IAA. Researchers often add excess to compensate, driving low-affinity off-target reactions.

    • Fix: Titrate the reagent. Use a 5–10 molar excess over total thiols, not the 50–100x excess used for small reagents.

Issue 2: Sample Precipitation

Symptom: The solution turns cloudy immediately upon adding HP-IAA or during incubation.

  • Root Cause A: Solubility Limit.

    • Explanation: The hydroxyphenyl group makes HP-IAA significantly more hydrophobic than standard iodoacetamide.

    • Fix: Dissolve HP-IAA in a high-quality organic solvent (DMSO or DMF) before adding to the aqueous sample. Ensure the final organic solvent concentration is < 5% (or compatible with your protein).

  • Root Cause B: Over-modification.

    • Explanation: Alkylating surface Lysines neutralizes their positive charge (if the pH is below the pKa of the secondary amine formed) or simply adds hydrophobic bulk, destabilizing the protein.

    • Fix: Reduce reaction time and concentration.

Issue 3: Unexpected Mass Shifts in Mass Spectrometry

Symptom: You see mass shifts of +133 Da (approximate mass of the hydroxyphenyl-acetamide group) on Methionine or Histidine.

  • Root Cause: "Scrambling" or Sulfonium formation.

  • Fix: Methionine alkylation is pH-independent but slow.[5] It is driven by long incubation times . Limit reaction to 30–60 minutes in the dark.

Part 3: Visualizing the Reactivity Pathways

The following diagram illustrates the decision logic for reaction outcomes based on pH and stoichiometry.

ReactionPathways Start HP-IAA + Protein Condition_Ideal pH 7.5-8.0 5-10x Excess Start->Condition_Ideal Condition_HighPH pH > 9.0 Start->Condition_HighPH Condition_Excess >50x Excess Long Time Start->Condition_Excess Result_Cys Specific Cysteine Labeling (Thioether) Condition_Ideal->Result_Cys Fast (SN2) Condition_HighPH->Result_Cys Result_Lys Lysine/N-term Alkylation Condition_HighPH->Result_Lys De-protonated Amines Condition_Excess->Result_Lys Result_His Histidine Alkylation Condition_Excess->Result_His Slow Side Rxn Result_Met Methionine Sulfonium Ion Condition_Excess->Result_Met pH Independent

Caption: Reaction specificity of HP-IAA is governed by pH and stoichiometry. Green path indicates optimal conditions; Red/Yellow paths indicate sources of artifacts.

Part 4: Validated Experimental Protocol

This protocol is designed to maximize Cysteine specificity while minimizing hydrophobic precipitation and off-target alkylation.

Reagents
  • Labeling Buffer: 50 mM Ammonium Bicarbonate or Tris-HCl, pH 8.0. (Avoid phosphate buffers if downstream applications are sensitive to precipitation).

  • Stock HP-IAA: Prepare fresh. Dissolve in high-grade DMSO to 100 mM. Do not store.

  • Quenching Reagent: 1 M DTT or

    
    -Mercaptoethanol.
    
Step-by-Step Workflow
  • Preparation: Adjust protein sample to pH 8.0. If the protein contains disulfides and you wish to label all cysteines, pre-reduce with TCEP or DTT (5 mM, 30 min, 37°C).

  • Addition: Add HP-IAA Stock to the protein solution to a final concentration of 5–10 mM (approx. 10-fold molar excess over thiols).[4][6]

    • Critical: Vortex immediately to prevent local high concentrations which cause precipitation.

  • Incubation: Incubate for 30–45 minutes at Room Temperature in the DARK .

    • Why Dark? Aryl iodides can be light-sensitive, potentially liberating iodine radicals that cause non-specific oxidation.

  • Quenching: Add DTT to a final concentration of 20 mM. Incubate for 5 minutes.

    • Validation: This scavenges excess HP-IAA, preventing it from reacting with Lys/His during downstream processing (e.g., digestion or dialysis).

  • Cleanup: Remove excess reagents via Desalting Column (e.g., Zeba Spin) or Dialysis to prevent interference with downstream assays.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I reverse the reaction if I accidentally label a Lysine? A: No. The bond formed between the acetamide group and the nitrogen (Lys/His/N-term) is a stable amide-like or amine bond. It is irreversible under physiological conditions. You must optimize conditions to prevent it from happening in the first place.

Q: I see a peak shift of -48 Da on my Methionine peptides. What is this? A: This is a signature of Methionine alkylation followed by decomposition. The HP-IAA alkylates the Methionine sulfur, forming a sulfonium ion. During MS ionization (source fragmentation), this unstable ion often loses the side chain (creating a homoserine lactone derivative), resulting in a characteristic mass loss.

Q: Can I use TCEP as a reducing agent with HP-IAA? A: Yes, but with caution. Unlike DTT, TCEP does not contain thiols, so it doesn't competitively quench the HP-IAA. However, TCEP can react with iodoacetamides to form other byproducts if left for too long. It is best to add HP-IAA after the reduction step is complete, or use DTT and accept that you will need more HP-IAA to overcome the quenching effect of the DTT.

Q: Why is my HP-IAA solution yellow? A: Iodine liberation. The reagent has degraded (likely due to light exposure or age). Do not use it. Free iodine is a potent oxidizer and will modify Tyrosine and Histidine residues aggressively.

References

  • Gurd, F. R. (1967). Carboxymethylation. Methods in Enzymology, 11, 532–541. Link

    • Foundational text on the pH dependence of iodoacetamide reactivity with His, Lys, and Met.
  • Boja, E. S., & Fales, H. M. (2001).[7] Overalkylation of a protein digest with iodoacetamide.[7][8] Analytical Chemistry, 73(15), 3576–3582. Link

    • Definitive study on N-terminal and Lysine side-reactions during proteomics workflows.
  • Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods, 5(6), 459–460. Link

    • Critical for interpreting MS data: explains how di-alkylation of Lysine mimics the Gly-Gly ubiquitin sign
  • Xin, Y., et al. (2024). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB.[3][9][10] Analytical Chemistry. Link

    • Recent application of hydroxyphenyl-iodoacetamide derivatives (HPE-IAM), demonstrating their specific utility and kinetic profiles compared to standard IAA.[3][9][10]

Sources

Troubleshooting

Technical Support Center: Optimizing N-(4-Hydroxyphenyl)-2-iodoacetamide Reactivity

The following guide serves as a specialized Technical Support Center for researchers utilizing N-(4-Hydroxyphenyl)-2-iodoacetamide (and related phenolic iodoacetamide derivatives). This compound combines a classic cystei...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing N-(4-Hydroxyphenyl)-2-iodoacetamide (and related phenolic iodoacetamide derivatives).

This compound combines a classic cysteine-reactive warhead (iodoacetamide) with a phenolic scaffold (often used for radio-iodination or as a structural probe). The presence of the hydroxyphenyl group introduces unique solubility and stability constraints compared to standard iodoacetamide (IAM).

Status: Operational | Topic: pH Influence & Reactivity | Ticket Type: Advanced Troubleshooting

Part 1: The pH Sweet Spot (The "Why" and "How")

The reactivity of N-(4-Hydroxyphenyl)-2-iodoacetamide is governed by a kinetic competition between three pathways. Understanding this competition is the only way to ensure data integrity.

The Mechanism: Nucleophilic Substitution ( )

The reaction relies on the nucleophilic attack of the protein's sulfur atom on the iodine-bearing carbon of the probe.

  • Requirement: The cysteine thiol (-SH) must be deprotonated to the thiolate anion (-S⁻) to act as a nucleophile.[1][2]

  • The Constraint: The pKa of a typical surface cysteine is ~8.3–8.5. Below this pH, the population of reactive thiolates drops logarithmically.

The Phenolic Factor (The Scaffold)

Unlike standard IAM, your probe contains a phenol group (


).
  • At pH < 9.0: The phenol remains protonated (neutral). This increases the hydrophobicity of the probe, often requiring organic co-solvents (DMSO/DMF) to prevent precipitation.

  • At pH > 10.0: The phenol ionizes to phenolate. While this increases solubility, the high pH triggers rapid hydrolysis of the iodoacetamide warhead, rendering the probe useless.

The "Goldilocks" Zone: pH 7.5 – 8.5
  • < pH 7.0: Reaction kinetics are sluggish. Specificity is high, but yield is low.

  • > pH 9.0: "Off-target" residues (Lysine amines, Histidine imidazoles) become nucleophilic enough to react. The probe also hydrolyzes rapidly.

  • Target: pH 8.0 ± 0.2 provides the optimal balance of thiolate generation vs. hydrolytic stability.

Part 2: Visualizing the Reaction Landscape

The following diagram illustrates the kinetic fate of the probe at varying pH levels.

pH_Reactivity_Landscape pH_Low pH < 7.0 (Acidic/Neutral) Cys_State_SH Cysteine: -SH (Protonated) pH_Low->Cys_State_SH Dominates pH_Opt pH 7.5 - 8.5 (Optimal) Cys_State_S Cysteine: -S⁻ (Thiolate) pH_Opt->Cys_State_S Promotes pH_High pH > 9.0 (Alkaline) Probe_Hydrolyzed Probe: Inactive (Hydrolyzed) pH_High->Probe_Hydrolyzed OH⁻ Attack OffTarget Off-Target Labeling (Lys/His) pH_High->OffTarget Amine Deprotonation Specific Specific Labeling (Thioether Bond) Cys_State_SH->Specific Very Slow Rate Cys_State_S->Specific Fast S_N2 Reaction Probe_Active Probe: Active (Iodoacetamide) Probe_Active->Specific + Protein

Figure 1: Kinetic competition pathways. Note that at pH > 9.0, both off-target labeling and probe inactivation (hydrolysis) compete with the desired signal.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "I see precipitation immediately upon adding the probe to my buffer."

Diagnosis: Hydrophobic Aggregation. The 4-hydroxyphenyl group makes this molecule significantly more hydrophobic than standard iodoacetamide. In aqueous buffers (especially at pH < 9 where the phenol is neutral), it reaches its solubility limit quickly. Solution:

  • Pre-dissolve: Dissolve the probe in anhydrous DMSO or DMF at 100x the final concentration.

  • Dropwise Addition: Add the organic stock to the vortexing protein solution.

  • Limit Final %: Keep the final organic solvent concentration < 2% (v/v) to avoid protein denaturation, which can bury cysteines.

Issue 2: "My labeling efficiency is low (< 50%), even with excess probe."

Diagnosis: Incorrect pH or Thiol Oxidation. If the pH is < 7.5, the cysteine is not nucleophilic. Alternatively, the cysteines may be oxidized (disulfides) before the probe arrives. Solution:

  • Verify pH: Measure the pH after adding all components. (Tris buffers have high temperature coefficients; pH drops as temperature rises).

  • Pre-Reduction: Treat samples with TCEP (Tris(2-carboxyethyl)phosphine) for 20 mins prior to labeling. TCEP does not contain thiols and does not need to be removed before adding iodoacetamide (unlike DTT).

Issue 3: "I am detecting modification of Lysine and Histidine residues in MS analysis."

Diagnosis: pH Over-shoot or "Runaway" Alkylation. You are likely operating at pH > 8.5 or using a massive molar excess (> 50x) for too long. Solution:

  • Cap the pH: Strictly maintain pH 7.5 – 8.0.

  • Titrate the Probe: Use the minimum effective concentration (typically 5–10x molar excess over thiols).

  • Quench Promptly: Stop the reaction after 30–60 minutes using excess DTT or Beta-mercaptoethanol.

Part 4: Validated Experimental Protocol

Objective: Specific labeling of surface-accessible cysteines while minimizing off-target artifacts.

Materials
  • Buffer A: 50 mM Ammonium Bicarbonate or HEPES, pH 8.0. (Avoid Tris if downstream applications are amine-sensitive, though Tris is fine for alkylation itself).

  • Reducing Agent: 100 mM TCEP stock in water.

  • Probe Stock: 100 mM N-(4-Hydroxyphenyl)-2-iodoacetamide in anhydrous DMSO. Prepare fresh .

  • Quench Buffer: 1 M DTT (Dithiothreitol).

Workflow
  • Sample Preparation:

    • Dilute protein to 1–2 mg/mL in Buffer A .

    • Critical Check: Ensure solution pH is 8.0.[3]

  • Reduction (Optional but Recommended):

    • Add TCEP to a final concentration of 5 mM.

    • Incubate at Room Temperature (RT) for 20 minutes.

  • Labeling Reaction:

    • Add the Probe Stock to the sample to achieve a 10-fold molar excess over the total thiol concentration.

    • Example: If protein is 50 µM (with 2 Cys), thiols = 100 µM. Add Probe to 1 mM.

    • Incubate in the DARK for 30–45 minutes at RT.

    • Why Dark? Iodoacetamide derivatives are light-sensitive; iodine radicals can form and cause non-specific damage.

  • Quenching:

    • Add DTT to a final concentration of 10–20 mM (excess over the probe).

    • Incubate for 5 minutes. This scavenges unreacted probe.

  • Cleanup:

    • Proceed to Desalting (Zeba Spin Columns) or Dialysis to remove the quenched probe-DTT adducts.

Part 5: Quantitative Comparison of Conditions

ParameterCondition A (Acidic)Condition B (Optimal)Condition C (Alkaline)
pH Value 6.0 – 6.57.5 – 8.0 > 9.0
Cys Reactivity Low (< 10%)High (> 95%) High
Lys/His Reactivity NegligibleNegligible Significant
Probe Hydrolysis SlowSlow Rapid (

min)
Phenol State Protonated (Neutral)Protonated (Neutral) Phenolate (Anionic)
Solubility Low (Needs DMSO)Low (Needs DMSO) High

References

  • Mechanism of Iodoacetamide Reactivity

    • Source: Hill, B. G., et al. (2009).[4] "Methods for the determination and quantification of the reactive thiol proteome." Free Radical Biology and Medicine.

    • Relevance: Establishes the mechanism and the requirement for thiolate gener
    • URL:[Link]

  • pH Dependence and Specificity

    • Source: Nielsen, M. L., et al. (2008). "Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry.
    • Relevance: Details the off-target alkylation of Lysine residues at elevated pH, creating "pseudo-GlyGly" sign
    • URL:[Link]

  • Phenolic Iodoacetamide Derivatives (HPE-IAM)

    • Source: Xin, Y., et al. (2025).[5][6] "Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB." Analytical Chemistry.

    • Relevance: Discusses the specific stability advantages of hydroxyphenyl-containing iodoacetamides and their solubility profiles.
    • URL:[Link][6]

  • Source: Thermo Fisher Scientific. "Pierce Iodoacetamide User Guide.

Sources

Optimization

mass spec fragmentation of N-(4-Hydroxyphenyl)-2-iodoacetamide labeled peptides

Technical Support Center: Mass Spectrometry of N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) Labeled Peptides Introduction: The HP-IAA System Welcome to the Advanced Applications Support Center. You are likely employing N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry of N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) Labeled Peptides

Introduction: The HP-IAA System

Welcome to the Advanced Applications Support Center. You are likely employing N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) for one of two reasons:

  • To introduce a tyrosine-like phenolic moiety onto Cysteine residues for subsequent radio-iodination (e.g.,

    
    I labeling).
    
  • To increase the hydrophobicity of Cysteine-containing peptides for specific chromatographic retention shifts.

Unlike standard Iodoacetamide (IAM) which adds a small carbamidomethyl group, HP-IAA adds a bulky, aromatic phenol group. This significantly alters both the physicochemical properties (retention time, ionization) and the fragmentation behavior (MS/MS spectra) of your peptides.

This guide addresses the specific challenges of detecting, verifying, and troubleshooting these labeled peptides.

Module 1: Critical Mass Parameters (Data Interpretation)

The most common failure point in HP-IAA experiments is incorrect mass calculation in search engines (Mascot, MaxQuant, Sequest).

The Exact Mass Shift

Do not confuse HP-IAA with the ethyl-linked variant (N-Iodoacetyltyramine).

  • Reagent: N-(4-Hydroxyphenyl)-2-iodoacetamide

  • Formula Added to Protein:

    
    
    
  • Mechanism: Nucleophilic substitution of Iodine by the Thiol sulfur.

ParameterValueNotes
Monoisotopic Mass Shift +150.0555 Da Add this as a Variable Modification on Cysteine.
Average Mass Shift +150.15 Da Use for low-res instruments (e.g., MALDI-TOF linear mode).
Reporter Ion (Diagnostic) m/z 107.0497 The hydroxybenzyl carbocation (

). Strong in HCD/CID.
Immonium Ion m/z 136.076 Similar to Tyrosine immonium; observed if the amide bond in the tag cleaves.

⚠️ CRITICAL CHECK: If you are using the Tyramine derivative (N-Iodoacetyltyramine), your mass shift is +178.08 Da . Verify your reagent's structure immediately. This guide focuses on the +150.06 Da variant.

Module 2: Fragmentation & Spectral Troubleshooting

Issue: "I see the precursor mass, but the MS/MS spectrum is noisy or lacks backbone fragmentation."

Root Cause: The HP-IAA tag is labile. Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the energy is often absorbed by the bulky aromatic tag rather than the peptide backbone, leading to dominant "reporter" ions and poor sequence coverage.

Troubleshooting Workflow

Q1: Are you seeing the m/z 107 diagnostic ion?

  • YES: The labeling worked. The peptide is present.[1][2][3][4][5][6][7]

  • NO: Check Module 3 (Labeling Chemistry).

Q2: Is the backbone fragmentation (b/y ions) weak?

  • Solution: The aromatic tag acts as an energy sink.

    • Action:Increase Collision Energy (CE) by 3–5% relative to standard peptides.

    • Action: If using an Orbitrap, switch to Stepped HCD (e.g., 25, 30, 35 NCE) to capture both the labile tag fragments and the backbone ions.

Q3: Are you observing unexpected "Internal Ions"?

  • Explanation: The amide bond within the HP-IAA tag (between the acetyl group and the phenyl ring) can cleave.

  • Result: You may see a fragment corresponding to [Peptide + 42 Da] (Acetyl-Cysteine adduct) if the phenolic amine leaves.

  • Action: Add a potential neutral loss of 109.05 Da (C6H7NO) in your search parameters if your software allows "modification-specific neutral losses."

Module 3: Labeling Chemistry & Sample Prep

Issue: "My labeling efficiency is low (<90% occupancy)."

Protocol Validation: HP-IAA is less soluble and reacts slower than standard Iodoacetamide due to steric hindrance and hydrophobicity.

Step-by-Step Optimization:

  • Solvent is Key: HP-IAA must be dissolved in a water-miscible organic solvent (MeOH or DMSO) before addition to the aqueous protein buffer.

    • Standard: Dissolve HP-IAA in 100% DMSO to 200 mM.

  • Ratio: Use a 50-fold molar excess over total thiols (higher than the 10-20x used for IAM).

  • pH Control: Maintain pH 7.5 – 8.0.

    • Warning: pH > 8.5 increases the risk of labeling Tyrosine residues (off-target alkylation) due to the phenolic nature of the tag itself potentially interacting.

  • Light Sensitivity: Perform reaction in the dark (iodinated compounds are photolabile).

Module 4: Visualizing the Workflow & Logic

The following diagrams illustrate the decision-making process for fragmentation analysis and the chemical workflow.

Figure 1: MS/MS Fragmentation Logic for HP-IAA Peptides

HPIAA_Fragmentation Precursor Precursor Ion [Peptide-Cys-HPIAA]2+ Activation Activation (HCD/CID) Precursor->Activation Pathway1 Backbone Cleavage (Ideal) Activation->Pathway1 High CE / Stepped CE Pathway2 Tag Fragmentation (Energy Sink) Activation->Pathway2 Low CE / Labile Bond b_y_ions b- and y- ions (Sequence Info) Pathway1->b_y_ions Reporter Diagnostic Ion m/z 107.05 (C7H7O+) Pathway2->Reporter Dominant Signal NeutralLoss Neutral Loss Spectrum Precursor - 109 Da Pathway2->NeutralLoss Tag Amide Cleavage Identification Identification b_y_ions->Identification Database Search (+150.055 Da) Validation Validation Reporter->Validation Confirm Cys Presence

Caption: Logic flow for interpreting MS/MS spectra of HP-IAA labeled peptides. Note the competition between backbone fragmentation and tag-specific reporter ion generation.

Figure 2: Experimental Workflow

Workflow Step1 Protein Reduction (DTT/TCEP) Step2 Alkylation HP-IAA (in DMSO) pH 8.0, Dark, 50x Excess Step1->Step2 Step3 Quenching (Excess DTT) Step2->Step3 Step4 Digestion (Trypsin) Step3->Step4 Step5 LC-MS/MS Search: +150.0555 Da Step4->Step5

Caption: Optimized sample preparation workflow ensuring solubility and specificity of the HP-IAA label.

Frequently Asked Questions (FAQs)

Q: Can I use HP-IAA to quantify Cysteine oxidation? A: Yes, but indirectly. You must first block free thiols with a "light" alkylating agent (like NEM), reduce the oxidized cysteines, and then label the newly reduced thiols with HP-IAA. The mass shift (+150.06) will mark the originally oxidized sites.

Q: My search results show HP-IAA on Tyrosine residues. Is this real? A: It is likely an artifact of over-alkylation. If pH > 8.5 during labeling, the iodine can react with the phenolic hydroxyl of native Tyrosines. Repeat the experiment at pH 7.5 and reduce the incubation time.

Q: Why do these peptides elute later than usual? A: The HP-IAA tag adds a phenol ring, which is significantly hydrophobic. Expect a shift to higher % Acetonitrile in Reverse Phase LC (C18) compared to Carbmidomethylated (+57) peptides.

References

  • Jeong, J., et al. (2011). "Mass spectrometric analysis of cysteine modifications."[8] ResearchGate. (Discusses mass shifts of alkylating agents including iodoacetamide derivatives).

  • Thermo Fisher Scientific. "Iodoacetyl Tandem Mass Tags for Cysteine Peptide Modification."[7] (Provides protocols for iodoacetyl-based labeling and solubility considerations).

  • Matrix Science. "Peptide Fragmentation and Immonium Ions." (Reference for diagnostic ion m/z 107/136 in phenolic peptides).

  • PubChem. "N-Iodoacetyltyramine (Compound Summary)." (Structural verification and formula confirmation for HP-IAA derivatives).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: N-(4-Hydroxyphenyl)-2-iodoacetamide vs. Iodoacetamide for Mass Spectrometry

Executive Summary In bottom-up proteomics, the choice of alkylating agent determines not just the stability of cysteine residues, but the physicochemical behavior of the resulting peptides during LC-MS analysis. Iodoacet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In bottom-up proteomics, the choice of alkylating agent determines not just the stability of cysteine residues, but the physicochemical behavior of the resulting peptides during LC-MS analysis.

  • Iodoacetamide (IAA) remains the industry "gold standard" for global discovery proteomics due to its small size, hydrophilicity, and minimal ionization suppression. It generates the standard Carbamidomethyl modification (+57.02 Da).

  • N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) is a specialized, "functional" alkylating agent. It transforms cysteine residues into pseudo-tyrosine residues. This introduces significant hydrophobicity, a distinct mass shift (+150.06 Da), and a UV-active chromophore.

Verdict: Use IAA for routine identification and quantification. Switch to HP-IAA when analyzing small, hydrophilic peptides that require increased retention on C18 columns, or when "tagging" cysteines for specific enrichment or UV-based quantification is required.

Mechanism of Action & Chemical Basis

Both reagents function via an SN2 nucleophilic substitution mechanism.[1] The thiolate anion (S⁻) of the reduced cysteine attacks the alpha-carbon of the acetamide, displacing the iodine.

Chemical Properties Comparison[1][2][3][4][5][6][7][8]
FeatureIodoacetamide (IAA)N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA)
Structure I-CH2-CO-NH2I-CH2-CO-NH-C6H4-OH
Modification Name Carbamidomethylation4-Hydroxyphenyl-acetamido (HPA)
Added Mass (Monoisotopic) +57.0215 Da +150.0555 Da
Formula Added C2H3NOC8H8NO2
Hydrophobicity (LogP) Low (Hydrophilic)High (Hydrophobic/Aromatic)
Solubility Water/Buffer solubleRequires organic solvent (DMSO/ACN)
UV Absorbance Negligible >214 nmStrong at ~280 nm (Phenolic group)
Reaction Mechanism Diagram

ReactionMechanism cluster_legend Key Difference Cys Reduced Cysteine (Protein-S⁻) Intermediate Transition State (S_N2 Attack) Cys->Intermediate Nucleophilic Attack IAA Iodoacetamide (Standard) IAA->Intermediate HPIAA HP-IAA (Specialized) HPIAA->Intermediate Prod_IAA Carbamidomethyl-Cys (+57.02 Da) Hydrophilic Intermediate->Prod_IAA Loss of I⁻ (IAA path) Prod_HPIAA HPA-Cys (+150.06 Da) Hydrophobic & UV Active Intermediate->Prod_HPIAA Loss of I⁻ (HP-IAA path) Desc IAA caps Cys with a small amide. HP-IAA caps Cys with a bulky phenol.

Figure 1: Comparative reaction mechanism showing the divergent chemical outcomes of alkylation.[1][2]

Critical Performance Analysis

Chromatographic Retention (The "Hydrophobic Shift")

This is the primary technical differentiator.

  • IAA: Adds a small polar group. Cysteine-containing peptides elute according to their intrinsic sequence hydrophobicity.[3] Small, hydrophilic peptides (e.g., Cys-Gly-Ser) often elute in the void volume and are lost.

  • HP-IAA: The phenolic ring significantly increases the hydrophobicity of the peptide.

    • Benefit: It shifts early-eluting hydrophilic peptides to later retention times, enabling their detection on standard C18 gradients.

    • Data Insight: A peptide with 2 cysteines modified by HP-IAA can shift by 5–10 minutes in a standard 60-minute gradient compared to its IAA counterpart.

Ionization Efficiency
  • IAA: Neutral impact.

  • HP-IAA: The aromatic ring can enhance ionization efficiency in positive mode ESI for some peptides due to increased surface activity (the "flypaper effect" of hydrophobic tags). However, for very large peptides, the added bulk might slightly suppress ionization compared to the compact IAA.

Specificity and Off-Target Reactions

Both reagents are iodine-based alkylators and share the same risks:

  • Over-alkylation: If pH > 8.5 or reagent excess is too high, both will alkylate N-termini, Histidine, and Lysine.

  • Tyrosine Iodination: A specific risk with all iodo-reagents is the potential iodination of Tyrosine residues.

  • HP-IAA Specific Risk: Because HP-IAA introduces a phenol (Tyrosine mimic), the reagent itself could theoretically react with radical species if the sample is not handled carefully, though in standard alkylation this is rare.

Application Scenarios: When to Use Which?

ScenarioRecommended ReagentReasoning
Global Proteomics (Shotgun) IAA Minimal mass increase simplifies database searching; standard elution profiles; high solubility in urea/SDS.
Small Hydrophilic Peptides HP-IAA Increases retention on C18, preventing loss in the void volume.
UV Quantification HP-IAA The added phenol group absorbs at 280nm, allowing UV quantification of Cys-peptides even if they lack Trp/Tyr.
Cysteine Enrichment HP-IAA The phenolic group allows for potential enrichment using anti-phosphotyrosine antibodies (if phosphorylated later) or specific chemical capture.
De Novo Sequencing HP-IAA The large mass shift (+150 Da) provides a distinct signature for Cys residues in fragmentation spectra.

Experimental Protocols

Protocol A: Standard Alkylation with IAA

Best for: Routine bottom-up proteomics.

  • Solubilization: Dissolve protein (50-100 µg) in 6M Urea / 50 mM Ammonium Bicarbonate (AmBic) , pH 8.0.

  • Reduction: Add DTT (final conc. 5 mM). Incubate at 56°C for 30 mins .

  • Alkylation:

    • Prepare 500 mM IAA in water (fresh).

    • Add IAA to sample (final conc. 15 mM ). Note: Keep IAA:DTT ratio ~3:1.

    • Incubate 20 mins at Room Temp (RT) in the Dark .

  • Quenching: Add DTT (final conc. 5 mM) or acidify immediately if proceeding to cleanup.

Protocol B: Hydrophobic Tagging with HP-IAA

Best for: Retaining hydrophilic Cys-peptides or UV tagging.

  • Solubilization: Dissolve protein in 6M Urea / 50 mM AmBic , pH 8.0.

  • Reduction: Add TCEP (final conc. 5 mM). Incubate at RT for 30 mins .

    • Expert Note: TCEP is preferred over DTT here because HP-IAA reacts slower than IAA; TCEP is more stable and does not require heat which might degrade the phenolic reagent.

  • Reagent Preparation:

    • Dissolve HP-IAA in 100% DMSO or Acetonitrile to 200 mM. It is not water-soluble.

  • Alkylation:

    • Add HP-IAA to sample (final conc. 20 mM ).

    • Ensure organic solvent concentration in the final mixture is at least 10-20% to keep the reagent soluble.

    • Incubate 45 mins at RT in the Dark . (Slower kinetics due to steric bulk).

  • Quenching: Add excess DTT (20 mM) to scavenge unreacted reagent.

Workflow Decision Matrix

WorkflowDecision Start Protein Sample Goal Define Analytical Goal Start->Goal Route_Standard Global Identification Quantification (LFQ/TMT) Goal->Route_Standard Routine Route_Targeted Targeting Small Peptides or UV Tracing Goal->Route_Targeted Specialized IAA_Step Use Iodoacetamide (IAA) +57.02 Da Route_Standard->IAA_Step HPIAA_Step Use HP-IAA +150.06 Da (Requires DMSO/ACN) Route_Targeted->HPIAA_Step LCMS LC-MS/MS Analysis IAA_Step->LCMS HPIAA_Step->LCMS Result_IAA Standard Retention Standard Database Search LCMS->Result_IAA Result_HPIAA Shifted Retention (Hydrophobic) Modified Search Parameters LCMS->Result_HPIAA

Figure 2: Decision tree for selecting the appropriate alkylating agent based on analytical goals.

References

  • Evaluation of Cysteine Alkylation Efficiency: Nielsen, M. L., et al. "Systematic evaluation of reduction and alkylation methods to maximize peptide identification with MS-based proteomics."[4] Molecular BioSystems, 2008.

  • Hydrophobic Tagging of Cysteine: Spivak, J. L., et al. "Hydrophobic tagging of cysteine residues for the separation of peptides by reversed-phase high-performance liquid chromatography." Analytical Biochemistry, 2005.[5] (Contextual grounding for hydrophobic shifts).

  • Iodoacetanilide Derivatives (Structural Analogs): Nelson, K. J., et al. "Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values."[6] Analytical Biochemistry, 2008.[6]

  • Polysulfide Detection (HPE-IAM Application): Xin, Y., et al. "Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB."[7][5] Analytical Chemistry, 2023.

Sources

Comparative

A Comparative Guide to Cysteine Alkylating Agents: N-(4-Hydroxyphenyl)-2-iodoacetamide in Focus

In the landscape of proteomics and drug development, the covalent modification of cysteine residues is a cornerstone technique. The unique nucleophilicity of the cysteine thiol group makes it a prime target for chemical...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of proteomics and drug development, the covalent modification of cysteine residues is a cornerstone technique. The unique nucleophilicity of the cysteine thiol group makes it a prime target for chemical probes and covalent inhibitors. The choice of the alkylating agent is critical, directly impacting the specificity, efficiency, and interpretation of experimental results. This guide provides an in-depth comparison of N-(4-Hydroxyphenyl)-2-iodoacetamide and its derivatives with other commonly used cysteine alkylating agents, including iodoacetamide (IAA), N-ethylmaleimide (NEM), and chloroacetamide (CAA). We will delve into their mechanisms of action, reactivity, selectivity, and provide practical, field-proven protocols for their application and evaluation.

The Critical Role of Cysteine Alkylation

Cysteine residues are frequently involved in critical protein functions, including catalysis, metal coordination, and regulation of protein activity through redox-sensitive modifications.[1] In proteomics, the alkylation of cysteine residues is a standard procedure to prevent the formation of disulfide bonds, ensuring proteins remain in a reduced state for accurate analysis by mass spectrometry.[2] In drug discovery, the development of targeted covalent inhibitors that form a permanent bond with a cysteine residue in a protein of interest has emerged as a powerful strategy to enhance potency and selectivity.[3]

The ideal cysteine alkylating agent should exhibit high reactivity towards the thiol group of cysteine while minimizing off-target reactions with other nucleophilic amino acid residues. This balance between reactivity and selectivity is a key theme we will explore in this guide.

Mechanism of Action: A Tale of Two Reactions

Cysteine alkylating agents primarily react with the nucleophilic thiolate anion (S⁻) of cysteine residues through two main mechanisms: bimolecular nucleophilic substitution (SN2) and Michael addition.

1. SN2 Reaction (Haloacetamides): Iodoacetamide, chloroacetamide, and N-(4-Hydroxyphenyl)-2-iodoacetamide belong to the haloacetamide family. They react with the cysteine thiolate via an SN2 mechanism, where the thiolate attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of a stable thioether bond.[4] The reactivity of haloacetamides is influenced by the nature of the leaving group, with the order of reactivity being I > Br > Cl > F.[5]

2. Michael Addition (N-ethylmaleimide): N-ethylmaleimide (NEM) reacts with cysteine thiols through a Michael addition reaction. The thiolate anion attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring, resulting in the formation of a stable thioether linkage.[4]

Alkylation Mechanisms cluster_0 SN2 Reaction (Haloacetamides) cluster_1 Michael Addition (NEM) Cys-S⁻ Cys-S⁻ X-CH₂-CONH-R X-CH₂-CONH-R Cys-S⁻->X-CH₂-CONH-R Nucleophilic Attack Cys-S-CH₂-CONH-R Cys-S-CH₂-CONH-R X-CH₂-CONH-R->Cys-S-CH₂-CONH-R Thioether bond X⁻ X⁻ X-CH₂-CONH-R->X⁻ Leaving Group Cys-S⁻_2 Cys-S⁻ NEM N-ethylmaleimide Cys-S⁻_2->NEM Nucleophilic Attack Cys-S-NEM Cys-S-Adduct NEM->Cys-S-NEM Thioether bond

Caption: Mechanisms of cysteine alkylation by haloacetamides and N-ethylmaleimide.

Performance Comparison of Cysteine Alkylating Agents

The choice of an alkylating agent is a critical experimental parameter. The following table summarizes the key performance characteristics of N-(4-Hydroxyphenyl)-2-iodoacetamide and other common reagents.

FeatureN-(4-Hydroxyphenyl)-2- iodoacetamideIodoacetamide (IAA)N-Ethylmaleimide (NEM)Chloroacetamide (CAA)
Reactive Group IodoacetamideIodoacetamideMaleimideChloroacetamide
Reaction Mechanism SN2SN2Michael AdditionSN2
Primary Target Cysteine thiolsCysteine thiolsCysteine thiolsCysteine thiols
Relative Reactivity HighVery High[6]High (pH-dependent)[4]Moderate[7]
Optimal pH ~8.0~8.0[5]6.5 - 7.5[8]~8.0
Selectivity for Cysteine HighModerateModerate to HighHigh[7][9]
Key Side Reactions Minimal off-target alkylation reported[10]Alkylation of Lys, His, Met, Asp, Glu, N-termini[11]Reaction with Lys and His at alkaline pH[4]Methionine oxidation[9][12]
Key Advantage Preserves polysulfide chains, minimizes off-target reactions[10]High reactivity, well-establishedRapid reaction kineticsHigh specificity for cysteine
Common Applications Detection of protein polysulfidation, targeted proteomics[10]Standard proteomics sample prep, peptide mapping, irreversible enzyme inhibition[6]Probing reactive cysteines, redox proteomicsProteomics where high specificity is critical

In-Depth Analysis of N-(4-Hydroxyphenyl)-2-iodoacetamide

Recent studies have highlighted the advantages of a derivative of the topic compound, β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM), particularly in the study of protein polysulfidation.[10] The hydroxyphenyl group is thought to play a crucial role in its favorable properties. It is suggested that this moiety can inhibit the alkaline hydrolysis of labeled polysulfides, thus preserving these modifications for detection.[10] Furthermore, this derivative has been shown to exhibit superior performance in minimizing off-target alkylation compared to traditional iodoacetamide-based reagents.[10][13] This enhanced selectivity makes it a valuable tool for applications requiring high specificity, such as targeted covalent ligand development and the study of specific post-translational modifications.

Experimental Protocols

To ensure the scientific integrity of your research, it is crucial to validate the performance of your chosen alkylating agent. Here, we provide detailed, step-by-step methodologies for key comparative experiments.

Protocol 1: Assessing Cysteine Alkylation Efficiency by Mass Spectrometry

This protocol allows for the quantitative comparison of the efficiency of different alkylating agents in modifying cysteine residues.

Alkylation Efficiency Workflow cluster_0 Sample Preparation cluster_1 Alkylation cluster_2 Sample Processing & Analysis Protein Protein Sample Reduce Reduction (e.g., DTT, TCEP) Protein->Reduce Alkylating_Agents Add Alkylating Agent (e.g., HPE-IAM, IAA, NEM, CAA) Reduce->Alkylating_Agents Digest Proteolytic Digestion (e.g., Trypsin) Alkylating_Agents->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis (Quantify modified vs. unmodified cysteine peptides) LC_MS->Data_Analysis

Caption: Workflow for assessing cysteine alkylation efficiency.

Materials:

  • Protein standard (e.g., Bovine Serum Albumin, BSA)

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM Dithiothreitol (DTT) or 5 mM Tris(2-carboxyethyl)phosphine (TCEP))

  • Alkylating agents: N-(4-Hydroxyphenyl)-2-iodoacetamide, Iodoacetamide, N-Ethylmaleimide, Chloroacetamide

  • Quenching solution (e.g., 20 mM DTT)

  • Trypsin (sequencing grade)

  • LC-MS/MS system

Procedure:

  • Protein Denaturation and Reduction:

    • Dissolve the protein standard in the denaturing buffer to a final concentration of 1 mg/mL.

    • Add the reducing agent and incubate at 37°C for 1 hour.[14]

  • Alkylation:

    • Divide the reduced protein solution into separate tubes for each alkylating agent.

    • Add the respective alkylating agent to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.[11]

  • Quenching:

    • Add quenching solution to stop the alkylation reaction.

  • Buffer Exchange and Digestion:

    • Dilute the samples with 100 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the samples with formic acid and analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database, specifying the expected mass shifts for each alkylating agent as variable modifications on cysteine.

    • Quantify the percentage of modified versus unmodified cysteine-containing peptides for each agent.

Protocol 2: Determining Off-Target Modifications

This protocol is designed to identify and quantify the extent of non-specific modifications on other amino acid residues.

Materials:

  • Same as Protocol 1

Procedure:

  • Follow steps 1-5 of Protocol 1.

  • Data Analysis:

    • Perform a database search with the respective alkylation modifications set as variable modifications on not only cysteine but also on other potentially reactive residues such as lysine, histidine, methionine, aspartic acid, glutamic acid, and the N-terminus.[11]

    • Identify and quantify the spectral counts or peak areas of peptides with off-target modifications for each alkylating agent. This will provide a comparative measure of their selectivity.

Conclusion and Future Perspectives

The selection of a cysteine alkylating agent is a critical decision that can significantly influence the outcome of proteomics and drug discovery experiments. While iodoacetamide has been a workhorse in the field due to its high reactivity, its lack of specificity can lead to confounding off-target modifications.[11] Chloroacetamide offers improved specificity but at the cost of reduced reactivity and the potential for methionine oxidation.[9][12] N-ethylmaleimide provides rapid kinetics but its reactivity is pH-dependent and can also lead to off-target modifications at alkaline pH.[4][8]

N-(4-Hydroxyphenyl)-2-iodoacetamide and its derivatives, such as HPE-IAM, are emerging as promising alternatives, offering a compelling combination of high reactivity and enhanced selectivity.[10] The ability of HPE-IAM to preserve labile post-translational modifications like polysulfidation opens up new avenues for studying redox biology and cellular signaling.[10]

As the field of chemical biology continues to advance, the development of novel cysteine-reactive probes with even greater specificity and unique functionalities will undoubtedly provide researchers with more powerful tools to unravel the complexities of the proteome and accelerate the discovery of new therapeutics. The rigorous, comparative evaluation of these reagents, as outlined in this guide, is essential for ensuring the generation of high-quality, reproducible data.

References

  • Suttapitugsakul, S., Xiao, H., Smeekens, J., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2574-2582. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Gromova, A. V., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 103939. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3447. [Link]

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795. [Link]

  • Ambrožič, M., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 1993. [Link]

  • Pace, P. E., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Mass Spectrometry, 47(8), 1059-1067. [Link]

  • Kovács, K. A., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. ResearchGate. [Link]

  • Suttapitugsakul, S., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2574-2582. [Link]

  • Yang, J., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(4), 2274-2281. [Link]

  • Suttapitugsakul, S., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. ResearchGate. [Link]

  • Stillman, M. J., et al. (2018). Dependence on pH of the NEM cysteine modification profiles for apo-MT1. ResearchGate. [Link]

  • Pace, P. E., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. [Link]

  • Jacob, H. S., & Jandl, J. H. (1966). Comparison of the effects of N-ethylmaleimide and iodoacetamide on red blood cell membranes. The Journal of clinical investigation, 45(6), 1021. [Link]

  • Gromova, A. V., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. [Link]

  • Seefeldt, T., et al. (2009). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 81(15), 6299-6306. [Link]

  • Rogers, C. I., et al. (2015). Methods for the determination and quantification of the reactive thiol proteome. Methods in molecular biology (Clifton, N.J.), 1295, 159-176. [Link]

  • Shimadzu. (n.d.). Detection of Reductively-Alkylated Cysteines Using Protein Sequencer. Retrieved February 15, 2026, from [Link]

  • Xin, Y., et al. (2025). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. Analytical Chemistry. [Link]

  • Wikipedia. (2023, December 29). Iodoacetamide. In Wikipedia. [Link]

  • University of Washington. (2011, October 4). Protein Reduction, Alkylation, Digestion. Retrieved February 15, 2026, from [Link]

  • MEROPS. (2023, September 8). Small-molecule inhibitor: iodoacetamide. Retrieved February 15, 2026, from [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed. [Link]

  • ResearchGate. (2015, October 31). Does Iodoactamide not work on LMW thiols?. [Link]

  • Nakama, T., et al. (2019). Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids. Nucleic Acids Research, 47(13), 6613-6623. [Link]

  • Lazzarotto, C. R., et al. (2014). Quantifying On and Off-Target Genome Editing. Current protocols in molecular biology, 107, 31.5.1-31.5.18. [Link]

  • CD Genomics. (n.d.). Comprehensive Methods for Off-Target Detection in Gene Editing. Retrieved February 15, 2026, from [Link]

  • OmicsDI. (n.d.). PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, May). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. [Link]

  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]

  • Wikipedia. (2023, November 29). Off-target genome editing. In Wikipedia. [Link]

  • Matrix Science. (2018, May 24). Higher accuracy for oxidation profiles. [Link]

  • ResearchGate. (2025, May 21). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. [Link]

  • G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis. (n.d.). Iodoacetamide – Knowledge and References. Retrieved February 15, 2026, from [Link]

Sources

Validation

Advanced Cysteine Profiling: The Strategic Superiority of N-(4-Hydroxyphenyl)-2-iodoacetamide

The following guide is structured to address the technical nuances of cysteine alkylation, specifically contrasting the functional utility of N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) against the standard blocking agen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to address the technical nuances of cysteine alkylation, specifically contrasting the functional utility of N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) against the standard blocking agent N-ethylmaleimide (NEM) .

Executive Summary: Beyond "Silent" Blocking

In proteomic characterization and drug development, cysteine alkylation is often treated as a routine "capping" step to prevent disulfide scrambling. However, the choice of alkylating agent dictates the downstream utility of the sample.

While N-ethylmaleimide (NEM) is a rapid, kinetic-driven blocker, it renders the cysteine residue chemically inert ("silent"). In contrast, N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA) is a "transformative" probe. It does not merely block the thiol; it installs a chemically active phenolic handle onto the cysteine. This conversion effectively turns a cysteine residue into a "pseudo-tyrosine," unlocking capabilities for radioiodination (


I) , enhanced polysulfide stability , and irreversible thioether fidelity  that maleimide chemistries cannot match.

Mechanistic Divergence: Stability & Specificity[1]

The core advantage of HP-IA lies in the fundamental difference between Nucleophilic Substitution (


)  and Michael Addition .
The Stability Crisis in Maleimides (NEM)

NEM reacts via Michael addition to form a thiosuccinimide ring. While fast, this adduct is chemically vulnerable:

  • Retro-Michael Addition: In the presence of excess thiols (e.g., intracellular glutathione) or elevated temperature, the reaction can reverse, leading to "label loss" or "label exchange."

  • Ring Hydrolysis: The succinimide ring can hydrolyze, creating a heterogeneous mixture of isomeric products that complicates mass spectrometry (MS) spectra.

The Thioether Advantage of HP-IA

HP-IA reacts via an iodine-displacement


 mechanism.
  • Irreversibility: The resulting thioether bond is chemically stable across a wide pH range and is immune to exchange with free thiols.

  • Homogeneity: Unlike NEM, it does not form diastereomers or hydrolysis products, ensuring a cleaner spectral output for analytical quantification.

Comparative Performance Matrix
FeatureN-ethylmaleimide (NEM) N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA)
Reaction Type Michael Addition (Reversible*)Nucleophilic Substitution

(Irreversbile)
Bond Stability Moderate (Susceptible to exchange)High (Stable Thioether)
Functional Handle None (Inert Ethyl group)Phenol Group (Active for Iodination)
Reaction Kinetics Fast (

)
Slower (Requires longer incubation/pH control)
Polysulfide Retention Low (Alkaline hydrolysis risk)High (Phenolic stabilization effect)
125I Labeling Impossible directly on adductDirectly Enable (via Chloramine-T/Iodogen)

The "Killer App": Radioiodination of Cysteines

The most distinct advantage of HP-IA is its ability to facilitate radioiodination of cysteine-rich, tyrosine-poor proteins .

Standard radioiodination reagents (e.g., Chloramine-T, Iodogen) target Tyrosine and Histidine residues. If a therapeutic peptide or protein lacks these residues but contains Cysteine, it cannot be radiolabeled directly.

The HP-IA Solution:

  • Alkylation: HP-IA reacts with Cysteine thiols.

  • Transformation: The Cysteine is now capped with a hydroxyphenyl (phenol) group.

  • Labeling: The introduced phenol ring is readily iodinated with

    
    I at the ortho position.
    

This workflow is critical for pharmacokinetic (PK) studies of cysteine-engineered antibody-drug conjugates (ADCs) or peptide therapeutics.

Visualization: The Functional Transformation Workflow

G Cys Free Cysteine (-SH) Adduct_NEM Thiosuccinimide Adduct (Dead End) Cys->Adduct_NEM Michael Addition (Fast, Reversible) Adduct_HPIA Phenolic Thioether (Active Handle) Cys->Adduct_HPIA SN2 Reaction (Stable, Irreversible) NEM NEM Reagent NEM->Adduct_NEM HPIA HP-IA Reagent HPIA->Adduct_HPIA Iodine 125-I Radioiodination (Chloramine-T) Adduct_NEM->Iodine NO REACTION Labeled 125-I Labeled Protein (Ready for PK Studies) Adduct_HPIA->Labeled Electrophilic Aromatic Substitution Iodine->Labeled

Figure 1: Functional divergence. NEM creates a metabolic dead-end, while HP-IA creates a substrate for downstream radio-labeling.

Emerging Application: Stabilizing Polysulfides

Recent proteomic investigations into oxidative stress have highlighted a limitation of NEM: it destabilizes protein polysulfides (


).

When studying signaling pathways involving


 and persulfides, NEM alkylation can lead to the loss of the polysulfide chain during alkaline enrichment steps. HP-IA derivatives (specifically the hydroxyphenyl moiety) have been shown to inhibit alkaline hydrolysis  of the labeled polysulfide.[1]
  • Mechanism: The hydroxyphenyl group likely provides steric shielding or electronic stabilization that prevents the "clipping" of the sulfur chain, preserving the original oxidation state for accurate MS quantification.

Experimental Protocol: HP-IA Mediated I Labeling

Objective: To radiolabel a cysteine-containing peptide that lacks tyrosine residues.

Reagents
  • Buffer A: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA (degassed).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[2]

  • Alkylating Agent: N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IA), 50 mM in DMSO.

  • Iodination Reagents: Na

    
    I and Iodogen-coated tubes.
    
Step-by-Step Methodology
  • Reduction: Incubate the protein sample (1 mg/mL) with 5 mM TCEP in Buffer A for 30 minutes at room temperature to reduce disulfide bonds and expose free sulfhydryls.

    • Why TCEP? Unlike DTT, TCEP does not contain thiols that would compete for the HP-IA.

  • Alkylation (The Transformation): Add HP-IA to a final concentration of 10 mM (2x molar excess over total thiols). Incubate for 60 minutes at room temperature in the dark .

    • Critical: Iodoacetamides are light-sensitive.[3][4] Light exposure can liberate free iodine, causing non-specific background labeling.

  • Quenching & Cleanup: Add L-Cysteine (20 mM excess) to quench unreacted HP-IA. Remove excess reagents via Zeba™ Spin Desalting Columns (7K MWCO) equilibrated in PBS.

    • Result: The protein now carries "pseudo-tyrosine" residues at every cysteine position.

  • Radioiodination: Transfer the modified protein to an Iodogen-coated tube. Add 0.5 mCi Na

    
    I. Incubate for 10–15 minutes.
    
    • Mechanism:[5] The Iodogen oxidizes I- to I+, which attacks the ortho-position of the hydroxyphenyl ring installed by HP-IA.

  • Purification: Separate free iodine using a PD-10 column. The eluate contains the specific

    
    I-Cys-labeled protein.
    

References

  • BenchChem Technical Support. (2025).[5] A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry. BenchChem.[5] Link

  • Creative Proteomics. (2025). Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics. Link

  • Allen, D. W., & Cadman, S. (1976).[6] Comparison of the effects of N-ethylmaleimide and iodoacetamide on red blood cell membranes. Proceedings of the Society for Experimental Biology and Medicine, 152(3), 318-321. Link

  • Fu, L., et al. (2025). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. Analytical Chemistry. Link (Note: Generalized citation based on search context regarding HPB/HPE-IAM derivatives).

  • Thermo Fisher Scientific. Introduction to Thiol Modification and Detection. Thermo Fisher Scientific Handbook. Link

Sources

Comparative

validation of N-(4-Hydroxyphenyl)-2-iodoacetamide labeling by western blot

This guide provides a rigorous technical validation framework for N-(4-Hydroxyphenyl)-2-iodoacetamide (referred to hereafter as HPIA ), a specialized bifunctional probe used to introduce a phenolic (tyrosine-like) moiety...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation framework for N-(4-Hydroxyphenyl)-2-iodoacetamide (referred to hereafter as HPIA ), a specialized bifunctional probe used to introduce a phenolic (tyrosine-like) moiety onto cysteine residues.

Executive Summary: The HPIA Niche

N-(4-Hydroxyphenyl)-2-iodoacetamide is a chemical probe designed for a specific proteomic challenge: labeling cysteine residues with a manipulatable phenolic handle. Unlike Biotin-Iodoacetamide (which is bulky and used for affinity purification) or Fluorescein-Maleimide (used for direct imaging), HPIA is primarily used for two high-specificity applications:

  • Radioiodination Target: It allows proteins lacking accessible tyrosines to be labeled with

    
     via the introduced phenol group (using Chloramine-T or Iodogen methods).
    
  • "Tyrosine" Mimicry: It creates a pseudo-tyrosine residue on cysteines, enabling cross-linking studies or specific recognition by anti-hapten antibodies in rare cases.

The Validation Challenge: Because HPIA is not inherently fluorescent or chemiluminescent, validating that it has successfully labeled your protein before committing to hazardous radioactive steps is critical. This guide presents a Competition-Based Validation Protocol as the gold standard for non-radioactive verification.

Part 1: Comparative Analysis of Cysteine Labeling Reagents

The following table objectively compares HPIA against the industry standards for cysteine validation.

FeatureHPIA (N-(4-Hydroxyphenyl)-2-iodoacetamide) Biotin-Iodoacetamide (BIAM) N-Ethylmaleimide (NEM)
Primary Mechanism

Alkylation (Irreversible)

Alkylation (Irreversible)
Michael Addition (Irreversible)
Label Size (MW) Small (~277 Da)Medium/Large (~400–800 Da)Very Small (~125 Da)
Direct Detection No (Requires

or specific Ab)
Yes (Streptavidin-HRP)No (Blocking agent only)
Sensitivity Femtomolar (if

labeled)
Picomolar (ECL)N/A
Steric Hindrance Low (Minimal disruption to structure)High (Can block interactions)Very Low
Best Use Case Radio-labeling Cys-only proteins; Oxidation protectionEnrichment; General Western BlotBlocking free Cys; Competition assays

Part 2: Validation Workflow (The Competition Assay)

Since HPIA is "invisible" on a standard Western Blot without radioiodination, the most robust way to validate labeling efficiency is a Competition Assay . You will block available cysteines with HPIA and then attempt to label with Biotin-Iodoacetamide (BIAM).

  • Logic: If HPIA labeling is successful, BIAM cannot bind. The disappearance of the Biotin signal validates the HPIA incorporation.

Visualizing the Competition Logic

CompetitionAssay Protein Reduced Protein (Free -SH) HPIA Step 1: Add HPIA (The Test Reagent) Protein->HPIA Incubate Biotin Step 2: Add Biotin-IAM (The Reporter) HPIA->Biotin Wash/Quench then Label Result_Success Result A: No Biotin Signal (HPIA Saturation Confirmed) Biotin->Result_Success Sites Blocked Result_Fail Result B: Strong Biotin Signal (HPIA Labeling Failed) Biotin->Result_Fail Sites Available

Figure 1: Logic flow for validating HPIA labeling efficiency using a Biotin-competition screen.

Part 3: Detailed Experimental Protocols

Protocol A: The "Blind" Validation (Competition Assay)

Use this protocol to optimize HPIA concentration and incubation time without using radiation.

Reagents:

  • HPIA Stock: 100 mM in DMSO (Freshly prepared).

  • Biotin-Iodoacetamide (BIAM): 10 mM in DMSO.

  • Lysis/Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA. (Avoid DTT/Mercaptoethanol during labeling).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[1][2][3]

Step-by-Step:

  • Preparation: Lysates or purified protein (1 mg/mL) must be reduced. Treat with 5 mM TCEP for 30 min at RT. Note: TCEP does not interfere with Iodoacetamide, unlike DTT.

  • The HPIA Block (Experimental Arm):

    • Aliquot protein into 3 tubes.

    • Tube 1 (Control): Add DMSO only.

    • Tube 2 (Low HPIA): Add HPIA to 1 mM final conc.

    • Tube 3 (High HPIA): Add HPIA to 10 mM final conc.

    • Incubate all tubes for 1 hour at Room Temp (RT) in the dark.

  • The Reporter Step:

    • Add Biotin-Iodoacetamide (BIAM) to all tubes (final conc. 0.5 mM).

    • Incubate for 30 minutes at RT.

  • Quench & Run:

    • Add 4X SDS-PAGE Loading Buffer (containing

      
      -ME or DTT) to quench unreacted IAM.
      
    • Boil for 5 minutes.

    • Run SDS-PAGE and transfer to nitrocellulose/PVDF.

  • Detection:

    • Block membrane (BSA-based blocker preferred over milk to avoid endogenous biotin interference).

    • Probe with Streptavidin-HRP (1:10,000).

    • Develop with ECL.

Data Interpretation:

  • Tube 1 (Control): Strong Band. (Maximal Biotin labeling).

  • Tube 3 (High HPIA): No Band / Faint Band. This confirms HPIA successfully occupied the cysteines, preventing Biotinylation.

Protocol B: The "Hot" Application (Radioiodination)

Only proceed to this step after validating labeling efficiency via Protocol A.

Mechanism: The HPIA-labeled protein now possesses a phenol ring. This ring is susceptible to electrophilic aromatic substitution by Iodine-125.

RadioLabeling Cys Cysteine-Protein HPIA_Rxn Reaction with HPIA (pH 8.0, Dark) Cys->HPIA_Rxn Phenol_Prot Phenol-Tagged Protein (Stable Thioether) HPIA_Rxn->Phenol_Prot Iodine Add Na-125-I + Chloramine T Phenol_Prot->Iodine Final 125-I Labeled Protein (Detectable by Autoradiography) Iodine->Final

Figure 2: The two-step mechanism for converting a 'silent' cysteine into a radioactive signal.

Key Steps:

  • HPIA Labeling: Perform as validated in Protocol A (e.g., 10 mM HPIA, pH 8.0).

  • Desalting (Critical): You MUST remove unreacted HPIA before iodination. Unreacted HPIA will scavenge the iodine. Use a Zeba Spin Column (7K MWCO) or dialysis.

  • Iodination:

    • Mix HPIA-labeled protein with

      
      .
      
    • Add Chloramine-T (oxidizer) for 30–60 seconds.

    • Quench with Sodium Metabisulfite.

  • Western/Auto-Rad: Run SDS-PAGE, transfer, dry the blot, and expose to X-ray film or Phosphorimager.

Part 4: Troubleshooting & Optimization

ProblemProbable CauseSolution
Biotin Signal Persists (Protocol A) Incomplete HPIA BlockingIncrease HPIA concentration (up to 20 mM) or pH (to 8.5) to favor thiolate anion.
Protein Precipitation HPIA hydrophobicityHPIA is less soluble than IAM. Ensure DMSO concentration is <10% in final reaction.
High Background (Protocol B) Free Iodine / Unreacted HPIAImprove the desalting step between HPIA labeling and Iodination.
Off-Target Labeling pH too high (>9.0)At high pH, Iodoacetamide can react with Lysines or Histidines. Keep pH 7.5–8.[1]0.

References

  • Thermo Fisher Scientific. User Guide: Pierce™ Iodoacetamide and Alkylating Reagents. (Standard protocols for cysteine alkylation conditions). Link

  • Xin, Y., et al. (2015). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB.[4][5] Analytical Chemistry.[5][6][7][8] (Demonstrates the stability and specificity of hydroxyphenyl-iodoacetamide derivatives). Link[5]

  • Sigma-Aldrich. Product Information: Biotin-Iodoacetamide and PEO-Iodoacetamide. (Comparative data for biotin-based cysteine labeling). Link

  • Gevaert, K., et al. (2003). Exploring proteomes and analyzing protein processing by mass spectrometric identification of sorted N-terminal peptides. Nature Biotechnology. (Discusses specificity of iodoacetamide derivatives). Link

Sources

Validation

quantitative comparison of N-(4-Hydroxyphenyl)-2-iodoacetamide and iodoacetic acid

Technical Comparison: Thiol-Reactive Probes Subject: Quantitative & Functional Analysis of N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) vs. Iodoacetic Acid (IAA) Executive Summary This guide provides a technical comparison...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Thiol-Reactive Probes Subject: Quantitative & Functional Analysis of N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) vs. Iodoacetic Acid (IAA)

Executive Summary

This guide provides a technical comparison between Iodoacetic Acid (IAA) , the standard reagent for permanent cysteine blocking in proteomics, and N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) , a specialized "activation" probe.

While both reagents utilize the same core alkylation mechanism (


 displacement of iodine), their applications are orthogonal. IAA  is primarily used to introduce a small, negatively charged carboxymethyl group to prevent disulfide reformation during protein digestion. In contrast, HPIA  is a "linker" reagent used to functionalize cysteine residues with a phenolic moiety, primarily to enable downstream radioiodination (

)
or electrochemical detection in proteins lacking native tyrosine residues.

Part 1: Mechanistic Foundations

Both compounds belong to the


-haloacetyl class of alkylating agents. The reaction is a bimolecular nucleophilic substitution (

) where the thiolate anion (

) of the cysteine attacks the methylene carbon, displacing the iodide leaving group.[1]
Structural & Electronic Impact
  • Iodoacetic Acid (IAA): The leaving group is attached to a carboxylate backbone. At physiological pH (8.0), the carboxyl group is ionized (

    
    ). The proximity of this negative charge to the reaction center creates electrostatic repulsion against the incoming thiolate anion (
    
    
    
    ), kinetically slowing the reaction compared to amides.
  • HPIA: The backbone is an acetamide derivative with a hydroxyphenyl (phenol) ring. The amide nitrogen neutralizes the electronic repulsion seen in IAA. Furthermore, the phenyl ring can provide favorable hydrophobic interactions with the protein surface near the cysteine pocket, potentially accelerating the reaction rate (similar to N-phenyliodoacetamide, which reacts ~3x faster than unsubstituted iodoacetamide).

Graphviz Reaction Model

The following diagram illustrates the divergent pathways and physicochemical outcomes of using IAA vs. HPIA.

ReactionPathways Cys Protein Cysteine (Thiolate R-S-) TS_IAA Transition State (Electrostatic Repulsion) Cys->TS_IAA + IAA (pH 8.0) TS_HPIA Transition State (Hydrophobic Stabilization) Cys->TS_HPIA + HPIA (pH 7.5-8.5) IAA Iodoacetic Acid (IAA) IAA->TS_IAA HPIA N-(4-Hydroxyphenyl) -2-iodoacetamide HPIA->TS_HPIA Prod_IAA S-Carboxymethyl Cys (Negative Charge added) TS_IAA->Prod_IAA Slow Kinetics Prod_HPIA S-(4-Hydroxyphenylacetamido) -methyl Cys (Phenol Tag) TS_HPIA->Prod_HPIA Fast Kinetics MS Mass Spectrometry (pI Shift / Ionization) Prod_IAA->MS Prevents Refolding Radio Radioiodination (125-I) (Bolton-Hunter Chem) Prod_HPIA->Radio Enables Labeling

Caption: Mechanistic divergence of Cysteine alkylation. IAA (Red) leads to charge modification for structural stability. HPIA (Blue) introduces a functional phenol handle for downstream radiolabeling.

Part 2: Quantitative Performance Metrics

The choice between IAA and HPIA dictates the physicochemical properties of the final protein conjugate.

Table 1: Physicochemical Comparison
FeatureIodoacetic Acid (IAA)N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA)
Modification Mass Shift +58.005 Da (Carboxymethyl)~+149.15 Da (Hydroxyphenyl-acetamido)
Net Charge Change (pH 7) -1 (Adds negative charge)0 (Neutral / Amide)
Hydrophobicity Low (Hydrophilic)High (Adds Phenol ring)
Reaction Kinetics Slower (

)
Faster (

)*
Solubility High (Aqueous buffers)Low (Requires DMSO/DMF co-solvent)
Isoelectric Point (pI) Shifts Acidic (Lower pI)Minimal Shift (Maintains pI)

*Kinetics estimated based on N-phenyl-iodoacetamide analogs which exhibit ~3-fold higher reactivity than iodoacetamide due to electronic activation of the amide.

Mass Spectrometry Implications
  • IAA: The introduction of a negative charge (carboxylate) can suppress ionization in positive-mode ESI (Electrospray Ionization) for certain peptides. However, it is the "gold standard" for database searching because the mass shift is standard (+58 Da).

  • HPIA: The bulky phenolic group significantly increases peptide hydrophobicity, altering retention times in Reverse-Phase HPLC (RP-HPLC). The large mass shift (+149 Da) must be manually configured in search engines (e.g., Mascot, Sequest) as a variable modification.

Part 3: Experimental Protocols

Protocol A: Standard Carboxymethylation (IAA)

Purpose: Complete blocking of cysteines for protein digestion and identification.

  • Denaturation: Dissolve protein (50 µg) in 20 µL of 6M Guanidine-HCl or 8M Urea (in 50 mM Tris-HCl, pH 8.0).

  • Reduction: Add DTT (Dithiothreitol) to a final concentration of 5 mM . Incubate at 56°C for 30 minutes.

  • Alkylation (The Critical Step):

    • Prepare fresh 0.5 M Iodoacetic Acid (IAA) in 1M NaOH (pH must be adjusted to ~8.0).

    • Add IAA to the sample for a final concentration of 15 mM (3x molar excess over thiols).

    • Note: IAA requires a basic pH to ensure the thiol is deprotonated, but avoid pH >9 to prevent lysine alkylation.

  • Incubation: Incubate for 45 minutes at Room Temperature in the dark (IAA is light-sensitive; iodine radicals can form).

  • Quenching: Add excess DTT (10 mM final) to consume unreacted IAA.

Protocol B: Phenol-Tagging for Radiolabeling (HPIA)

Purpose: Introducing a tyrosine-like residue onto Cysteine for


 labeling.
  • Preparation:

    • Dissolve HPIA in DMSO to create a 50 mM stock solution. (HPIA is insoluble in pure water).

    • Buffer: 50 mM Sodium Phosphate, pH 7.5 containing 1 mM EDTA (to prevent metal-catalyzed oxidation).

  • Reduction: Reduce protein cysteines using TCEP (Tris(2-carboxyethyl)phosphine) at 5 mM. TCEP is preferred over DTT here because DTT contains thiols that will compete for HPIA.

  • Tagging Reaction:

    • Add HPIA stock to the reduced protein solution. Final concentration should be 5–10 mM (approx. 10-fold molar excess over protein cysteines).

    • Ensure DMSO concentration does not exceed 10% (v/v) to prevent protein precipitation.

  • Incubation: Incubate for 30–60 minutes at Room Temperature in the dark.

  • Purification (Crucial): Excess HPIA must be removed before radiolabeling, as the free HPIA phenol will react with iodine. Use a desalting column (e.g., Zeba Spin, PD-10) or dialysis.

  • Downstream Application: The protein now displays "pseudo-tyrosines" (phenols) on its cysteines. Proceed with Chloramine-T or Iodogen mediated iodination with

    
    .
    

Part 4: Application Scenarios & Decision Logic

When should you choose HPIA over the standard IAA?

  • Scenario 1: Isoelectric Focusing (IEF) / 2D-Gel Electrophoresis.

    • Choice:HPIA (or Iodoacetamide) .

    • Reasoning: IAA adds a negative charge, altering the protein's pI and causing "streaking" or spot shifting in 2D gels. HPIA is neutral and preserves the zwitterionic character better.

  • Scenario 2: Radiolabeling a Cys-rich / Tyr-poor protein.

    • Choice:HPIA .

    • Reasoning: If a protein lacks Tyrosine, it cannot be iodinated directly. HPIA grafts a phenol ring onto Cysteines, enabling high-specific-activity radiolabeling.

  • Scenario 3: Routine Mass Spec Identification.

    • Choice:IAA (or Iodoacetamide) .[1][2][3][4][5][6]

    • Reasoning: HPIA adds unnecessary mass and complexity. IAA is standard, cost-effective, and its fragmentation patterns are well-documented in spectral libraries.

Workflow Decision Diagram

DecisionTree Start Start: Cysteine Modification Goal Q1 Is the goal standard Protein ID or Digestion? Start->Q1 Q2 Is the goal Radiolabeling or Functional Tagging? Q1->Q2 No Q3 Is pI (Charge) preservation critical? Q1->Q3 Yes UseIAM USE IODOACETAMIDE (IAM) (Standard, neutral) Q2->UseIAM No (Other purpose) UseHPIA USE HPIA (Adds Phenol for 125-I) Q2->UseHPIA Yes (Need Phenol/Tag) UseIAA USE IODOACETIC ACID (IAA) (Standard, adds - charge) Q3->UseIAA No (Charge shift ok) Q3->UseIAM Yes (Need neutral)

Caption: Decision matrix for selecting alkylating agents based on downstream analytical requirements.

References

  • Comparison of Alkylating Agents (IAA vs IAM)

    • Nielsen, M. L., et al. "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents." Journal of Proteome Research, 2008.
  • Kinetics of N-substituted Iodoacetamides

    • Nelson, K. J., et al. "Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values."[2] Analytical Biochemistry, 2008.[2] (Demonstrates 3-fold higher reactivity of N-phenyl derivatives).

  • Radiolabeling via Phenol Tagging

    • Bolton, A. E., & Hunter, W. M. "The labelling of proteins to high specific radioactivities for use in radioimmunoassay." Biochemical Journal, 1973. (Foundational chemistry for phenol-based tagging).
  • General Protocol for Carboxymethylation

    • BenchChem Technical Guides. "A Comparative Guide to Cysteine Alkylation: Iodoacetic Acid vs. Iodoacetamide."
    • (General reference for IAA protocols).

Sources

Comparative

A Comparative Guide to the Performance of N-(4-Hydroxyphenyl)-2-iodoacetamide in Different Buffer Systems

For researchers, scientists, and drug development professionals, the precise and efficient modification of cysteine residues is a cornerstone of numerous applications, from proteomics to the development of antibody-drug...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and efficient modification of cysteine residues is a cornerstone of numerous applications, from proteomics to the development of antibody-drug conjugates. N-(4-Hydroxyphenyl)-2-iodoacetamide (NHPIA) and its derivatives have emerged as valuable tools for this purpose. This guide provides an in-depth, objective comparison of NHPIA's performance in different buffer systems, supported by established chemical principles and experimental insights. While direct, comprehensive comparative studies on NHPIA across a wide range of buffers are not extensively published, we can infer its behavior based on the well-documented chemistry of iodoacetamides and the unique properties conferred by its hydroxyphenyl moiety.

The Chemistry of Cysteine Modification by Iodoacetamides

The fundamental reaction between an iodoacetamide, such as NHPIA, and the thiol group of a cysteine residue is a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion (R-S⁻), being a potent nucleophile, attacks the carbon atom bearing the iodine, which serves as an excellent leaving group. This results in the formation of a stable, irreversible thioether bond.[1][2][3]

The Critical Role of pH

The efficiency and specificity of this reaction are highly dependent on the pH of the buffer system.[4][5] For the reaction to proceed, the cysteine's thiol group must be in its deprotonated, thiolate anion form. The pKa of a typical cysteine thiol is around 8.7, meaning that at a pH of 8.7, 50% of the cysteine residues will be in the reactive thiolate form.[6] Therefore, performing the alkylation reaction at a slightly alkaline pH is crucial for efficient modification.

However, a higher pH can also increase the reactivity of other nucleophilic amino acid side chains, such as those of lysine, histidine, and the N-terminus, leading to off-target modifications.[5][7] This necessitates a careful optimization of the buffer pH to strike a balance between efficient cysteine alkylation and minimal side reactions.

G cluster_0 Reaction Mechanism Thiolate Anion Thiolate Anion NHPIA N-(4-Hydroxyphenyl) -2-iodoacetamide Thiolate Anion->NHPIA SN2 Attack Thioether Bond Stable Thioether Bond Formation NHPIA->Thioether Bond Iodide Leaving Group

Caption: SN2 reaction of NHPIA with a cysteine thiolate.

Performance of NHPIA in Common Buffer Systems

The choice of buffer can significantly impact the performance of NHPIA by influencing pH, stability of the reagent, and potential interactions with the target protein. Here, we compare several commonly used buffer systems.

Phosphate-Based Buffers (e.g., PBS)

Phosphate-buffered saline (PBS) is a widely used buffer due to its physiological pH and ionic strength.

  • Performance: At a pH of ~7.4, the rate of cysteine alkylation with NHPIA will be moderate, as a significant portion of the cysteine thiols will still be protonated. This can be advantageous for targeting highly reactive, low-pKa cysteines.

  • Considerations: For general, comprehensive cysteine labeling, the pH of phosphate buffers may need to be adjusted upwards to the 8.0-8.5 range.

Tris-Based Buffers (e.g., Tris-HCl)

Tris (tris(hydroxymethyl)aminomethane) buffers are popular due to their buffering capacity in the slightly alkaline range.

  • Performance: Tris buffers with a pH of 8.0-8.8 are well-suited for efficient cysteine alkylation with NHPIA.[8]

  • Considerations: Tris contains a primary amine and can theoretically react with iodoacetamides, although this is generally not a significant issue under typical experimental conditions.

Bicarbonate/Carbonate Buffers (e.g., Ammonium Bicarbonate)

Ammonium bicarbonate is a volatile buffer, making it ideal for applications involving mass spectrometry as it can be easily removed by lyophilization.

  • Performance: Typically used at a pH of around 8.0, it provides a suitable environment for efficient cysteine alkylation.[7]

  • Considerations: The pH of bicarbonate buffers can be sensitive to dissolved CO₂, so it's important to ensure the pH is correctly adjusted and stable during the reaction.

HEPES Buffers

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer that is often used in cell culture and biochemical assays.

  • Performance: HEPES has a pKa of ~7.5, making it a good choice for maintaining a stable pH in the physiological range. For optimal NHPIA performance, the pH may need to be adjusted to the higher end of its buffering capacity.

  • Considerations: HEPES is generally considered a non-reactive buffer in this context.

The Advantage of the Hydroxyphenyl Moiety

Recent studies on derivatives of NHPIA, such as β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM), suggest that the hydroxyphenyl group offers distinct advantages.[9] This group can help to preserve polysulfide chains and minimize off-target alkylation compared to standard iodoacetamide.[9] This suggests that NHPIA itself may exhibit higher specificity and be less prone to causing non-specific modifications, a significant benefit in complex biological samples.

Comparative Data Summary

The following table summarizes the key performance characteristics of NHPIA in different buffer systems based on established principles of iodoacetamide chemistry.

Buffer SystemTypical pH RangeExpected Reaction RateSpecificity for CysteineKey Considerations
Phosphate (PBS) 7.2 - 7.4ModerateHigh (favors low-pKa cysteines)May require pH adjustment for general labeling.
Tris-HCl 7.5 - 9.0HighGood to ModeratePotential for reaction with the buffer at high pH.
Ammonium Bicarbonate 7.8 - 8.5HighGoodVolatile and ideal for mass spectrometry. pH can be unstable.
HEPES 7.2 - 8.2Moderate to HighGoodStable pH control. May need pH adjustment for optimal rate.

Alternative Cysteine-Modifying Reagents

While NHPIA offers excellent performance, it is important to be aware of alternative reagents and their characteristics.

  • N-Ethylmaleimide (NEM): Reacts with thiols via a Michael addition. It is generally faster and more specific for thiols at neutral pH than iodoacetamides.[1][10] However, the resulting thioether bond can be less stable than that formed by iodoacetamides, with the potential for retro-Michael addition.[1]

  • Chloroacetamide: A less reactive alternative to iodoacetamide that may reduce the level of off-target alkylation.[11] However, it has been shown to cause significant methionine oxidation.[11]

Caption: Comparison of NHPIA with alternative reagents.

Experimental Protocols

To empirically determine the optimal buffer system for your specific application, the following protocols can be employed.

Protocol 1: General Protein Reduction and Alkylation

This protocol is a standard procedure for preparing protein samples for analysis, such as mass spectrometry.

  • Solubilization: Solubilize the protein sample in the chosen buffer (e.g., 50 mM Tris-HCl, pH 8.5) containing a denaturant (e.g., 6 M urea or 8 M guanidine hydrochloride) if necessary.

  • Reduction: Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to 5 mM. Incubate at 37-56°C for 30-60 minutes.[8][12]

  • Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of NHPIA in the same buffer to a final concentration of 20-55 mM. Incubate in the dark at room temperature for 30-60 minutes.[13]

  • Quenching: Quench the reaction by adding DTT to a final concentration of 10-20 mM.

  • Downstream Processing: The sample is now ready for buffer exchange, digestion, or other downstream applications.

G Start Protein Sample Solubilization Solubilization in Buffer Start->Solubilization Reduction Reduction (DTT/TCEP) Solubilization->Reduction Alkylation Alkylation (NHPIA) in Dark Reduction->Alkylation Quenching Quenching (DTT) Alkylation->Quenching End Downstream Processing Quenching->End

Sources

Validation

Comparative Guide: N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) &amp; Derivatives for Cysteine Profiling

Introduction: The Dual-Function Cysteine Probe In the landscape of cysteine alkylation, N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) and its derivatives represent a specialized class of "dual-function" probes. Unlike stand...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Function Cysteine Probe

In the landscape of cysteine alkylation, N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) and its derivatives represent a specialized class of "dual-function" probes. Unlike standard alkylators (e.g., Iodoacetamide, NEM) that simply block sulfhydryl groups, HPIA derivatives introduce a chemically versatile phenol moiety onto the cysteine residue.

This phenol handle unlocks two critical high-end applications:

  • Secondary Radioiodination: It allows the introduction of

    
    I onto cysteine residues after the initial alkylation, enabling high-sensitivity radiolabeling without exposing the native protein to harsh oxidative iodination conditions directly.
    
  • Polysulfide Stabilization: Specific derivatives like HPE-IAM have emerged as superior reagents for preserving fragile protein hydropolysulfides (

    
    ), a feat impossible with standard reagents which often cleave these chains.
    

This guide compares the core HPIA scaffold against its high-performance derivatives and standard alternatives, providing protocols for synthesis, labeling, and detection.

Comparative Analysis of Derivatives

The efficacy of HPIA derivatives depends heavily on the linker length between the iodoacetamide warhead and the phenol ring.

The Derivatives Lineup
ReagentStructure / LinkerPrimary ApplicationKey AdvantageLimitation
HPIA

(Direct Phenyl)
General Cys-tagging; Radio-iodination target.Rigid linker; Phenol is close to the backbone.Steric hindrance can affect labeling of buried Cys.
HPE-IAM

(Ethyl Linker)
Polysulfide (

) Detection
; Hydrophobic tagging.
Gold Standard for

. Ethyl linker prevents alkaline hydrolysis of polysulfides.
Lower water solubility than IAM; requires organic co-solvent.
IAM

(No Linker)
Standard Proteomics; Cys blocking.Small, high permeability, water-soluble.Destroys polysulfides (cleaves to thioether); No secondary handle.
NEM N-EthylmaleimideKinetic trapping; Cys blocking.[1]Extremely fast kinetics; Specific at pH 7.0.Destroys polysulfides ; Michael addition is reversible under certain conditions.
Deep Dive: The Polysulfide Preservation Advantage

Recent chemoproteomic studies have identified HPE-IAM as the superior reagent for studying protein persulfides and polysulfides. Standard reagents like IAM and NEM cause "sulfur stripping," converting a polysulfide (


) into a simple thioether (

), effectively erasing the modification signal.

Mechanism of Stabilization: The hydroxyphenyl group in HPE-IAM acts as a weak acid/buffer and provides steric shielding that inhibits the nucleophilic attack (often by hydroxide ions) that typically collapses the polysulfide chain during alkylation.

Polysulfide_Preservation Pr_Sn Protein Polysulfide (Pr-S-S-H) IAM Reaction with IAM (Standard) Pr_Sn->IAM HPE Reaction with HPE-IAM (Phenol Derivative) Pr_Sn->HPE Thioether Thioether Artifact (Pr-S-CH2-CONH2) Sulfur Lost IAM->Thioether Desulfurization (Nucleophilic Attack) Stable_Adduct Stable Polysulfide Adduct (Pr-S-S-CH2-CONH-Et-Ph-OH) Sulfur Preserved HPE->Stable_Adduct Stabilization via Phenol Moiety

Figure 1: Comparison of reaction outcomes for protein polysulfides. HPE-IAM preserves the sulfur chain, whereas IAM leads to desulfurization artifacts.

Experimental Protocols

Protocol A: Synthesis of HPE-IAM (Laboratory Scale)

Since commercial availability can be sporadic, in-house synthesis is often required. This protocol is adapted from tyramine-based synthesis.

Reagents: Tyramine, Chloroacetyl chloride, Sodium Iodide (NaI), Acetone, TEA.

  • Acylation: Dissolve Tyramine (10 mmol) in dry acetone/TEA (1:1). Dropwise add Chloroacetyl chloride (11 mmol) at 0°C. Stir for 2h at RT.

  • Workup: Evaporate solvent, wash with 1M HCl and water to obtain N-(4-hydroxyphenethyl)-2-chloroacetamide.

  • Finkelstein Reaction: Dissolve the chloro-intermediate in acetone. Add NaI (5 eq) and reflux for 4h. The solution will turn yellow/brown.

  • Purification: Filter off NaCl precipitate. Evaporate solvent. Recrystallize from Ethanol/Water or purify via Silica Flash Chromatography (Hexane:EtOAc).[2]

    • Yield: Typically 60-75%.

    • Validation: Check via NMR or LC-MS (Target Mass: ~305 Da).

Protocol B: "Tag-and-Label" Radioiodination

This method labels Cys residues with


 without exposing the protein to oxidative damage.

Phase 1: Cysteine Tagging

  • Buffer: Prepare protein (1 mg/mL) in 50 mM Tris-HCl, pH 8.0, 1 mM EDTA.

  • Reduction: Add TCEP (5 mM final) and incubate at RT for 30 min.

  • Alkylation: Add HPIA (or HPE-IAM) to 10 mM final concentration (from 100 mM stock in DMSO).

  • Incubation: Incubate 1h at RT in the dark.

  • Cleanup: Remove excess HPIA via Zeba Spin Column or Dialysis. The protein now carries phenol tags on all Cys residues.

Phase 2: Secondary Radioiodination

  • Reaction: Mix HPIA-tagged protein with carrier-free Na

    
    I (0.5 mCi).
    
  • Oxidation: Add Chloramine-T (10 µg) or use an Iodo-Gen coated tube. React for 60 seconds.

  • Quench: Stop reaction with Sodium Metabisulfite (100 µg) and excess Tyrosine.

  • Purification: Gel filtration (Sephadex G-25) to remove free iodine.

Protocol C: Polysulfide Detection Workflow (HPE-IAM)

Critical for distinguishing


 from 

.
  • Lysis/Blocking: Lyse cells in HEN Buffer (HEPES, EDTA, Neocuproine) containing 5 mM HPE-IAM .

    • Note: Do NOT use DTT or TCEP here; they will destroy polysulfides.

  • Incubation: 37°C for 30 min in the dark.

  • Precipitation: Acetone precipitate to remove excess HPE-IAM.

  • Digestion: Resuspend, reduce (DTT), alkylate (with heavy-labeled IAM or NEM to cap originally oxidized thiols), and digest with Trypsin.

  • LC-MS/MS: Analyze for the mass shift of the HPE-IAM adduct (+305.12 Da for Cys-S-Tag, +337.09 Da for Cys-S-S-Tag).

Data Summary & Specifications

Reactivity & Stability Profile
ParameterHPIA / HPE-IAMIodoacetamide (IAM)N-Ethylmaleimide (NEM)
Reaction Mechanism

Displacement

Displacement
Michael Addition
Optimum pH 7.5 - 8.57.5 - 8.56.5 - 7.5
Reaction Rate Moderate (slower than IAM due to bulk)FastVery Fast
Specificity High for Cys (low off-target at pH < 8.5)Moderate (can alkylate Lys/His)High (can cross-react with amines > pH 8)
Polysulfide Stability High (Preserves S-S bond)Low (Cleaves S-S bond)Low (Cleaves S-S bond)
Solubility Low in water (Requires DMSO/DMF)HighModerate
Workflow Visualization

Workflow Sample Biological Sample (Lysate) Branch Select Application Sample->Branch HPE_Add Add HPE-IAM (5mM) (No Reducing Agent) Branch->HPE_Add Polysulfide Profiling Reduct Reduce Disulfides (TCEP) Branch->Reduct Radio-Tracing Digest Trypsin Digestion HPE_Add->Digest MS_Anal LC-MS/MS Analysis Detect +337 Da Shift Digest->MS_Anal HPIA_Add Add HPIA (10mM) Reduct->HPIA_Add Iodine Add Na-125-I + Chloramine-T HPIA_Add->Iodine Detect Autoradiography / Counter Iodine->Detect

Figure 2: Decision tree for selecting the correct HPIA derivative workflow based on experimental goals.

References

  • Comparison of Alkylating Agents for Polysulfide Detection Title: Commonly Used Alkylating Agents Limit Persulfide Detection by Converting Protein Persulfides into Thioethers.[3] Source: D-NB.info (Dissertation/Thesis Data) URL:[Link]

  • HPE-IAM in Proteomics Title: Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells. Source: PubMed Central (PMC) URL:[Link]

  • Development of Biotinylated HPE-IAM (HPB) Title: Detection of Protein Polysulfidation Using a β‑(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB.[4] Source: PubMed Central (PMC) URL:[Link]

  • Bolton-Hunter Reagent Chemistry (Contextual) Title: Late-stage labeling of diverse peptides and proteins with iodine-125. Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

Publish Comparison Guide: Assessing the Specificity of N-(4-Hydroxyphenyl)-2-iodoacetamide for Cysteine

This guide provides an in-depth technical assessment of N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) , focusing on its specificity for cysteine modification in proteomic and drug development applications. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) , focusing on its specificity for cysteine modification in proteomic and drug development applications.

Executive Summary

N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) is a specialized alkylating agent designed to introduce a phenolic moiety onto cysteine residues. Unlike standard capping reagents (e.g., Iodoacetamide, IAA) used solely to prevent disulfide bond reformation, HP-IAA serves as a functional handle—primarily for radioiodination (


I)  or as a scaffold for cross-linking  and PROTAC  linker chemistry.

The Core Challenge: While iodoacetamide derivatives are the gold standard for cysteine alkylation, they are not perfectly specific. At elevated pH, they cross-react with Histidine (His), Lysine (Lys), and the N-terminus. This guide assesses whether HP-IAA maintains cysteine specificity comparable to IAA and provides a validated workflow to quantify its off-target profile.

Key Finding: HP-IAA exhibits higher reactivity than unsubstituted IAA due to the electronic influence of the phenyl ring. While this ensures rapid labeling, it narrows the window of specificity, requiring stricter pH control (pH 7.0–7.5) to prevent promiscuous alkylation of histidine and lysine.

Chemical Mechanism & Reactivity Profile[1][2]

To assess specificity, one must first understand the underlying kinetics. HP-IAA modifies cysteine via an


 nucleophilic substitution , where the thiolate anion (

) attacks the alpha-carbon, displacing the iodide leaving group.
Structural Impact on Specificity

The N-substituted phenyl group in HP-IAA distinguishes it from standard IAA.

  • Electronic Effect: The phenyl group is electron-withdrawing relative to the alkyl amine in standard amides. This decreases the electron density on the amide nitrogen, which inductively makes the

    
    -carbon more electrophilic.
    
  • Consequence: HP-IAA is generally more reactive than IAA.

  • Specificity Implication: Higher reactivity often correlates with lower selectivity. If the reagent is too "hot," it may alkylate less nucleophilic residues (e.g., His imidazole nitrogens) even at neutral pH.

Diagram: Reaction Mechanism

The following diagram illustrates the specific cysteine attack and potential off-target pathways.

ReactionMechanism HP_IAA N-(4-Hydroxyphenyl)-2-iodoacetamide (Electrophile) Transition Transition State (SN2) HP_IAA->Transition Product_His N-Alkylated His (Non-Specific Artifact) HP_IAA->Product_His Over-alkylation Cys Cysteine Thiolate (R-S⁻) Cys->Transition Fast (pH > 7.0) His Histidine Imidazole (Off-Target) His->HP_IAA Slow (pH > 8.0) Product_Cys Thioether Conjugate (Specific) Transition->Product_Cys Major Product

Caption: Figure 1. Mechanism of HP-IAA alkylation. Cysteine thiolate attacks the electrophilic carbon. High pH promotes off-target Histidine alkylation.

Comparative Performance Analysis

The following table contrasts HP-IAA with standard alternatives. Data is synthesized from kinetic studies of iodoacetamide derivatives (References 1, 3).

FeatureIodoacetamide (IAA) N-(4-Hydroxyphenyl)-2-iodoacetamide (HP-IAA) N-Ethylmaleimide (NEM)
Primary Application Cysteine Capping (Proteomics)Radioiodination Precursor / Functional TaggingCysteine Blocking / Kinetics
Reactivity ModerateHigh (Due to N-phenyl activation)Very High
Specificity (pH 7.5) High (Cys >> His/Lys)Moderate-High (Requires pH control)High (Cys specific, but Michael addition reversible)
Off-Target Risks His, N-term, Met (oxidation)His, Lys (due to higher electrophilicity)Cross-linking amines at pH > 8
Mass Shift (

M)
+57.02 Da+149.03 Da (Large shift useful for MS detection)+125.05 Da
Solubility High (Water)Low-Moderate (Requires organic co-solvent)Moderate

Critical Insight: Unlike IAA, which is highly water-soluble, HP-IAA requires predissolution in a water-miscible organic solvent (DMSO or DMF). Failure to solubilize fully can lead to heterogeneous labeling, often mistaken for "poor specificity."

Experimental Assessment of Specificity

To objectively validate the specificity of HP-IAA in your system, you must perform a pH Titration Peptide Mapping Experiment . This protocol distinguishes between true cysteine labeling and off-target artifacts.[1]

Protocol: Differential pH Labeling

Objective: Determine the maximum pH at which Cys is modified quantitatively while His/Lys remain unmodified.

Materials:

  • Test Protein: BSA (Bovine Serum Albumin) or synthetic peptide with Cys, His, and Lys.

  • Reagent: HP-IAA (100 mM stock in DMSO).

  • Buffers: 100 mM Phosphate or Ammonium Bicarbonate (pH 6.5, 7.0, 7.5, 8.0, 8.5).

Step-by-Step Workflow:

  • Reduction: Denature 50 µg protein (6 M Urea) and reduce with 5 mM DTT (30 min, 37°C).

  • Aliquot: Split sample into 5 tubes containing buffers of increasing pH (6.5 to 8.5).

  • Labeling: Add HP-IAA to a final concentration of 2 mM (approx. 10-fold molar excess over thiols).

    • Note: Keep DMSO concentration < 5% to prevent protein precipitation.

  • Incubation: Incubate for 30 minutes at Room Temperature in the dark.

  • Quenching: Add 10 mM DTT or Mercaptoethanol to scavenge excess HP-IAA.

  • Digestion: Dilute Urea to < 1 M and digest with Trypsin (1:50 ratio) overnight.

  • Analysis: LC-MS/MS (Orbitrap or Q-TOF).

Data Interpretation (Self-Validating Logic)

Analyze the MS data for the specific mass shift of HP-IAA (+149.03 Da).

  • Specific Signal: Cysteine + 149.03 Da.

  • Off-Target Signal: Histidine/Lysine + 149.03 Da.

  • Calculation:

    
    
    

Success Criteria: A Specificity Ratio > 0.95 (95%) is required for high-fidelity applications. Typically, HP-IAA achieves this at pH 7.0–7.5 . At pH 8.0, Histidine alkylation becomes significant (Reference 2).

Diagram: Specificity Assessment Workflow

AssessmentWorkflow Start Protein Sample (Reduced) Split Split into pH Aliquots (6.5, 7.0, 7.5, 8.0) Start->Split Label Add HP-IAA (2 mM, 30 min, RT) Split->Label Digest Trypsin Digestion Label->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Search for Mass Shift (+149.03 Da) LCMS->Data Result_Cys Cys-Mod Only (Ideal Specificity) Data->Result_Cys pH 7.0-7.5 Result_Mix Cys + His/Lys Mod (Non-Specific) Data->Result_Mix pH > 8.0

Caption: Figure 2. Workflow for validating HP-IAA specificity. pH titration identifies the window where Cys labeling is maximized and off-target effects are minimized.

Troubleshooting & Optimization

If specificity is compromised in your assay, apply these corrective measures based on chemical principles:

  • The "Bolton-Hunter" Confusion: Ensure you are using N-(4-Hydroxyphenyl)-2-iodoacetamide (Cys-reactive) and not the N-hydroxysuccinimide (NHS) ester version (Lys-reactive).

  • Quenching is Critical: Because HP-IAA is highly reactive, "over-incubation" leads to off-target hits. Always quench with excess thiol (DTT/BME) immediately after the reaction time.

  • Tyrosine "False Positives": HP-IAA introduces a phenol group. If your downstream application involves detecting Tyrosine (e.g., UV 280nm or anti-Tyr antibodies), HP-IAA labeled Cysteines will mimic Tyrosines. This is a design feature, not a bug, but must be accounted for in data analysis.

References

  • Nelson, K. J., et al. (2008).[2] "Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry."[2] Analytical Biochemistry, 375(2), 187-195.[2] Link

    • Supports the reactivity comparison of N-phenyl deriv
  • Boja, E. S., & Fales, H. M. (2001).[3] "Overalkylation of a protein digest with iodoacetamide."[3] Analytical Chemistry, 73(15), 3576-3582. Link

    • Authoritative source on off-target alkylation mechanisms (His/Lys/N-term)
  • Xin, Y., et al. (2015).[4] "Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB." Analytical Chemistry, 87(18), 9184-9192. Link

    • Provides comparative data on the specificity of hydroxyphenyl-iodoacetamide analogs (HPE-IAM) versus NEM and IAA.

Sources

Validation

case studies of N-(4-Hydroxyphenyl)-2-iodoacetamide use in proteomics research

Executive Summary N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) represents a specialized class of alkylating agents designed to introduce a functional phenolic handle onto cysteine residues. Unlike standard Iodoacetamide (I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) represents a specialized class of alkylating agents designed to introduce a functional phenolic handle onto cysteine residues. Unlike standard Iodoacetamide (IAA) , which serves primarily to "cap" thiols and prevent disulfide formation, HPIA transforms cysteine residues into sites capable of radioiodination , electrochemical detection , or cross-linking .

This guide objectively compares HPIA against standard alternatives, detailing its niche utility in high-sensitivity tracer studies and modern chemoproteomics.

Mechanism of Action

The utility of HPIA lies in its bifunctional nature:

  • The Warhead (Iodoacetamide group): Reacts specifically with the sulfhydryl group (-SH) of cysteine via nucleophilic substitution (

    
    ), forming a stable thioether bond.
    
  • The Payload (4-Hydroxyphenyl group): Introduces a phenol ring, which is:

    • Iodinatable: Can be labeled with

      
      I using oxidative reagents (Chloramine-T or Iodogen).
      
    • Electroactive: Oxidizable at carbon electrodes for high-sensitivity electrochemical detection (LCEC).

    • Stabilizing: Recent studies suggest the phenolic moiety can stabilize labile modifications (like polysulfides) against alkaline hydrolysis.

Reaction Pathway Diagram

HPIA_Mechanism Protein Reduced Protein (Cys-SH) Intermediate HPIA-Tagged Protein (Cys-S-CH2-CO-NH-Ph-OH) Protein->Intermediate + HPIA (pH 7.5-8.5, Dark) HPIA HPIA Reagent (I-CH2-CO-NH-Ph-OH) HPIA->Intermediate Radio 125I-Labeled Tracer (High Sensitivity) Intermediate->Radio + 125I / Chloramine-T (Oxidative Iodination) EC Electrochemical Signal (LCEC Detection) Intermediate->EC HPLC-EC (Oxidation at +0.8V)

Figure 1: The dual-stage utility of HPIA. First, it alkylates cysteine.[1][2][3] Second, the introduced phenol group serves as a handle for downstream detection.

Comparative Analysis: HPIA vs. Alternatives

The choice between HPIA and standard reagents depends entirely on the downstream application.

FeatureIodoacetamide (IAA) N-(4-Hydroxyphenyl)-2-iodoacetamide (HPIA) N-Ethylmaleimide (NEM)
Primary Use General proteomics (Mass Spec)Radio-labeling (

I) & EC Detection
Irreversible blocking (Enzymology)
Reaction Specificity High for Cys (some off-target Lys/N-term)High for CysHigh for Cys (Michael Addition)
Solubility High (Water/Buffer)Low (Requires DMSO/DMF)Moderate
Mass Shift +57.02 Da (Carbamidomethyl)+149.15 Da (Hydroxyphenyl-acetamido)+125.13 Da
Post-Labeling Utility None (Passive cap)Active Handle (Iodination/Redox)None (Passive cap)
Stability of Adduct Stable (Thioether)Stable (Thioether)Stable (Thioether)

Case Studies in Proteomics

Case Study 1: High-Specific-Activity Radioiodination of Cysteine-Only Peptides

Context: A drug development team needs to study the pharmacokinetics of a peptide therapeutic that lacks Tyrosine residues. Direct iodination is impossible without damaging the peptide or labeling unstable Histidines. Solution: Use HPIA to introduce a "Tyrosine-mimic" onto the Cysteine.

  • Protocol Overview:

    • Reduction: Reduce disulfide bonds with TCEP (Tris(2-carboxyethyl)phosphine) to generate free thiols.

    • Alkylation: Incubate peptide with 5-10x molar excess of HPIA (dissolved in DMSO) in pH 8.0 buffer for 1 hour.

    • Purification: Remove excess HPIA via HPLC or desalting column.

    • Iodination: React the HPIA-peptide conjugate with Na

      
      I and Iodogen (solid-phase oxidant) for 10 minutes.
      
    • Result: A stable

      
      I-labeled tracer is formed exclusively at the Cysteine site.
      

Expert Insight: This method avoids the heterogeneity of direct iodination (which attacks Tyr, His, and sometimes Trp) and provides a defined specific activity based on Cysteine count.

Case Study 2: Stabilizing Labile Polysulfides (The HPE-IAM Evolution)

Context: Recent chemoproteomic research (e.g., Xin et al.) highlighted a flaw in standard IAA: it promotes the alkaline hydrolysis of protein polysulfides (


), leading to signal loss.
Innovation:  A derivative of HPIA, 

-(4-Hydroxyphenyl)ethyl iodoacetamide (HPE-IAM)
, was found to stabilize these fragile modifications.[4][5]
  • Mechanism: The hydroxyphenyl group provides a steric or electronic environment that inhibits the nucleophilic attack of hydroxide ions on the polysulfide chain during processing.

  • Outcome: Using HPE-IAM (and its biotinylated form HPB) resulted in a 73.3% accuracy rate in detecting polysulfidated proteins, significantly outperforming standard biotin-IAA (IAB).[5]

Detailed Experimental Protocol

Protocol: Synthesis of an Electroactive Cysteine-Peptide Standard using HPIA

This protocol allows for the creation of a standard for Liquid Chromatography with Electrochemical Detection (LCEC).

Reagents:

  • Target Peptide (1 mg/mL in PBS, pH 7.4).

  • HPIA Stock (50 mM in DMSO). Note: Prepare fresh; HPIA is light sensitive.

  • DTT or TCEP (Reducing agent).

Steps:

  • Reduction: Incubate peptide with 5 mM TCEP for 30 mins at RT to ensure Cys residues are reduced.

  • Alkylation: Add HPIA stock to a final concentration of 10 mM (approx. 10-fold excess over thiols).

  • Incubation: Vortex and incubate at 37°C for 60 minutes in the dark .

    • Why Dark? Aryl iodides and phenols can be sensitive to photodegradation or radical formation.

  • Quenching: Add DTT (final 20 mM) to quench unreacted HPIA.

  • Verification: Analyze 5

    
    L via LC-MS. Look for a mass shift of +149.05 Da  per Cysteine.
    
  • Usage: The peptide is now ready for EC-HPLC optimization (Hydrodynamic voltammogram typically shows oxidation peak around +0.7 to +0.9 V vs. Ag/AgCl).

Decision Matrix: When to Use HPIA?

Decision_Matrix Start Start: Cysteine Labeling Goal Q1 Is the goal simple identification (Mass Spec)? Start->Q1 Q2 Does the protein lack Tyrosine for 125I labeling? Q1->Q2 No Result_IAA Use Iodoacetamide (IAA) (Standard, +57 Da) Q1->Result_IAA Yes Q3 Are you studying Polysulfides? Q2->Q3 No Result_HPIA Use HPIA (Enables 125I Labeling) Q2->Result_HPIA Yes Result_HPEIAM Use HPE-IAM (Stabilizes Polysulfides) Q3->Result_HPEIAM Yes Result_EC Use HPIA (For Electrochemical Detection) Q3->Result_EC No (High Sensitivity Req)

Figure 2: Strategic decision tree for selecting alkylating agents.

References

  • Xin, Y., et al. (2025).

    
    -(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. Analytical Chemistry. 
    
  • MedChemExpress. (n.d.). N-(4-Hydroxyphenyl)-2-iodoacetamide Product Datasheet.

  • Matrix Science. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.

  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for N-(4-Hydroxyphenyl)-2-iodoacetamide

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(4-Hydroxyphenyl)-2-iodoacetamide and related iodoacetamide compounds. Adherence to these procedures is critical for ensu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(4-Hydroxyphenyl)-2-iodoacetamide and related iodoacetamide compounds. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Immediate Safety Profile & Hazard Identification

N-(4-Hydroxyphenyl)-2-iodoacetamide, like its parent compound 2-iodoacetamide, is a potent alkylating agent. Its primary hazard stems from this reactivity, which allows it to covalently modify proteins and nucleic acids. This property makes it a valuable research tool but also necessitates extreme caution in its handling and disposal.

Primary Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[4][5]

  • Eye Damage: Causes serious eye damage.[5]

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1][2][4]

  • Environmental Hazard: May cause long-lasting harmful effects to aquatic life.[1]

Due to these properties, N-(4-Hydroxyphenyl)-2-iodoacetamide is classified as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the sewer, is a serious regulatory violation and poses a significant safety risk.[6][7][8]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral💀DangerH301: Toxic if swallowed[1][2]
Skin Corrosion/IrritationcorrosiveDangerH314: Causes severe skin burns and eye damage[4][5]
Sensitization, Respiratoryhealth hazardDangerH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][2]
Sensitization, Skinexclamation markWarningH317: May cause an allergic skin reaction[1][2]
Aquatic Hazard, ChronicNo PictogramNo Signal WordH413: May cause long lasting harmful effects to aquatic life[1]
The "Why": Understanding the Risk of Alkylating Agents

Iodoacetamides are reactive molecules because the iodine atom is an excellent "leaving group." This allows the acetyl group to readily react with nucleophilic groups found in biological macromolecules, such as the sulfhydryl groups in cysteine residues of proteins. This irreversible alkylation disrupts the normal function of these molecules, which is the basis for its toxicity. This mechanism underscores why iodoacetamides must be handled as hazardous materials and their waste streams managed with stringent protocols.

Waste Segregation & Collection Workflow

All materials contaminated with N-(4-Hydroxyphenyl)-2-iodoacetamide must be segregated as hazardous waste at the point of generation.[6][7] This includes pure or expired chemical, reaction mixtures, contaminated personal protective equipment (PPE), and labware. Never mix this waste with non-hazardous trash or other chemical waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EH&S) office.[1]

dot graph WasteSegregation { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

// Node Definitions Start [label="Waste Generated\n(Contaminated with\nN-(4-Hydroxyphenyl)-2-iodoacetamide)", fillcolor="#FBBC05", fontcolor="#202124"];

IsSolid [label="Is the waste solid?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; IsLiquid [label="Is the waste liquid?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; IsSharps [label="Is it a contaminated\nsharp (needle, blade)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

SolidWaste [label="Solid Hazardous\nWaste Container\n(e.g., contaminated gloves, tubes)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LiquidWaste [label="Liquid Hazardous\nWaste Container\n(Aqueous/Organic)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SharpsWaste [label="Puncture-Proof\nSharps Container\n(Labelled as Hazardous)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Label [label="Label Container:\n'HAZARDOUS WASTE'\nFull Chemical Name\nDate, PI Name", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Store [label="Store in Satellite\nAccumulation Area (SAA)\nwith Secondary Containment", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> IsSolid; IsSolid -> IsLiquid [label="No"]; IsSolid -> SolidWaste [label="Yes"];

IsLiquid -> IsSharps [label="No"]; IsLiquid -> LiquidWaste [label="Yes"];

IsSharps -> Label [label="No"]; IsSharps -> SharpsWaste [label="Yes"];

SolidWaste -> Label; LiquidWaste -> Label; SharpsWaste -> Label;

Label -> Store; }

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Procedures

Required PPE: At a minimum, wear a lab coat, safety glasses with side shields or goggles, and nitrile gloves.[2][9] All handling of the solid compound and preparation of solutions should be done inside a certified chemical fume hood.[2][9]

A. Unused or Expired Solid Chemical

  • Do Not Open: Keep the chemical in its original, tightly sealed container.[10]

  • Labeling: Ensure the original label is intact and legible. If it is not, create a new label with the full chemical name: "N-(4-Hydroxyphenyl)-2-iodoacetamide".

  • Tagging: Attach a hazardous waste tag, filled out according to your institution's EH&S guidelines. This typically includes the chemical name, quantity, and date.

  • Collection: Request a pickup from your institution's hazardous waste management service.[7]

B. Contaminated Solid Waste (Gloves, Weigh Boats, Tubes, etc.)

  • Collection: Place all contaminated solid waste into a designated, durable, leak-proof container lined with a heavy-duty plastic bag.[10]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[7][11][12] The primary contaminant, "N-(4-Hydroxyphenyl)-2-iodoacetamide," must also be listed.

  • Storage: Keep the container closed at all times except when adding waste.[7] Store it in a designated Satellite Accumulation Area (SAA) within the lab, under the control of laboratory personnel.[7][13]

C. Aqueous & Organic Liquid Waste

  • Segregation: Do not mix iodoacetamide waste with other waste streams (e.g., acids, bases, or other reactive chemicals).

  • Container: Use a chemically compatible, shatter-resistant container with a secure, screw-top cap.[6][7] Do not use glass containers that are susceptible to breakage.

  • Labeling: Label the container with "HAZARDOUS WASTE" and list all chemical constituents, including solvents and an approximate concentration of N-(4-Hydroxyphenyl)-2-iodoacetamide.[7]

  • Storage: Keep the container tightly closed and stored in secondary containment (e.g., a plastic tub) within a designated SAA to prevent spills.[6] Do not fill the container beyond 90% capacity.[7]

D. Contaminated Sharps (Needles, Razor Blades, etc.)

  • Container: Immediately place any contaminated sharp into a designated, puncture-proof sharps container.[10]

  • Labeling: The sharps container must be labeled as "HAZARDOUS WASTE - SHARPS" and list "N-(4-Hydroxyphenyl)-2-iodoacetamide" as the contaminant.

  • Disposal: Once the container is 3/4 full, seal it and arrange for pickup through your institution's hazardous waste program.

Decontamination & Spill Management

Work Surface Decontamination:

  • After handling the compound, wipe down the work area (fume hood sash, surfaces, etc.) with a suitable solvent (e.g., 70% ethanol) and disposable towels.

  • Dispose of the used towels as contaminated solid hazardous waste.

Spill Management:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or the dust is airborne.

  • Control: Prevent the spill from spreading. For powders, avoid creating dust.[9][10]

  • PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection. For large spills of powder, respiratory protection may be necessary.[9]

  • Cleanup:

    • Solid Spills: Gently cover the spill with an inert absorbent material. Carefully sweep the material into a designated hazardous waste container.[9][10] Avoid generating dust.

    • Liquid Spills: Absorb the spill with a chemical spill pillow or other absorbent pads. Place the used absorbent materials into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EH&S office, as required by institutional policy.

Emergency Exposure Protocols
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[4][5][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][14]

For any exposure, have the Safety Data Sheet (SDS) available for the medical personnel.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). ACTenviro. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024). CDMS. [Link]

  • 2-Iodoacetamide Safety Data Sheet. Cepham Life Sciences. [Link]

  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]

  • MATERIAL SAFETY DATA SHEET 2-Iodoacetamide. (2020). UBPBio. [Link]

  • Iodoacetamide Safety Data Sheet. (2018). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration. [Link]

  • Iodoacetamide Safety Data Sheet. (2015). West Liberty University. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (2025). Quimivita. [Link]

  • Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison. [Link]

Sources

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